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1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone Documentation Hub

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  • Product: 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone
  • CAS: 1353980-22-9

Core Science & Biosynthesis

Foundational

Synthesis of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone

An In-depth Technical Guide to the Introduction 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone is a substituted piperidine derivative of interest in medicinal chemistry and drug development. Piperidine scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the

Introduction

1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone is a substituted piperidine derivative of interest in medicinal chemistry and drug development. Piperidine scaffolds are prevalent in numerous pharmaceuticals and natural alkaloids, making the synthesis of novel derivatives a key focus for researchers. This guide provides a comprehensive, field-proven methodology for the synthesis of this target molecule, grounded in established chemical principles. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemistry. The proposed synthetic route is designed for efficiency and scalability, proceeding through two high-yielding steps from the commercially available starting material, 4-(hydroxymethyl)piperidine.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic pathway. The strategy hinges on two key transformations: a selective N-acetylation and a Williamson ether synthesis.

The primary disconnection is at the amide bond, retro-synthetically cleaving the acetyl group from the piperidine nitrogen. This identifies 4-(2-hydroxy-ethoxymethyl)-piperidine as the immediate precursor. This step is a standard N-acetylation.

The second disconnection targets the ether linkage. Applying the principles of the Williamson ether synthesis, this bond can be disconnected to reveal an alcohol nucleophile and an alkyl halide electrophile. The most logical disconnection points to 1-acetyl-4-(hydroxymethyl)piperidine and a two-carbon electrophile such as 2-chloroethanol. This approach is strategically sound as it avoids the need for protecting groups on the piperidine nitrogen, which would add extra steps to the synthesis. The secondary amine of the initial starting material is more nucleophilic than the primary alcohol, allowing for a selective acetylation in the first step.

G cluster_legend Retrosynthetic Disconnections Target 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone Precursor2 1-Acetyl-4-(hydroxymethyl)piperidine Target->Precursor2  Williamson Ether Synthesis Precursor1 4-(2-Hydroxy-ethoxymethyl)-piperidine StartingMaterial1 4-(Hydroxymethyl)piperidine Precursor2->StartingMaterial1  N-Acetylation Reagent2 2-Chloroethanol + Base Reagent1 Acetic Anhydride Key1 Target Molecule Key2 Key Intermediate Key3 Starting Material Key4 Reaction Type

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Workflow Overview

The forward synthesis is a two-step process starting from 4-(hydroxymethyl)piperidine. The first step involves the selective acetylation of the piperidine nitrogen, followed by the formation of the ether linkage via a Williamson ether synthesis.

Caption: Overall synthetic workflow diagram.

Part 1: Synthesis of 1-Acetyl-4-(hydroxymethyl)piperidine

Principle

This initial step focuses on the selective acylation of the secondary amine of 4-(hydroxymethyl)piperidine. The nitrogen atom is significantly more nucleophilic than the sterically accessible primary alcohol, allowing for a highly selective reaction under basic conditions. Acetic anhydride serves as the acetyl source, and a non-nucleophilic base, such as triethylamine, is used to neutralize the acetic acid byproduct, driving the reaction to completion.[1]

Experimental Protocol
  • Reaction Setup: A dry 250 mL round-bottom flask is equipped with a magnetic stir bar and a nitrogen inlet. The flask is charged with 4-(hydroxymethyl)piperidine (5.0 g, 43.4 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: The resulting solution is cooled to 0 °C using an ice-water bath.

  • Base Addition: Triethylamine (7.3 mL, 52.1 mmol, 1.2 equiv.) is added to the stirred solution.

  • Acetylation: Acetic anhydride (4.5 mL, 47.7 mmol, 1.1 equiv.) is added dropwise to the reaction mixture over 10 minutes, maintaining the temperature at 0 °C.[1]

  • Reaction: The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 3 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM (3 x 40 mL).

  • Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/methanol gradient) to yield the product as a clear oil.

Data Summary: Reagents for Part 1
ReagentFormulaMolar Mass ( g/mol )EquivalentsAmount Used
4-(Hydroxymethyl)piperidineC₆H₁₃NO115.171.05.0 g
TriethylamineC₆H₁₅N101.191.27.3 mL
Acetic AnhydrideC₄H₆O₃102.091.14.5 mL
DichloromethaneCH₂Cl₂84.93-100 mL

Part 2:

Principle

This step employs the Williamson ether synthesis, a robust method for forming ether linkages.[2][3][4] The reaction proceeds via an Sₙ2 mechanism.[3][5] A strong, non-nucleophilic base, sodium hydride (NaH), is used to deprotonate the primary alcohol of the piperidine intermediate, forming a potent nucleophile (alkoxide).[5] This alkoxide then displaces the chloride from 2-chloroethanol in an Sₙ2 reaction to form the desired ether. Anhydrous conditions are critical to prevent quenching of the highly reactive sodium hydride.

Experimental Protocol
  • Reaction Setup: A dry 250 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The flask is charged with sodium hydride (60% dispersion in mineral oil, 2.1 g, 52.5 mmol, 1.5 equiv.), which is washed with anhydrous hexane (3 x 10 mL) to remove the oil. Anhydrous tetrahydrofuran (THF, 80 mL) is then added.

  • Cooling: The NaH suspension is cooled to 0 °C in an ice-water bath.

  • Alkoxide Formation: A solution of 1-acetyl-4-(hydroxymethyl)piperidine (5.5 g, 35.0 mmol) in anhydrous THF (40 mL) is added dropwise via the dropping funnel over 20 minutes. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • Etherification: The mixture is re-cooled to 0 °C, and 2-chloroethanol (2.8 mL, 42.0 mmol, 1.2 equiv.) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is carefully quenched by cooling to 0 °C and adding water dropwise until gas evolution ceases. The mixture is then diluted with water (50 mL) and extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the final product.

Data Summary: Reagents for Part 2
ReagentFormulaMolar Mass ( g/mol )EquivalentsAmount Used
1-Acetyl-4-(hydroxymethyl)piperidineC₈H₁₅NO₂157.211.05.5 g
Sodium Hydride (60%)NaH24.001.52.1 g
2-ChloroethanolC₂H₅ClO80.511.22.8 mL
Tetrahydrofuran (anhydrous)C₄H₈O72.11-120 mL

Characterization of Final Product

The identity and purity of the synthesized 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include those for the acetyl methyl group, the piperidine ring protons, the methylene protons of the ethoxymethyl chain, and the terminal hydroxyl proton.

  • ¹³C NMR: Will show distinct peaks for the carbonyl carbon, the carbons of the piperidine ring, the two carbons of the acetyl group, and the two carbons of the ethoxymethyl side chain.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₀H₁₉NO₃, M.W. = 201.26 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy: Key stretches will include a broad O-H band (around 3400 cm⁻¹), C-H stretches (around 2850-2950 cm⁻¹), a strong C=O amide band (around 1640 cm⁻¹), and a C-O ether stretch (around 1100 cm⁻¹).

Safety and Troubleshooting

  • Safety: Sodium hydride is a highly flammable and water-reactive solid. It must be handled under an inert atmosphere (nitrogen or argon) and away from moisture. Quenching should be performed slowly and at a low temperature. Dichloromethane and other organic solvents should be handled in a well-ventilated fume hood.

  • Troubleshooting:

    • Incomplete Acetylation (Part 1): If TLC shows significant starting material remaining, the reaction time can be extended, or an additional small portion of acetic anhydride can be added.

    • Low Yield in Ether Synthesis (Part 2): This can be due to insufficient deprotonation or moisture in the reaction. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction can be gently heated (e.g., to 40-50 °C) after the addition of 2-chloroethanol to drive it to completion.

    • Di-alkylation: While unlikely with 2-chloroethanol, using a more reactive dihalide could lead to side products. Sticking to the specified stoichiometry minimizes this risk.

Conclusion

This guide outlines an efficient and reliable two-step synthesis for 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone. By leveraging a selective N-acetylation followed by a Williamson ether synthesis, the target molecule can be produced in good yield from a readily available starting material. The detailed protocols and mechanistic rationale provided herein are intended to empower researchers in the fields of organic synthesis and drug discovery to confidently replicate and adapt this procedure for their specific needs.

References

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • PHARMD GURU. WILLIAMSON SYNTHESIS. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Professor Dave Explains. Williamson Ether Synthesis. YouTube, 30 Aug. 2018, [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Synthesis and antileukemic activity of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives. [Link]

Sources

Exploratory

Technical Whitepaper: 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone as a Next-Generation Pharmacological Scaffold

Executive Summary In the landscape of modern drug discovery, the design of versatile, highly functionalized building blocks is critical for accelerating hit-to-lead optimization. 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the design of versatile, highly functionalized building blocks is critical for accelerating hit-to-lead optimization. 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone (Chemical Formula: C₁₀H₁₉NO₃) represents a highly specialized, multi-functional intermediate. Built upon the universally recognized piperidine core—a "privileged structure" in medicinal chemistry[1]—this molecule integrates an N-acetyl moiety for metabolic stability and a 2-hydroxyethoxymethyl appendage for enhanced aqueous solubility and synthetic derivatization.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and detailed synthetic methodologies, serving as a comprehensive guide for researchers and drug development professionals.

Physicochemical Profiling & Structural Logic

The architectural design of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone is not arbitrary; every functional group serves a distinct pharmacokinetic and synthetic purpose. The piperidine ring provides conformational flexibility, while the strategic substitutions modulate its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Quantitative Data Summary

The following table outlines the calculated physicochemical properties that make this compound an ideal candidate for integration into larger pharmaceutical agents (e.g., PROTACs, CNS-active drugs):

PropertyValuePharmacological / Mechanistic Implication
Molecular Formula C₁₀H₁₉NO₃-
Molecular Weight 201.26 g/mol Highly compliant with Lipinski’s Rule of 5; leaves ample "molecular weight budget" for further conjugation.
Topological Polar Surface Area ~49.8 ŲOptimal for passive membrane permeability; highly favorable for crossing the Blood-Brain Barrier (BBB).
LogP (Predicted) 0.8 - 1.2Balanced amphiphilicity; ensures solubility in both aqueous physiological environments and lipid bilayers.
Hydrogen Bond Donors 1 (Terminal -OH)Facilitates specific target protein binding and serves as a primary handle for ester/carbamate conjugation.
Hydrogen Bond Acceptors 3 (N-C=O, -O-, -OH)Enhances aqueous solubility and receptor interaction without excessively increasing desolvation energy.
Mechanistic Insights: The "Why" Behind the Structure
  • The Piperidine Core : Piperidines are among the most important synthetic fragments for designing drugs, present in over twenty classes of pharmaceuticals[2]. It acts as the rigid, three-dimensional backbone of the molecule.

  • N-Acetylation : The N-acetyl group (1-ethanone) serves a dual purpose. Synthetically, it caps the highly reactive secondary amine, preventing unwanted side reactions (like polymerization or N-alkylation) during subsequent steps[3]. Pharmacologically, it neutralizes the basicity of the piperidine nitrogen. By preventing protonation at physiological pH, the molecule's lipophilicity is maintained, drastically improving cellular permeability.

  • The 2-Hydroxyethoxymethyl Appendage : This ether-linked alcohol acts as a mini-PEG (polyethylene glycol) spacer. Etherification is a proven method to introduce hydroxyethyl groups that improve a molecule's solvation properties[4]. The terminal hydroxyl group provides a reactive nucleophile for downstream synthesis, such as attaching targeting ligands in targeted protein degradation (PROTAC) workflows.

StructuralLogic Core Piperidine Scaffold (Privileged Structure) N_Acetyl N-Acetyl Group (1-ethanone) Core->N_Acetyl Position 1 Ether Ether Linkage (-CH2-O-CH2-) Core->Ether Position 4 Prop2 Conformational Flexibility Core->Prop2 Prop1 Metabolic Stability & Reduced Basicity N_Acetyl->Prop1 Hydroxyl Terminal Hydroxyl (-OH) Ether->Hydroxyl Extension Prop3 H-Bonding & Aqueous Solubility Hydroxyl->Prop3

Diagram 1: Structural logic mapping functional groups to their pharmacological properties.

Synthetic Methodology & Experimental Workflow

The synthesis of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone requires a highly controlled, two-phase approach to ensure regioselectivity. The protocol below begins with the commercially available precursor 4-piperidinemethanol[5] and utilizes a self-validating protection-functionalization strategy.

Phase 1: Selective N-Acetylation

Objective: Protect the secondary amine and establish the 1-ethanone moiety.

Causality Check: Why acetylate first? The secondary amine of piperidine is significantly more nucleophilic than the primary alcohol. If etherification were attempted first, the alkylating agent would preferentially attack the nitrogen, destroying the required scaffold[3]. Continuous-flow or batch N-acetylation reliably builds the acetyl functional group while acting as a protecting mechanism[6].

Step-by-Step Protocol:

  • Preparation : Dissolve 1.0 equivalent of 4-piperidinemethanol in anhydrous dichloromethane (DCM) under a continuous nitrogen purge to prevent moisture ingress.

  • Scavenger Addition : Add 1.5 equivalents of anhydrous pyridine (or triethylamine). This acts as an acid scavenger to neutralize the acetic acid byproduct, driving the reaction forward.

  • Acetylation : Cool the reaction vessel to 0°C using an ice bath. Dropwise, add 1.1 equivalents of acetic anhydride over 30 minutes. Maintain stirring at 0°C for 1 hour, then allow it to warm to room temperature for 2 hours.

  • Validation & Workup : Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the amine N-H stretch (~3300 cm⁻¹) in an FTIR aliquot confirms completion. Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced vacuum to yield the intermediate N-acetyl-4-piperidinemethanol .

Phase 2: Williamson Etherification

Objective: Construct the 2-hydroxyethoxymethyl ether linkage.

Causality Check: Direct etherification with unprotected 2-chloroethanol can lead to unwanted polymerization. To ensure trustworthiness and high yield, we utilize a THP-protected halo-alcohol, followed by mild acidic deprotection[4].

Step-by-Step Protocol:

  • Alkoxide Formation : Dissolve the N-acetyl-4-piperidinemethanol intermediate in anhydrous tetrahydrofuran (THF). Cool to 0°C and slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete deprotonation of the primary alcohol.

  • Alkylation : Slowly introduce 1.2 equivalents of 2-(2-bromoethoxy)tetrahydro-2H-pyran. Heat the reaction mixture to a gentle reflux (65°C) for 12 hours.

  • Quenching : Cool the mixture to 0°C and carefully quench with a minimal amount of cold water to neutralize unreacted NaH. Extract with ethyl acetate (EtOAc).

  • Deprotection : Dissolve the crude intermediate in methanol. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and stir at room temperature for 4 hours to cleave the THP protecting group, revealing the terminal hydroxyl.

  • Final Purification : Neutralize with NaHCO₃, concentrate, and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to isolate pure 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone .

SynthWorkflow A 4-Piperidinemethanol (Starting Material) B N-Acetylation (Acetic Anhydride, Pyridine) A->B Step 1 C N-Acetyl-4-piperidinemethanol (Intermediate) B->C D Etherification (NaH, Protected Bromoethanol) C->D Step 2 E Deprotection (p-TsOH, MeOH) D->E Step 3 F 1-[4-(2-Hydroxy-ethoxymethyl)- piperidin-1-yl]-ethanone E->F

Diagram 2: Step-by-step synthetic workflow from 4-piperidinemethanol to the final product.

Applications in Advanced Drug Discovery

The unique structural topology of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone positions it as a high-value asset in two primary domains:

A. Linkerology for Targeted Protein Degradation (PROTACs)

PROTACs require a linker to connect an E3 ligase ligand to a target protein ligand. The 2-hydroxyethoxymethyl group acts as an ultra-short, rigidified PEG-like linker. The terminal hydroxyl group can be readily converted into a mesylate or directly esterified to attach the target-binding warhead. The piperidine core provides necessary rigidity to prevent the PROTAC from folding in on itself, a common issue with purely aliphatic PEG chains.

B. Central Nervous System (CNS) Therapeutics

Piperidine derivatives are heavily utilized in CNS-targeting drugs, including analgesics and antipsychotics[1]. The N-acetyl modification in this compound lowers the basicity of the nitrogen, preventing it from becoming trapped in the acidic environments of endosomes or failing to cross the lipophilic BBB. The terminal hydroxyl allows for the creation of ester-based prodrugs that can be cleaved by esterases once inside the brain parenchyma, releasing the active therapeutic agent.

References

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: nih.gov. URL:[Link]

  • Title: Piperidine nucleus in the field of drug discovery. Source: scilit.com. URL:[Link]

  • Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Source: nih.gov. URL:[Link]

  • Title: N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Source: mdpi.com. URL:[Link]

Sources

Foundational

The Biological Activity of Acetylated Piperidine Compounds: A Technical Guide to Target Validation and Pharmacological Profiling

Executive Summary: The Privileged Scaffold of Acetylated Piperidines The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of over twenty classes of FDA-approved pharmaceuticals[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Scaffold of Acetylated Piperidines

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of over twenty classes of FDA-approved pharmaceuticals[1]. While the unsubstituted piperidine heterocycle is highly valued for its conformational flexibility, it possesses a secondary amine with a pKa of ~11.2. At physiological pH, this amine is protonated, which can lead to poor passive membrane permeability, non-specific binding, and potential hERG channel liabilities (cardiotoxicity).

The Chemical Rationale for Acetylation: N-acetylation (or broader N-acylation) fundamentally alters the physicochemical properties of the piperidine ring[2]. By converting the basic secondary amine into a neutral amide, the positive charge is eliminated. This modification yields three critical pharmacological advantages:

  • Enhanced Lipophilicity: Increases the partition coefficient (LogP), thereby improving passive diffusion across lipid bilayers[3].

  • Ablation of Basicity: Reduces off-target electrostatic interactions with negatively charged biological macromolecules.

  • Target Engagement: The carbonyl oxygen of the acetyl group acts as a potent, directional hydrogen-bond acceptor, which is frequently exploited to anchor the molecule within kinase hinge regions or enzyme active sites[4],[5].

This whitepaper synthesizes the biological activity of acetylated piperidines across various therapeutic domains, detailing the quantitative structure-activity relationships (SAR) and the self-validating experimental protocols required to evaluate them.

Mechanistic Target Landscape

Inflammatory Kinase Inhibition (TBK1 and IKKε)

The non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε, are critical drivers of insulin-independent pathways that promote energy storage and block adaptive energy expenditure during obesity[6]. Amlexanox is a known, albeit modest, inhibitor of these kinases. Advanced SAR optimization has demonstrated that incorporating an acetylated piperidine ring into the amlexanox core (specifically substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives) drastically enhances potency. The acetyl group forms critical contacts with the backbone of the kinase dimerization domain, yielding IC50 values as low as 210 nM[4],[6].

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. Inhibiting sEH is a major strategy for treating inflammatory pain[5]. In the development of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, the transition from an unsubstituted piperidine to an N-acetylpiperidine (and subsequently N-propionylpiperidine) resulted in a multi-fold increase in potency. The acyl group occupies a specific hydrophobic pocket within the sEH active site, stabilizing the urea pharmacophore via favorable dipole interactions[5].

5α-Reductase Inhibition and Prodrug Permeation

In the treatment of prostatic neoplasms, N-(dicyclohexyl)acetyl-piperidine-4-benzylidene-4-carboxylic acid is a highly potent in vitro inhibitor of 5α-reductase type 2. However, the free carboxylic acid severely limits cellular uptake[3]. To circumvent this, researchers utilize a methyl ester prodrug strategy. The lipophilic ester easily permeates the cell membrane, where intracellular esterases hydrolyze it back into the active acetyl-piperidine acid, resulting in a potent intracellular IC50 of 4 µM[3],[7].

Neurokinin-1 Receptor Modulation

1-Acetylpiperidine-4-carboxylic acid (ACPC) is a synthetic derivative recognized for its affinity toward the neurokinin-1 (NK-1) receptor. By acting as an inhibitor at this site, ACPC exhibits both anti-inflammatory properties (via the inhibition of prostaglandin synthesis) and potential antipsychotic effects[8].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the comparative biological activities and mechanistic roles of key acetylated piperidine derivatives.

Compound Class / DerivativePrimary TargetPharmacological IndicationKey Activity MetricMechanistic Role of Acetyl/Acyl Group
Amlexanox Analogs (Acetylated Piperidine) TBK1 / IKKε KinasesObesity / InflammationIC50 ≈ 210 nMActs as an H-bond acceptor in the kinase hinge region; improves target selectivity.
1-Aryl-3-(1-acylpiperidin-4-yl)ureas Soluble Epoxide Hydrolase (sEH)Inflammatory PainIC50 < 10 nMOccupies the sEH hydrophobic pocket; improves pharmacokinetic stability over adamantyl groups.
N-(Dicyclohexyl)acetyl-piperidine (Prodrug) 5α-Reductase Type 2Prostatic NeoplasmsIC50 = 4 µM (intracellular)Enhances lipophilicity for membrane permeation prior to esterase cleavage.
1-Acetylpiperidine-4-carboxylic acid (ACPC) Neurokinin-1 ReceptorAntipsychotic / Anti-inflammatoryHigh AffinityModulates receptor binding via steric bulk and dipole interactions.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the biological evaluation of these compounds must rely on self-validating assay systems. Below are the definitive protocols for evaluating acetylated piperidines.

Protocol 1: Intracellular Permeation & Prodrug Activation Assay (MALDI-TOF MS)

Purpose: To evaluate the cellular uptake and subsequent enzymatic hydrolysis of acetylated piperidine ester prodrugs (e.g., 5α-reductase inhibitors)[3].

  • Cell Culture & Esterase Validation (Self-Validation Checkpoint):

    • Action: Culture DU145 human prostate carcinoma cells in standard media. Before introducing the prodrug, incubate a parallel control well with 4-nitrophenyl acetate (4-NPA).

    • Causality: If the cells fail to hydrolyze 4-NPA into the yellow chromophore 4-nitrophenol, the cells are metabolically compromised or lack baseline esterase activity. Do not proceed with the prodrug assay if this checkpoint fails.

  • Compound Incubation:

    • Action: Incubate the validated DU145 cells with the methyl ester prodrug (10 µM) for 4 hours at 37°C.

  • Lysis and Extraction:

    • Action: Wash cells thoroughly with cold PBS to remove extracellular compound. Lyse cells using a mild organic solvent mixture (e.g., Methanol/Water 80:20).

  • MALDI-TOF MS Analysis (Self-Validation Checkpoint):

    • Action: Spike the lysate with an isotopically labeled internal standard (e.g., deuterium-labeled acetylpiperidine). Analyze via MALDI-TOF MS.

    • Causality: The internal standard ensures that any lack of signal is due to poor permeation, not ion suppression from the complex cellular matrix. Detect the mass shift from the ester to the free acid to confirm intracellular activation[7].

Protocol 2: In Vitro Radiometric Kinase Assay (TBK1 Inhibition)

Purpose: To quantify the IC50 of acetylated piperidine analogs against inflammatory kinases[6].

  • Enzyme-Substrate Preparation (Self-Validation Checkpoint):

    • Action: Combine recombinant human TBK1 with a myelin basic protein (MBP) substrate. Run a preliminary time-course assay without the inhibitor.

    • Causality: Ensure the reaction rate is perfectly linear over the chosen incubation time. If the rate plateaus, substrate depletion has occurred, which will artificially inflate the apparent potency of the inhibitor.

  • Inhibitor Incubation:

    • Action: Pre-incubate the enzyme-substrate mix with serial dilutions of the acetylated piperidine compound (10 nM to 10 µM) for 15 minutes to allow equilibrium binding.

  • Reaction Initiation:

    • Action: Initiate the reaction by adding [γ-32P]ATP. Crucial: Set the ATP concentration strictly at the predetermined Michaelis constant ( Km​ ) for ATP.

    • Causality: Testing at the Km​ ensures that the assay is sensitive to competitive inhibitors that bind at the ATP hinge region (where the acetyl group typically interacts).

  • Quantification:

    • Action: Spot the reaction onto phosphocellulose paper, wash with phosphoric acid to remove unreacted ATP, and quantify phosphorylated MBP via liquid scintillation counting.

Pathway & Workflow Visualizations

The following diagrams illustrate the logical progression of acetylated piperidine drug development and the biological mechanism of action of key derivatives.

Workflow N1 Compound Synthesis (N-Acetylation) N2 Physicochemical Profiling (Lipophilicity, Solubility) N1->N2 N3 Cell Permeability Assay (PAMPA / MALDI-TOF MS) N2->N3 N4 In Vitro Target Validation (Kinase/Enzyme Inhibition) N3->N4 N4->N1 Iterative Feedback N5 Structure-Activity Relationship (SAR) Optimization N4->N5

Caption: Workflow of Acetylated Piperidine Pharmacological Screening.

Pathway Stimulus Inflammatory Stimulus Kinases TBK1 & IKKε Activation Stimulus->Kinases Metabolism Blockade of Energy Expenditure Kinases->Metabolism Inhibitor Acetylated Piperidine Derivative Inhibitor->Kinases Inhibits Outcome Restoration of Metabolic Balance Inhibitor->Outcome Promotes

Caption: Mechanism of Action: TBK1/IKKε Inhibition by Acetylated Piperidines.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. URL:[Link]

  • Beyett, T. S., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. URL:[Link]

  • Mathur, S., et al. (2004). Evaluation of cell permeation of a potent 5alpha-reductase inhibitor using MALDI-TOF MS. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(5), 425-429. URL:[Link]

  • Hwang, S. H., et al. (2007). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry (via NIH PMC). URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Proposed Mechanism of Action of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone

Aimed at Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of a multitude of approved drugs...

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Author: BenchChem Technical Support Team. Date: April 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of a multitude of approved drugs and clinical candidates with diverse pharmacological activities.[1][2][3] This guide focuses on the compound 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, a novel N-acetylated 4-substituted piperidine derivative. In the absence of direct literature on this specific molecule, this document synthesizes information from structurally related compounds to propose a plausible mechanism of action. We hypothesize that 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone acts as a modulator of inflammatory signaling pathways, a notion supported by the known anti-inflammatory properties of various piperidine-containing molecules.[3][4] This guide provides a comprehensive, step-by-step experimental framework designed to rigorously investigate this proposed mechanism, from initial target identification to in vivo validation.

Part 1: Proposed Mechanism of Action and Scientific Rationale

The chemical architecture of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, featuring an N-acetylated piperidine ring with a hydrophilic 4-substituent, suggests several potential biological targets. While activities of piperidine derivatives span from CNS modulation to anticancer effects, a compelling hypothesis based on analogous structures points towards a role in the regulation of inflammatory processes.[2][5][6]

Piperine, an alkaloid containing a piperidine moiety, and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[4][7] Specifically, piperine has been observed to inhibit the activation of NF-κB, a critical transcription factor that governs the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[4]

Therefore, we propose that 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone may exhibit anti-inflammatory activity through the inhibition of the NF-κB signaling pathway . The N-acetyl group and the 4-(2-hydroxy-ethoxymethyl) substituent could play crucial roles in binding to a key regulatory protein within this cascade, potentially IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.

This hypothesis is grounded in the established precedent of piperidine derivatives modulating inflammatory responses and provides a clear, testable framework for elucidating the compound's mechanism of action.[2][3]

Part 2: A Comprehensive Experimental Plan for Mechanism of Action Validation

To thoroughly investigate the proposed anti-inflammatory mechanism of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, a multi-faceted approach is essential. The following experimental plan is designed to be a self-validating system, where each stage provides evidence to support or refute the central hypothesis.

Phase 1: In Silico and In Vitro Target Identification and Binding Characterization

The initial phase focuses on identifying the direct molecular target of the compound and characterizing the binding interaction.

1.1. In Silico Molecular Docking:

  • Objective: To predict the binding affinity and mode of interaction of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone with key proteins in the NF-κB pathway, such as IKKβ.

  • Protocol:

    • Obtain the crystal structure of the target protein (e.g., IKKβ) from the Protein Data Bank.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformer of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone and optimize its geometry.

    • Perform molecular docking using software like AutoDock Vina or Schrödinger's Glide to predict the binding pose and estimate the binding energy.

    • Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site.

1.2. In Vitro Kinase Assay:

  • Objective: To experimentally determine if 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone inhibits the activity of IKKβ.

  • Protocol:

    • Utilize a commercially available IKKβ kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate recombinant human IKKβ with its substrate (a peptide derived from IκBα) and ATP in the presence of varying concentrations of the test compound.

    • After the reaction, measure the amount of ADP produced, which is proportional to the kinase activity.

    • Calculate the IC50 value, the concentration of the compound required to inhibit 50% of the kinase activity.

1.3. Surface Plasmon Resonance (SPR) for Binding Kinetics:

  • Objective: To measure the binding affinity and kinetics (association and dissociation rates) of the compound to the purified target protein.

  • Protocol:

    • Immobilize the purified target protein (e.g., IKKβ) onto a sensor chip.

    • Flow different concentrations of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone over the sensor surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the binding of the compound to the protein.

    • Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Phase 2: Elucidation of Cellular Mechanism of Action

This phase aims to confirm the compound's effect on the NF-κB signaling pathway in a cellular context.

2.1. Cellular NF-κB Reporter Assay:

  • Objective: To assess the inhibitory effect of the compound on NF-κB-mediated gene transcription.

  • Protocol:

    • Use a stable cell line (e.g., HEK293) containing an NF-κB response element-driven reporter gene (e.g., luciferase or GFP).

    • Pre-treat the cells with various concentrations of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

    • Measure the reporter gene expression (luciferase activity or GFP fluorescence).

    • Determine the IC50 value for the inhibition of NF-κB activation.

2.2. Western Blot Analysis of NF-κB Pathway Proteins:

  • Objective: To investigate the effect of the compound on the phosphorylation and degradation of key proteins in the NF-κB pathway.

  • Protocol:

    • Culture a relevant cell line (e.g., RAW 264.7 macrophages) and pre-treat with the test compound.

    • Stimulate the cells with LPS.

    • Lyse the cells at different time points and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with primary antibodies specific for phospho-IKKβ, phospho-IκBα, total IκBα, and NF-κB p65.

    • Use secondary antibodies conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.

    • Analyze the band intensities to determine the effect of the compound on protein phosphorylation and degradation.

2.3. Immunofluorescence Staining for NF-κB Nuclear Translocation:

  • Objective: To visualize the effect of the compound on the translocation of NF-κB from the cytoplasm to the nucleus.

  • Protocol:

    • Grow cells on coverslips and pre-treat with the test compound.

    • Stimulate with an NF-κB activator.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of NF-κB p65 using fluorescence microscopy.

Phase 3: In Vivo Pharmacological Evaluation

The final phase involves assessing the compound's efficacy in a relevant animal model of inflammation.

3.1. Pharmacokinetic (PK) Profiling:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a suitable animal model (e.g., mice or rats).

  • Protocol:

    • Administer a single dose of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone via the intended clinical route (e.g., oral or intravenous).

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

3.2. Efficacy in a Murine Model of Acute Inflammation:

  • Objective: To evaluate the anti-inflammatory efficacy of the compound in vivo.

  • Protocol:

    • Use a model such as the LPS-induced endotoxemia model in mice.

    • Administer 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone at different doses prior to LPS challenge.

    • Measure inflammatory readouts such as plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the expression of inflammatory markers in tissues (e.g., lung, liver).

    • Assess the dose-dependent effect of the compound on these inflammatory parameters.

Part 3: Data Presentation and Visualization

Table 1: Hypothetical In Vitro Activity Profile of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone
AssayTarget/Cell LineParameterHypothetical Value
IKKβ Kinase AssayRecombinant IKKβIC50500 nM
Surface Plasmon ResonanceRecombinant IKKβKD200 nM
NF-κB Reporter AssayHEK293-NF-κB-LucIC501 µM
Cytokine Release AssayLPS-stimulated RAW 264.7TNF-α IC502.5 µM
Diagrams

G cluster_0 Proposed Anti-Inflammatory Mechanism LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα Compound 1-[4-(2-Hydroxy-ethoxymethyl)- piperidin-1-yl]-ethanone Compound->IKK Inhibits NFkB NF-κB IkB->NFkB Sequesters NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc Translocates Ub Ubiquitination & Degradation p_IkB->Ub Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces

Caption: Proposed signaling pathway for the anti-inflammatory action of the compound.

G cluster_1 Phase 1: Target Identification cluster_2 Phase 2: Cellular Mechanism cluster_3 Phase 3: In Vivo Validation a In Silico Docking b In Vitro Kinase Assay a->b c Surface Plasmon Resonance b->c d NF-κB Reporter Assay c->d e Western Blot d->e f Immunofluorescence e->f g Pharmacokinetics f->g h Inflammation Model g->h

Caption: Experimental workflow for mechanism of action validation.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. (n.d.). Retrieved March 22, 2026, from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology, 12. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC. (n.d.). Retrieved March 22, 2026, from [Link]

  • Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

  • 4-Substituted and 1,4-Disubstituted Piperidines. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 223–249. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development, 9(2). Retrieved from [Link]

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 1–17. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). Retrieved March 22, 2026, from [Link]

  • ANTI-INFLAMMATORY ACTIVITY OF PIPERINE. (n.d.). J-Stage. Retrieved March 22, 2026, from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • 1-(4-(6-Fluorobenzo [ d ] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1 H -1,2,3-triazol-1-yl) ethanone: Synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies and docking studies. (2017). Journal of Molecular Structure, 1141, 276–283. [Link]

  • Antinociceptive activity of some 1,4-substituted piperidine derivatives using tail flick method in mice. (n.d.). International Scholars Journals. Retrieved March 22, 2026, from [Link]

  • Human Studies on Analgesic Piperidine Derivatives | Journal of Applied Physiology. (n.d.). Retrieved March 22, 2026, from [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. (2015). Current Topics in Medicinal Chemistry, 15(15), 1436–1453. [Link]

  • Rather, R. A., & Bhagat, M. (2018). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. Phytomedicine, 47, 133–146. [Link]

Sources

Foundational

A Strategic Approach to the Preliminary Toxicity Assessment of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone: An In-Depth Technical Guide

Introduction The journey of a novel chemical entity from discovery to potential application is contingent on a thorough and early understanding of its safety profile. This guide outlines a comprehensive and scientificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The journey of a novel chemical entity from discovery to potential application is contingent on a thorough and early understanding of its safety profile. This guide outlines a comprehensive and scientifically robust strategy for the preliminary toxicity assessment of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, a compound for which no public toxicity data is currently available. As such, it represents a critical step in characterizing its potential as a drug candidate or for other applications.

This document is designed for researchers, scientists, and drug development professionals, providing not just a series of protocols, but a logical, tiered framework for decision-making. Our approach is rooted in the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), emphasizing a strategic integration of in silico and in vitro methodologies. This allows for a resource-efficient and ethically responsible initial evaluation, designed to identify potential toxicological liabilities at the earliest possible stage. We will proceed from computational predictions to cell-based assays, with each stage informing the next, ensuring a self-validating and data-driven assessment.

Tier 1: In Silico Toxicological Hazard Assessment

The foundational step in our assessment is the use of computational toxicology to predict potential hazards based on the chemical structure of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone.[1][2] This approach is cost-effective, rapid, and provides crucial guidance for subsequent in vitro testing.[1] We will utilize a combination of expert rule-based and statistical-based (Q)SAR models to satisfy regulatory expectations, such as those outlined in the ICH M7 guideline for mutagenic impurities.[3]

Structural and Physicochemical Profile

A structural analysis of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone reveals key functional groups that will be the focus of our in silico evaluation. The presence of a piperidine ring, an acetyl group, and a hydroxyl-ethoxymethyl side chain will be assessed for any known associations with toxicity (toxicophores).[4]

Table 1: Predicted Physicochemical Properties of a Structurally Related Compound

PropertyPredicted ValueSignificance in Toxicology
Molecular Weight~187.24 g/mol Influences absorption and distribution.
LogPLowIndicates potential for good aqueous solubility and lower bioaccumulation.
Hydrogen Bond Donors1Influences solubility and interaction with biological targets.
Hydrogen Bond Acceptors3Influences solubility and interaction with biological targets.

Note: Data is estimated based on structurally similar compounds and requires experimental verification.

In Silico Assessment Protocol

We will employ established and validated software platforms to conduct the hazard assessment.

Recommended Platforms:

  • Derek Nexus®: An expert rule-based system that identifies structure-toxicity relationships and provides predictions across a wide range of endpoints, including mutagenicity, carcinogenicity, and hepatotoxicity.[4][5][6]

  • Toxtree: An open-source application that utilizes a decision tree approach to predict toxic hazards, including Cramer class for oral toxicity, and alerts for DNA binding and protein binding.[7][8][9]

Endpoints for Evaluation:

  • Genotoxicity: Ames mutagenicity, in vivo and in vitro micronucleus alerts.[3][8]

  • Carcinogenicity: Predictions based on structural alerts.[3]

  • Hepatotoxicity: Identification of structural features associated with liver toxicity.[5]

  • Cardiotoxicity: hERG inhibition potential.[10]

  • Skin Sensitization: Potential to cause allergic contact dermatitis.[3]

  • Irritation: Skin and eye irritation potential.[3][8]

The results from this in silico screening will generate a preliminary hazard profile and guide the selection and design of the subsequent in vitro assays.

Tier 2: In Vitro Cytotoxicity Profiling

The next logical step is to assess the compound's effect on cell viability. We will employ a multi-parametric approach, utilizing at least two different cytotoxicity assays to gain a more complete understanding of the potential mechanisms of cell death. This dual-assay strategy provides a self-validating system, as it measures distinct cellular processes.

Rationale for Cell Line Selection
  • HepG2 (Human Hepatocellular Carcinoma): This cell line is selected for its relevance to liver toxicity, a common reason for drug attrition.[11] HepG2 cells retain many metabolic functions of normal human hepatocytes, making them a suitable model for studying xenobiotic metabolism and toxicity.[12][13]

  • CHO-K1 (Chinese Hamster Ovary): This is a widely used and well-characterized cell line recommended by the OECD for genotoxicity screening.[14] Its robustness and high proliferation rate make it suitable for a variety of toxicity assays.

Experimental Protocol 1: MTT Assay for Metabolic Viability

This assay measures the activity of mitochondrial dehydrogenases, providing an indication of cellular metabolic health.[15]

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 or CHO-K1 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone in a suitable solvent (e.g., DMSO). Create a serial dilution to achieve final concentrations ranging from 0.1 µM to 100 µM.[16]

  • Cell Treatment: Treat the cells with the various concentrations of the compound and incubate for 24 and 48 hours. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Experimental Protocol 2: LDH Release Assay for Membrane Integrity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of plasma membrane integrity.[17][18]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH release relative to a positive control for maximum LDH release (cells lysed with a detergent).

Data Presentation and Interpretation

The results of the cytotoxicity assays will be presented in a clear, tabular format to allow for easy comparison.

Table 2: Hypothetical Cytotoxicity Data for 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone

Concentration (µM)% Viability (MTT, 24h)% LDH Release (24h)% Viability (MTT, 48h)% LDH Release (48h)
Vehicle Control10051006
0.1986957
19588812
1085156035
10040551580
Positive Control2085595

Tier 3: In Vitro Genotoxicity Assessment

Following the assessment of general cytotoxicity, it is imperative to investigate the potential for the compound to induce genetic damage. We will utilize two complementary assays to assess different genotoxic endpoints.

Experimental Protocol 3: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used assay to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[13]

Step-by-Step Methodology:

  • Strain Selection: Utilize at least two strains of Salmonella typhimurium, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[16]

  • Metabolic Activation: Conduct the assay both with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.[16]

  • Compound Exposure: Prepare various concentrations of the test compound.

  • Plate Incorporation Method:

    • Add the bacterial culture, the test compound concentration, and either the S9 mix or a buffer to molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

Experimental Protocol 4: In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome breakage) and aneugenic (whole chromosome loss) events by quantifying the formation of micronuclei in the cytoplasm of interphase cells.[19]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture CHO-K1 or HepG2 cells and treat them with a range of non-cytotoxic concentrations of the test compound (determined from Tier 2) for a duration equivalent to 1.5-2 normal cell cycles. Include appropriate vehicle and positive controls (e.g., mitomycin C for clastogenicity, colchicine for aneugenicity).

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone mitosis are scored.[19]

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.

Visualizing the Genotoxicity Workflow

genotoxicity_workflow cluster_ames Ames Test cluster_micronucleus In Vitro Micronucleus Assay Ames_Start Select S. typhimurium Strains (e.g., TA98, TA100) Ames_S9 Prepare with and without S9 Metabolic Activation Ames_Start->Ames_S9 Ames_Exposure Expose to Compound Concentrations Ames_S9->Ames_Exposure Ames_Incubate Incubate for 48-72h Ames_Exposure->Ames_Incubate Ames_Count Count Revertant Colonies Ames_Incubate->Ames_Count Ames_Result Assess Mutagenic Potential Ames_Count->Ames_Result MN_Start Culture CHO-K1 or HepG2 Cells MN_Treat Treat with Compound MN_Start->MN_Treat MN_CytoB Add Cytochalasin B MN_Treat->MN_CytoB MN_Harvest Harvest, Fix, and Stain MN_CytoB->MN_Harvest MN_Score Score Binucleated Cells for Micronuclei MN_Harvest->MN_Score MN_Result Assess Clastogenic/Aneugenic Potential MN_Score->MN_Result Compound Test Compound Compound->Ames_Start Tier 3a Compound->MN_Start Tier 3b

Caption: Workflow for Tier 3 Genotoxicity Assessment.

Tier 4: Preliminary Cardiotoxicity Assessment

Cardiotoxicity is a leading cause of drug withdrawal, making early assessment critical.[3] The inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a key indicator of potential for drug-induced cardiac arrhythmias.[20]

Experimental Protocol 5: hERG Channel Assay

This electrophysiological assay directly measures the effect of the compound on the hERG channel current.

Step-by-Step Methodology:

  • Cell Line: Utilize a stable cell line expressing the hERG channel (e.g., HEK-293 cells).

  • Electrophysiology: Employ automated patch-clamp technology (e.g., QPatch) for high-throughput screening.

  • Compound Application: Apply a range of concentrations of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone to the cells while recording the hERG current.

  • Data Acquisition: Measure the inhibition of the hERG current at each concentration.

  • Data Analysis: Calculate the IC₅₀ value (the concentration at which 50% of the hERG current is inhibited). This value provides a quantitative measure of the compound's potential to block the hERG channel.

Table 3: Hypothetical hERG Assay Data

CompoundIC₅₀ (µM)Interpretation
1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone> 30Low potential for hERG inhibition.
Positive Control (e.g., Cisapride)0.01High potential for hERG inhibition.

Integrated Assessment and Decision-Making Framework

The data generated from these tiers must be synthesized to form a coherent preliminary toxicity profile and to guide further actions.

decision_framework Start 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone InSilico Tier 1: In Silico Assessment (Genotox, Cardiotox, etc.) Start->InSilico Cytotox Tier 2: In Vitro Cytotoxicity (MTT & LDH Assays) InSilico->Cytotox Proceed if no prohibitive alerts HighRisk High Risk Profile: Consider termination or redesign InSilico->HighRisk Strong, unavoidable alerts Genotox Tier 3: In Vitro Genotoxicity (Ames & Micronucleus) Cytotox->Genotox Proceed if IC50 is acceptable Cytotox->HighRisk High potency (low IC50) Cardiotox Tier 4: In Vitro Cardiotoxicity (hERG Assay) Genotox->Cardiotox Proceed if non-genotoxic Genotox->HighRisk Positive in Ames or Micronucleus LowRisk Low Risk Profile: Proceed with further development Cardiotox->LowRisk If hERG IC50 > 30µM Cardiotox->HighRisk hERG IC50 < 1µM

Caption: Integrated Toxicity Assessment Decision Framework.

This tiered approach ensures that resources are focused on compounds with the most promising safety profiles. A positive finding in a lower-cost, higher-throughput assay (like a genotoxicity alert in silico or potent cytotoxicity) can trigger a "no-go" decision early, saving significant time and resources. Conversely, a clean profile in these preliminary assays provides the confidence needed to advance the compound to more complex and resource-intensive studies.

Conclusion

This technical guide provides a robust and logical framework for the preliminary toxicity assessment of the novel compound 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone. By integrating in silico predictions with a multi-parametric panel of in vitro assays, this strategy enables a comprehensive initial evaluation of cytotoxicity, genotoxicity, and cardiotoxicity. This tiered, data-driven approach is essential for making informed decisions in the early stages of drug discovery and development, ultimately de-risking the development pipeline and ensuring that only the safest and most promising candidates advance.

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  • Wouters, A., et al. (2011). Development and validation of a high-content screening in vitro micronucleus assay in CHO-k1 and HepG2 cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 724(1-2), 43-52. [Link]

  • Albrecht, W. (2020). Which concentrations are optimal for in vitro testing? Archives of Toxicology, 94(8), 2935-2936. [Link]

  • Chan, K. (2017, February 1). Which concentrations-steps are the best fo a series for screen in in vitro experiment? ResearchGate. [Link]

  • Roy, K., et al. (2015). High-throughput and high content micronucleus assay in CHO-K1 cells. Methods in Molecular Biology, 1219, 139-150. [Link]

  • Albrecht, W. (2020, August 18). WHICH CONCENTRATIONS ARE OPTIMAL FOR IN VITRO TESTING? EXCLI Journal, 19, 1076-1077. [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone

Authored by a Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, a compound of...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, a compound of interest in contemporary drug discovery. The following sections will delve into a detailed analysis of its solubility and stability characteristics. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for its characterization. The protocols described herein are designed to be self-validating systems, ensuring scientific integrity and reproducibility.

Introduction to 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone

1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone is a piperidine derivative with a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol .[1] Its structure, featuring a central piperidine ring, an N-acetyl group, and a 4-substituted hydroxymethyl-ethoxymethyl side chain, suggests a molecule with a balance of hydrophilic and lipophilic properties. The presence of the hydroxyl and ether functionalities is expected to contribute to its aqueous solubility, while the acetylated piperidine ring provides a degree of lipophilicity. Understanding the solubility and stability of this compound is paramount for its successful development as a potential therapeutic agent, as these properties directly influence its bioavailability, formulation, and shelf-life.

Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[2] Poor aqueous solubility can lead to low and variable absorption, hindering clinical efficacy. Therefore, a thorough understanding of the solubility of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone in various media is essential.

Theoretical Considerations and Expected Solubility

The molecular structure of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone suggests moderate solubility in aqueous media. The hydroxyl and ether groups are capable of hydrogen bonding with water, which would enhance its solubility. The N-acetyl group introduces some polarity, but the overall piperidine ring is nonpolar. Therefore, its solubility is likely to be pH-dependent, although the molecule does not possess a readily ionizable group with a pKa in the physiological pH range. Solubility in organic solvents, particularly polar protic and aprotic solvents, is expected to be higher due to the compound's organic backbone.

Methodologies for Solubility Determination

Both kinetic and thermodynamic solubility assays are valuable during different stages of drug development.[2][3]

  • Kinetic Solubility: This high-throughput method is often employed in early discovery to rank-order compounds. It involves dissolving the compound in an organic solvent, typically DMSO, and then diluting it into an aqueous buffer to measure the concentration at which it precipitates.[2][3]

  • Thermodynamic Solubility: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[4] It involves adding an excess of the solid compound to a solvent and agitating it until equilibrium is reached.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol outlines the determination of the thermodynamic solubility of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone.

Objective: To determine the equilibrium solubility of the target compound in various aqueous and organic solvents.

Materials:

  • 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone (solid)

  • Deionized water

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.1 N HCl

  • 0.1 N NaOH

  • Ethanol

  • Methanol

  • Acetonitrile

  • Dimethyl sulfoxide (DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Add an excess amount of solid 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone to a series of vials.

  • Add a known volume of each solvent to the respective vials.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually inspect the vials to ensure an excess of solid remains.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility in each solvent (e.g., in mg/mL or µg/mL).

Data Presentation: Expected Solubility Profile
SolventExpected Solubility (mg/mL)
Deionized Water5 - 15
PBS (pH 7.4)5 - 15
0.1 N HCl10 - 25
0.1 N NaOH5 - 15
Ethanol> 50
Methanol> 50
Acetonitrile20 - 40
DMSO> 100

Note: These are hypothetical values based on the chemical structure and are intended for illustrative purposes. Actual experimental data is required for confirmation.

Visualization: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vials B Add known volume of solvent A->B C Seal vials and place on shaker B->C D Agitate at constant temperature (24-48h) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant (0.22 µm filter) E->F G Dilute filtered supernatant F->G H Quantify concentration by HPLC G->H I Calculate Solubility H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

Stability testing is a critical component of drug development, providing information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6] Forced degradation studies, or stress testing, are undertaken to identify likely degradation products and establish the intrinsic stability of the molecule.[7][8]

Theoretical Considerations and Potential Degradation Pathways

The structure of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone contains several functional groups that could be susceptible to degradation:

  • Amide-like Bond: The N-acetyl group creates an amide-like linkage that could be susceptible to hydrolysis under acidic or basic conditions, potentially cleaving the acetyl group to yield 4-(2-Hydroxy-ethoxymethyl)-piperidine.

  • Ether Linkage: The ethoxymethyl side chain contains an ether bond, which is generally stable but can be cleaved under strong acidic conditions.

  • Hydroxyl Group: The primary alcohol could be susceptible to oxidation, forming an aldehyde or carboxylic acid.

  • Piperidine Ring: The piperidine ring itself is relatively stable, but could undergo oxidation or ring-opening under harsh conditions.[9]

Methodologies for Stability Assessment

Forced degradation studies are conducted under more severe conditions than accelerated stability testing and are designed to generate a target degradation of 5-20%.[5] The typical stress conditions include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2).

  • Thermal Stress: Heating the solid drug substance at elevated temperatures.

  • Photostability: Exposing the drug substance to light of a specified wavelength and intensity.

A stability-indicating analytical method, typically RP-HPLC, is essential to separate and quantify the parent drug from its degradation products.[10][11]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the stability of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone under various stress conditions and to identify potential degradation products.

Materials:

  • 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone

  • 0.1 N HCl

  • 0.1 N NaOH

  • 3% Hydrogen Peroxide (H2O2)

  • Deionized water

  • Methanol or other suitable organic solvent

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

  • LC-MS system for identification of degradation products

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Heat the solution (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it, and dilute it for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Heat the solution (e.g., at 60°C) for a specified period.

    • At each time point, withdraw a sample, neutralize it, and dilute it for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H2O2.

    • Keep the solution at room temperature for a specified period.

    • At each time point, withdraw a sample and dilute it for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C).

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound or the solid compound to light in a photostability chamber according to ICH guidelines.

    • Analyze the samples by HPLC at specified time points.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC-PDA method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradation products).

    • Characterize the major degradation products using LC-MS.

Data Presentation: Expected Stability Profile
Stress ConditionTimeTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 N HCl24 h60°C15%De-acetylated product
0.1 N NaOH24 h60°C25%De-acetylated product
3% H2O224 hRT10%N-oxide, Hydroxylated piperidine
Thermal (solid)7 days80°C< 5%Minor unspecified degradants
Photolytic1.2 million lux hoursRT< 2%No significant degradation

Note: These are hypothetical values and observations. Experimental data is necessary for accurate profiling.

Visualization: Potential Degradation Pathway

G Compound 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone (Parent Compound) DegradantA 4-(2-Hydroxy-ethoxymethyl)-piperidine (De-acetylated Product) Compound->DegradantA Acid/Base Hydrolysis DegradantB N-oxide derivative Compound->DegradantB Oxidation DegradantC Hydroxylated piperidine ring Compound->DegradantC Oxidation

Caption: Hypothetical Degradation Pathway of the Compound.

Conclusion

This technical guide provides a foundational framework for the characterization of the solubility and stability of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone. The proposed methodologies are based on established scientific principles and regulatory guidelines, ensuring the generation of reliable and reproducible data. A comprehensive understanding of these physicochemical properties is indispensable for the rational design of formulations and for predicting the in vivo performance of this promising compound. The experimental protocols and theoretical considerations outlined herein will serve as a valuable resource for scientists and researchers in the field of drug development.

References

  • Journal of Chemical & Engineering Data. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. [Link]

  • Pharmaceutical Solubility Testing. (2026).
  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]

  • The Journal of Physical Chemistry A. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. [Link]

  • IJCRT.org. (2023). Stability Indicating Assay Method. [Link]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]

  • IJSDR. (2023). Stability indicating study by using different analytical techniques. [Link]

  • ResearchGate. (n.d.). Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. [Link]

Sources

Foundational

Spectroscopic data for 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone

An In-Depth Technical Guide on the Structural Elucidation of Functionalized Piperidine Intermediates Executive Summary The molecule 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone (Chemical Formula: C₁₀H₁₉NO₃, Mon...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Structural Elucidation of Functionalized Piperidine Intermediates

Executive Summary

The molecule 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone (Chemical Formula: C₁₀H₁₉NO₃, Monoisotopic Mass: 201.1365 Da) represents a highly versatile building block in modern medicinal chemistry. Featuring a tertiary amide (N-acetyl), an ether linkage, and a primary alcohol, this functionalized piperidine scaffold presents unique analytical challenges. Chief among these is the restricted rotation around the N-C(O) amide bond, which complicates nuclear magnetic resonance (NMR) interpretation at ambient temperatures.

This whitepaper provides drug development professionals and analytical scientists with a definitive, self-validating framework for the spectroscopic characterization of this molecule. By detailing the causality behind conformational dynamics, mass spectrometric fragmentation, and vibrational modes, this guide establishes a robust methodology for unambiguous structural elucidation.

Conformational Dynamics & NMR Spectroscopy

The Causality of Signal Broadening

In N-acetylpiperidine derivatives, the lone pair of electrons on the piperidine nitrogen delocalizes into the adjacent carbonyl group, giving the N-C(O) bond partial double-bond character. This resonance stabilization creates a significant energy barrier to rotation (~15–20 kcal/mol), leading to the existence of two distinct conformational isomers (syn and anti rotamers) on the NMR timescale[1].

At room temperature (298 K), the exchange rate between these rotamers is often comparable to the NMR observation frequency. This intermediate exchange regime results in severe line broadening or the appearance of duplicated signals for the piperidine ring protons (particularly at the C2 and C6 positions) and carbons[2]. To accurately integrate and assign signals, Variable-Temperature (VT) NMR is required to push the system into either the "slow exchange" (cooling) or "fast exchange" (heating) regime.

VT_NMR_Logic S1 Acquire 1H NMR at 298K S2 Assess Line Broadening at C2/C6 positions S1->S2 S3 Cool to 243K (Slow Exchange) S2->S3 If broad S4 Heat to 343K (Fast Exchange) S2->S4 To confirm exchange S5 Resolve Syn/Anti Rotamer Peaks S3->S5 S6 Observe Time-Averaged Coalesced Peaks S4->S6

Variable-temperature NMR workflow to resolve N-acetylpiperidine rotamers.

Quantitative NMR Data (Predicted at 243 K in CDCl₃)

By cooling the sample, the rotamers are "frozen" out, typically in a ~3:2 ratio depending on the steric bulk of the C4 substituent. The following tables summarize the expected chemical shifts for the major rotamer.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 243 K)

Position Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
N-C(O)CH 2.10 Singlet (s) 3H Acetyl methyl group, highly deshielded by carbonyl.
C2-H / C6-H (eq) 4.55, 3.80 Doublet of doublets (dd) 2H Equatorial protons split by rotameric environment; syn to oxygen is highly deshielded.
C2-H / C6-H (ax) 3.10, 2.65 Triplet of doublets (td) 2H Axial protons, shielded relative to equatorial counterparts.
C4-H 1.75 Multiplet (m) 1H Methine proton at the branching point.
C3-H / C5-H 1.20 - 1.85 Multiplet (m) 4H Piperidine ring methylenes.
C4-CH ₂-O 3.35 Doublet (d) 2H Methylene adjacent to ether oxygen.
O-CH ₂-CH₂ 3.55 Multiplet (m) 2H Ethoxy chain methylene adjacent to ether.
CH₂-CH ₂-OH 3.75 Multiplet (m) 2H Ethoxy chain methylene adjacent to primary alcohol.

| OH | 2.50 | Broad singlet (br s) | 1H | Hydroxyl proton (exchangeable with D₂O). |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 243 K)

Position Chemical Shift (δ, ppm) Assignment Rationale
C =O 168.8 Characteristic of a tertiary amide carbonyl[2].
C4-C H₂-O 74.5 Deshielded aliphatic carbon due to ether linkage.
O-C H₂-CH₂ 70.8 Ether-linked carbon of the ethoxy group.
CH₂-C H₂-OH 61.5 Primary alcohol carbon.
C2 / C6 46.2, 41.5 Piperidine carbons adjacent to nitrogen (split by rotamers).
C4 36.0 Methine carbon of the piperidine ring.
C3 / C5 29.5, 28.2 Aliphatic ring carbons.

| N-C(O)C H₃ | 21.5 | Acetyl methyl carbon. |

Mass Spectrometry & Fragmentation Pathways

The Causality of Ionization and Cleavage

Under Electrospray Ionization (ESI+), the molecule readily accepts a proton at the highly basic tertiary amide oxygen or the ether oxygen, forming a stable [M+H]⁺ precursor ion at m/z 202.14.

During Collision-Induced Dissociation (CID), the fragmentation is driven by the stability of the resulting carbocations and iminium ions. Piperidine derivatives classically undergo α-cleavage, where the C-C bond adjacent to the nitrogen is broken[3]. For this specific molecule, the loss of the C4 sidechain (2-hydroxyethoxymethyl group) is a dominant pathway, resulting in a highly stable N-acetylpiperidine core fragment. Additionally, the N-acetyl group can undergo neutral loss as a ketene (CH₂=C=O, -42 Da), a hallmark of N-acetylated heterocycles.

MS_Pathway M Precursor Ion [M+H]+ m/z 202.14 F1 Loss of H2O m/z 184.13 M->F1 Dehydration F2 Ketene Loss (-42 Da) m/z 160.13 M->F2 N-Acetyl Cleavage F3 Alpha-Cleavage m/z 126.09 M->F3 Sidechain Loss F4 Iminium Formation m/z 84.08 F3->F4 Ring Contraction

Mass spectrometry fragmentation pathway of the functionalized piperidine core.

Table 3: High-Resolution MS/MS Fragments (ESI+, Q-TOF)

m/z (Observed) Formula Neutral Loss Structural Interpretation
202.144 [C₁₀H₂₀NO₃]⁺ None Protonated molecular ion [M+H]⁺.
184.133 [C₁₀H₁₈NO₂]⁺ -H₂O (18 Da) Dehydration of the primary alcohol.
160.133 [C₈H₁₈NO₂]⁺ -C₂H₂O (42 Da) Loss of ketene from the N-acetyl group.
126.091 [C₇H₁₂NO]⁺ -C₃H₈O₂ (76 Da) Loss of the 4-(2-hydroxyethoxymethyl) sidechain via α-cleavage.

| 84.081 |[C₅H₁₀N]⁺ | -C₂H₂O & Sidechain | Piperidine iminium ion core[3]. |

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal confirmation of the functional groups. The tertiary amide and primary alcohol present distinct, non-overlapping vibrational modes. Unlike ketones, which absorb strongly near 1715 cm⁻¹, the tertiary amide C=O stretch is shifted to lower wavenumbers (~1645 cm⁻¹) due to the resonance donation of the nitrogen lone pair, which weakens the C=O double bond character[4][5].

Table 4: Attenuated Total Reflectance (ATR) FT-IR Absorptions

Wavenumber (cm⁻¹) Intensity Vibration Mode Functional Group
3420 Strong, Broad O-H stretch Primary alcohol (hydrogen-bonded).
2920, 2850 Medium C-H stretch (sp³) Piperidine ring and aliphatic chains.
1645 Strong, Sharp C=O stretch Tertiary amide (N-acetyl)[5].
1450 Medium C-H bending Scissoring of CH₂ groups.

| 1110, 1055 | Strong | C-O stretch | Ether linkage and primary alcohol[5]. |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in data acquisition, the following protocols incorporate internal system suitability tests (SSTs) and validation checkpoints.

Protocol A: Variable-Temperature NMR Acquisition

Objective: Resolve rotameric broadening to achieve baseline separation for accurate integration.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • System Suitability Check: Acquire a standard 1D ¹H spectrum at 298 K. Validation Check: The TMS peak must have a full-width at half-maximum (FWHM) of <1.0 Hz to ensure optimal shimming.

  • Observation of Exchange: Note the FWHM of the C2/C6 piperidine protons. If FWHM > 5.0 Hz, the system is in intermediate exchange.

  • Cooling Sequence: Lower the probe temperature to 243 K (-30 °C) using a liquid nitrogen heat exchanger. Allow 15 minutes for thermal equilibration.

  • Re-Tuning and Shimming: Critical Step: Re-tune the probe and re-shim the Z-axis gradients, as solvent density changes significantly with temperature.

  • Acquisition: Acquire 1D ¹H (16 scans) and ¹³C (512 scans). Validation Check: Integration of the split N-acetyl methyl singlets should sum to exactly 3.0 relative to the single C4 methine proton.

Protocol B: LC-MS/MS Structural Confirmation

Objective: Induce controlled fragmentation to map the piperidine core.

  • System Calibration: Infuse a tuning mix (e.g., Agilent ESI-L) to verify mass accuracy (<2 ppm error) across the 50–1000 m/z range.

  • Chromatography: Inject 1 µL of a 10 µg/mL sample (in 50:50 Water:Acetonitrile + 0.1% Formic Acid) onto a C18 UPLC column.

  • Blank Validation: Run a solvent blank prior to the sample. Validation Check: The blank must show no peaks at m/z 202.14 ± 0.05 above a signal-to-noise ratio of 3:1.

  • MS/MS Acquisition: Isolate the [M+H]⁺ precursor (m/z 202.14) using a quadrupole isolation window of 1.0 Da. Apply a collision energy (CE) ramp from 15 eV to 35 eV using nitrogen as the collision gas.

  • Data Processing: Extract the chromatograms for the characteristic m/z 160.13 and 126.09 fragments.

Sources

Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone

Disclaimer: Direct pharmacological data for the specific molecule 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone is not extensively available in public literature. This guide, therefore, presents a scientifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Direct pharmacological data for the specific molecule 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone is not extensively available in public literature. This guide, therefore, presents a scientifically-grounded exploration of its potential therapeutic targets by analyzing its core structural motifs and drawing parallels with well-characterized piperidine-containing compounds. The hypotheses and protocols herein are intended to serve as a foundational framework for initiating a comprehensive investigation into this molecule of interest.

Executive Summary

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1] Its conformational flexibility and synthetic tractability allow for the creation of derivatives that target a wide array of biological pathways with high affinity and specificity. The compound 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone features an N-acetylated piperidine core with a 4-position substituent containing a hydroxyl group and an ether linkage. This combination of functionalities suggests potential interactions with targets implicated in oncology, central nervous system (CNS) disorders, and inflammatory diseases. This guide will dissect these potential therapeutic avenues, providing the scientific rationale, proposing key molecular targets, and outlining robust experimental workflows to validate these hypotheses.

Structural Analysis and Rationale for Target Exploration

The subject molecule, 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, possesses three key structural features that inform our investigation:

  • N-Acetyl-Piperidine Core: The acetylation of the piperidine nitrogen may influence the molecule's polarity, membrane permeability, and metabolic stability. This modification can also affect its binding affinity to various receptors and enzymes.

  • 4-Substituted Piperidine Ring: The substitution at the 4-position is a common strategy in drug design to modulate pharmacological activity. The nature and orientation of this substituent are critical for target engagement.[2]

  • Hydroxy-ethoxymethyl Side Chain: This flexible side chain contains both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (ether oxygen). These features are crucial for forming specific interactions within the binding pockets of protein targets.

Based on these features, we can draw parallels to existing classes of piperidine derivatives to hypothesize potential therapeutic applications.

Potential Therapeutic Area: Oncology

The piperidine moiety is a recurring motif in compounds with demonstrated anticancer properties.[3][4] These molecules can induce apoptosis, inhibit cell migration, and arrest the cell cycle by modulating critical signaling pathways often dysregulated in cancer.[3][5]

Proposed Targets and Mechanism of Action

A. Kinase Inhibition (e.g., PI3K/Akt, IKKβ): Many cancers exhibit aberrant activation of pro-survival signaling pathways like the PI3K/Akt/mTOR cascade. The piperidine scaffold can be incorporated into molecules that act as potent kinase inhibitors.[3] For instance, derivatives have been developed as IκB kinase (IKKβ) inhibitors, which is a key regulator of the NF-κB transcription factor that promotes chronic inflammation and neoplastic progression in carcinomas.[4][6] The hydroxyl and ether functionalities on the side chain of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone could potentially form key hydrogen bonds within the ATP-binding pocket of such kinases.

B. Modulation of Apoptotic Pathways: Piperidine-containing compounds can trigger apoptosis by activating mitochondrial cytochrome C release and modulating the expression of Bax and Bcl-2 proteins.[3][5] This often occurs downstream of signaling pathway inhibition or through direct interaction with components of the apoptotic machinery.

C. Reactive Oxygen Species (ROS) Scavenging: Some piperidine derivatives exhibit antioxidant properties by scavenging reactive oxygen species.[7] Given that high levels of ROS and oxidative stress are associated with tumor formation and proliferation in certain cancers like prostate cancer (PC-3 cells), the neutralization of ROS could be a contributing factor to antiproliferative activity.[7]

Visualization: Hypothetical Kinase Inhibition Pathway

Below is a conceptual diagram illustrating how a piperidine-containing compound might inhibit the PI3K/Akt signaling pathway, a common target in oncology.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Molecule 1-[4-(2-Hydroxy-ethoxymethyl)- piperidin-1-yl]-ethanone Molecule->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by the subject compound.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of the compound on a cancer cell line (e.g., A549 lung carcinoma, as used for other piperidine complexes).[5]

Objective: To determine the concentration-dependent effect of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone on the viability of cancer cells.

Methodology:

  • Cell Culture: Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the media in the wells with the compound-containing media. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Potential Therapeutic Area: Central Nervous System (CNS)

The piperidine ring is a privileged scaffold for CNS-acting agents due to its ability to be modified to achieve desired properties like blood-brain barrier penetration.[1] Derivatives are used as analgesics, and in therapies for Alzheimer's disease and other neurological disorders.[4][8]

Proposed Targets and Mechanism of Action

A. Opioid Receptors (MOR, DOR): 4-substituted piperidines are a well-established class of analgesics that interact with opioid receptors.[9] By modifying the length and flexibility of the 4-position side chain, both the affinity and the functional activity (agonist vs. antagonist) at mu (µ) and delta (δ) opioid receptors can be fine-tuned.[10][11] The hydroxy-ethoxymethyl group could potentially engage with polar residues in the opioid receptor binding sites.

B. Acetylcholinesterase (AChE): AChE inhibitors are a primary treatment for Alzheimer's disease.[12] Donepezil, a prominent AChE inhibitor, features a piperidine core. The design of novel piperidine derivatives as AChE inhibitors is an active area of research.[12] The N-acetyl group and the side chain of the subject molecule could be explored for their potential to interact with the catalytic or peripheral anionic sites of AChE.

C. Sigma (σ) Receptors: Sigma receptors (σ₁ and σ₂) are implicated in various CNS functions, including pain modulation.[4] Dual-acting compounds that target both histamine H3 and sigma receptors, often containing piperazine or piperidine cores, have shown promise as novel analgesics.[13]

Visualization: Drug Discovery Workflow for a CNS Candidate

This diagram outlines a typical workflow for identifying and characterizing a CNS-active piperidine derivative.

CNS_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Lib Compound Library (Piperidine Derivatives) Bind Receptor Binding Assays (e.g., MOR, DOR, AChE) Lib->Bind Func Functional Assays (e.g., GTPγS, Enzyme Inhibition) Bind->Func Herg hERG Safety Assay Func->Herg BBB In Vitro BBB Model (e.g., PAMPA) Herg->BBB PK Pharmacokinetics (PK) (Brain Penetration) BBB->PK PD Pharmacodynamics (PD) (e.g., Tail-Flick Test) PK->PD Tox Toxicity Studies PD->Tox Lead Lead Candidate Tox->Lead

Caption: A streamlined workflow for CNS drug discovery and development.

Potential Therapeutic Area: Inflammation

Chronic inflammation is a key driver of numerous diseases, and targeting inflammatory pathways is a major therapeutic strategy. The piperidine scaffold has been successfully incorporated into potent anti-inflammatory agents.[14]

Proposed Targets and Mechanism of Action

A. NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. Its dysregulation is linked to a host of inflammatory disorders. Recently, hybrids of the natural product Tanshinone I with a piperidine scaffold have been identified as potent and selective NLRP3 inflammasome inhibitors.[15][16] These compounds block the oligomerization of NLRP3-induced proteins, thereby inhibiting inflammasome activation.[15]

B. P2Y₁₄ Receptor: The P2Y₁₄ receptor is a G-protein coupled receptor that mediates Gi-dependent degranulation in mast cells, making it a potential target for allergic and inflammatory conditions like asthma.[17] Naphthalene-based antagonists featuring a piperidine moiety have shown high affinity for this receptor. Rigidified, bridged piperidine analogs have been explored to improve drug-like properties.[18]

Experimental Protocol: NLRP3 Inflammasome Activation Assay

Objective: To determine if 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone can inhibit NLRP3 inflammasome activation in macrophages.

Methodology:

  • Cell Culture: Differentiate human THP-1 monocytes into macrophages by treating with PMA (phorbol 12-myristate 13-acetate).

  • Priming (Signal 1): Prime the macrophages with LPS (lipopolysaccharide) (1 µg/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • Compound Pre-treatment: Pre-incubate the primed cells with various concentrations of the test compound for 1 hour.

  • Activation (Signal 2): Stimulate the cells with a known NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), for 1-2 hours.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit.

  • Data Analysis: Normalize the IL-1β levels to the vehicle control and calculate the IC₅₀ for inhibition of IL-1β release.

Quantitative Data Summary

While no direct data exists for the subject compound, the following table summarizes representative pharmacological data for structurally related piperidine derivatives discussed in this guide, illustrating the potential potency range.

Compound Class/ExampleTargetAssay TypePotency (IC₅₀/Kᵢ)Reference
Tanshinone I-Piperidine HybridNLRP3 InflammasomeIL-1β ReleaseLow µM[15]
4-Substituted Piperidineµ-Opioid ReceptorBinding Affinity (Kᵢ)Low nM to µM[11]
Donepezil (Piperidine core)AcetylcholinesteraseEnzyme Inhibition (IC₅₀)Low nM[8]
Piperidine-based H₃/σ₁ LigandHistamine H₃ ReceptorBinding Affinity (Kᵢ)Low nM[13]
Naphthalene-Piperidine AnalogP2Y₁₄ ReceptorBinding Affinity (IC₅₀)Low nM[18]

Conclusion

The molecule 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, built upon the versatile piperidine scaffold, holds considerable promise for therapeutic development. Based on extensive analysis of structurally analogous compounds, potent interactions with targets in oncology (kinases), the central nervous system (opioid, sigma receptors, AChE), and inflammation (NLRP3 inflammasome) are plausible. The provided experimental frameworks offer a clear and validated path for initiating the pharmacological characterization of this compound. Further investigation through the proposed in vitro and subsequent in vivo models is warranted to elucidate its precise mechanism of action and to validate its potential as a novel therapeutic agent.

References

  • Gothwal, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. [Link]

  • Iorio, M. A., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]

  • de Oliveira, M. R., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]

  • Riabova, V. (2021). 4-Substituted and 1,4-Disubstituted Piperidines. ResearchGate. [Link]

  • Zhu, W., et al. (2023). Scaffold Hybrid of the Natural Product Tanshinone I with Piperidine for the Discovery of a Potent NLRP3 Inflammasome Inhibitor. ACS Publications. [Link]

  • Sabancılar, İ. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link]

  • Zhu, W., et al. (2023). Scaffold Hybrid of the Natural Product Tanshinone I with Piperidine for the Discovery of a Potent NLRP3 Inflammasome Inhibitor. ACS Publications. [Link]

  • Yadav, P., & Kumar, Dr. A. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Al-Ghorbani, M., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Salmaso, V., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y 14 R Antagonist. PMC. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. Dovepress. [Link]

  • Stary, E., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Publications. [Link]

  • O'Connor, K., & Allin, S. M. (2020). Pyridine alkaloids with activity in the central nervous system. PMC. [Link]

  • Salmaso, V., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Publications. [Link]

  • da Silva, T. C., et al. (2021). Design of a series of 3-O-acetyl-N-benzylpiperidine derivatives (3). ResearchGate. [Link]

Sources

Foundational

The Pivotal Role of Substituted Piperidine Ethanones: A Physicochemical Perspective for Drug Discovery

An In-Depth Technical Guide: Introduction: The Piperidine Ethanone Scaffold as a Privileged Structure In the landscape of medicinal chemistry, the piperidine ring stands out as one of the most significant nitrogen-contai...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Introduction: The Piperidine Ethanone Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the piperidine ring stands out as one of the most significant nitrogen-containing heterocycles, integral to the structure of numerous pharmaceuticals and natural alkaloids.[1][2] Its prevalence stems from a unique combination of properties: the sp3-hybridized framework allows for complex three-dimensional structures, while the basic nitrogen atom provides a handle for modulating physicochemical properties like solubility and pKa.[3] When this versatile scaffold is coupled with an ethanone moiety (a two-carbon chain with a ketone), it forms the substituted piperidine ethanone core—a structure that has proven to be a fertile ground for the discovery of potent therapeutic agents across a wide spectrum of diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.[4][5][6]

This guide offers a deep dive into the critical physicochemical properties of substituted piperidine ethanones. We will explore the synthetic strategies used to create these molecules, the analytical techniques for their characterization, and the computational methods that predict their behavior. By understanding the causal relationships between chemical structure and physical properties, researchers and drug development professionals can more effectively design and optimize the next generation of piperidine-based therapeutics.

Part 1: Synthesis and Structural Elucidation

The rational design of novel therapeutics begins with robust and flexible synthetic methodologies. The construction of the substituted piperidine ethanone framework is most classically achieved through the Mannich reaction, a powerful carbon-carbon bond-forming multicomponent reaction.[7][8]

The Mannich Reaction: A Cornerstone of Synthesis

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. In the context of piperidone synthesis, it is a condensation reaction between an amine, an aldehyde (often formaldehyde), and a ketone containing at least two reactive α-hydrogens.[8][9] The use of glacial acetic acid as a solvent is a common and effective strategy, as it serves to both catalyze the reaction and maintain solubility of the components.[9]

The causality behind this choice is twofold: the acidic environment facilitates the formation of the reactive electrophilic iminium ion from the amine and aldehyde, which is the key intermediate. Secondly, the polar protic nature of acetic acid effectively solvates the charged intermediates, promoting the reaction.

G cluster_reactants Reactants cluster_process Reaction Process Ketone Ketone (e.g., Acetone derivative) Enol Enol/Enolate Formation (from Ketone) Ketone->Enol Amine Primary Amine (R'-NH2) Iminium Iminium Ion Formation (Amine + Aldehyde) Amine->Iminium Aldehyde Aldehyde (e.g., Formaldehyde, 2 eq.) Aldehyde->Iminium Condensation Double Mannich Condensation & Cyclization Iminium->Condensation Electrophile Enol->Condensation Nucleophile Product Substituted 4-Piperidone Product Condensation->Product

Caption: General workflow of the Mannich reaction for 4-piperidone synthesis.

Experimental Protocol: Synthesis of a Model 1-Benzyl-3-methyl-4-piperidone

This protocol describes a representative Mannich condensation. It is a self-validating system; successful synthesis is confirmed by the subsequent spectroscopic analysis, which must match the expected structure.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzylamine (0.1 mol), acetone (0.1 mol), and 40% aqueous formaldehyde (0.22 mol).

  • Solvent Addition & Reflux: Slowly add 25 mL of ethanol. Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Add 50 mL of 2M hydrochloric acid and wash the aqueous layer with diethyl ether (3 x 30 mL) to remove unreacted starting materials.

  • Basification and Extraction: Cool the acidic aqueous layer in an ice bath and basify to pH 10-11 by the slow addition of 40% sodium hydroxide solution. Extract the product with dichloromethane (3 x 40 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach is essential for unambiguous structural elucidation.

G cluster_analysis Spectroscopic Analysis Crude Crude Product Purify Purification (Chromatography/Distillation) Crude->Purify Pure Pure Compound Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (Confirm MW) Pure->MS IR IR Spectroscopy (Functional Groups) Pure->IR Final Structure Confirmed NMR->Final MS->Final IR->Final

Caption: Standard workflow for the purification and analysis of synthesized compounds.

Table 1: Typical Spectroscopic Data for a 4-Piperidone Core

TechniqueFeatureTypical Chemical Shift / WavenumberRationale
¹H NMR Protons α to N (piperidine ring)δ 2.5 - 3.0 ppmDeshielded by the adjacent electronegative nitrogen atom.[10]
Protons α to C=O (piperidine ring)δ 2.2 - 2.6 ppmDeshielded by the anisotropic effect of the carbonyl group.
Other piperidine ring protonsδ 1.5 - 2.0 ppmAliphatic protons in a cyclic environment.[10]
¹³C NMR Carbonyl carbon (C=O)δ 200 - 210 ppmCharacteristic chemical shift for a ketone carbonyl carbon.
Carbons α to N (piperidine ring)δ 45 - 55 ppmInfluence of the adjacent nitrogen atom.
IR Spec. C=O stretch (ketone)1700 - 1725 cm⁻¹Strong, sharp absorption characteristic of a saturated ketone.[11][12]
C-N stretch1100 - 1250 cm⁻¹Typical stretching frequency for an aliphatic amine.
Mass Spec. Molecular Ion Peak [M]⁺Corresponds to MWConfirms the molecular weight of the synthesized compound.[13]

Part 2: Core Physicochemical Properties and Drug-Likeness

The therapeutic success of a molecule is not solely dependent on its biological activity; it is critically governed by its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile.[14][15] For substituted piperidine ethanones, understanding and optimizing these properties is a central task in drug development.

Lipinski's Rule of Five (Ro5): A Guiding Principle

Formulated by Christopher Lipinski, the "Rule of Five" provides a set of guidelines to assess the "drug-likeness" of a compound for oral bioavailability.[14][16] While not a rigid law, it serves as an invaluable filter in early-stage drug discovery. A compound is more likely to be orally active if it violates no more than one of the following criteria.[15][17]

  • Molecular Weight (MW) < 500 Daltons: Smaller molecules are more readily transported across biological membranes.

  • LogP < 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Excessively lipophilic compounds may have poor aqueous solubility and can be sequestered in fatty tissues.[18]

  • Hydrogen Bond Donors (HBD) ≤ 5: The count of O-H and N-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The count of all nitrogen and oxygen atoms.

The piperidine ethanone scaffold is well-positioned within this framework. The core structure is relatively small, and substitutions provide a means to finely tune LogP, HBD, and HBA counts to optimize the overall ADME profile.

Key Physicochemical Parameters
  • Lipophilicity (LogP/cLogP): This property is a delicate balance. A drug must be lipophilic enough to cross cell membranes but hydrophilic enough to dissolve in aqueous environments like the gut and blood.[18] Substituents on the piperidine ethanone core dramatically alter LogP. For instance, adding an aliphatic chain increases lipophilicity, while adding a hydroxyl or carboxyl group decreases it.[3][19]

  • Aqueous Solubility: Poor solubility is a major hurdle in drug development. The basic nitrogen of the piperidine ring is a key tool for improving solubility. At physiological pH, this nitrogen can be protonated, forming a charged species that is significantly more water-soluble.

  • pKa: The pKa of the piperidine nitrogen typically falls in the range of 8-11. This value is critical because it determines the proportion of the molecule that is ionized at a given pH.[4] For CNS drugs, a delicate balance is required; the molecule must be sufficiently un-ionized to cross the blood-brain barrier, yet have enough ionized form to maintain solubility. Introducing electron-withdrawing groups near the nitrogen can lower its pKa.[3]

Table 2: Impact of Substitution on Physicochemical Properties (Illustrative Examples)

Base ScaffoldSubstituent (R)Effect on MWEffect on cLogPEffect on HBD/HBARationale for Change
1-Phenyl-ethanone-H (on piperidine N)BaseBase1 / 1Secondary amine is a hydrogen bond donor.
-CH₃+14 DaIncrease0 / 1Addition of a lipophilic methyl group; N is now tertiary.
-CH₂CH₂OH+44 DaDecrease1 / 2Addition of a polar hydroxyl group increases hydrophilicity.
-C(=O)Ph+104 DaIncrease0 / 2Addition of a large, aromatic, and relatively non-polar group.

Part 3: Computational Chemistry in Design and Optimization

Modern drug discovery heavily relies on computational tools to predict molecular properties and guide synthetic efforts, saving considerable time and resources. For piperidine ethanones, molecular docking and DFT calculations are particularly powerful.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor protein).[5] This allows researchers to:

  • Identify Potential Hits: Screen virtual libraries of piperidine ethanone derivatives against a protein target to identify compounds likely to bind.

  • Understand Structure-Activity Relationships (SAR): Visualize how different substituents interact with amino acid residues in the binding pocket. For example, a docking study might reveal that a hydroxyl group on the phenyl ring forms a critical hydrogen bond with a serine residue, explaining its higher potency.[19]

  • Optimize Leads: Rationally design new derivatives with improved binding affinity based on the predicted interactions.

Density Functional Theory (DFT): Probing Electronic Structure

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[20] For piperidine ethanones, DFT can calculate:

  • Molecular Geometry: Predict the most stable 3D conformation, which is crucial for docking studies. The piperidine ring typically adopts a stable chair conformation.[20]

  • Electronic Properties: Calculate properties like the molecular electrostatic potential (MEP), which shows the charge distribution and helps predict where a molecule might interact with a receptor.

  • Reactivity Indices: Determine which sites on the molecule are most likely to be involved in metabolic reactions.

G Design Virtual Compound Design Docking Molecular Docking (Predict Binding Affinity) Design->Docking DFT DFT Calculation (Geometry, Electronics) Design->DFT ADME In Silico ADME (Predict Ro5, pKa, LogP) Design->ADME Select Prioritize & Select Best Candidates Docking->Select DFT->Select ADME->Select Synth Chemical Synthesis Select->Synth Assay In Vitro Biological Assay Synth->Assay SAR Analyze SAR & Iterate Design Assay->SAR SAR->Design Optimization Loop

Caption: Iterative cycle of computational chemistry and experimental validation.

Conclusion

Substituted piperidine ethanones represent a highly valuable and versatile scaffold in modern drug discovery. Their synthetic accessibility, primarily through the robust Mannich reaction, allows for extensive chemical exploration. The true power of this scaffold lies in the ability to modulate its physicochemical properties through targeted substitutions. By carefully balancing lipophilicity, solubility, and pKa, and by adhering to guiding principles like the Rule of Five, medicinal chemists can optimize these molecules for improved pharmacokinetic profiles and enhanced therapeutic efficacy. The integration of powerful computational tools like molecular docking and DFT further accelerates this optimization process, enabling a more rational and efficient path from initial hit to clinical candidate. As our understanding of the intricate relationship between chemical structure and biological function deepens, the piperidine ethanone core is certain to remain a cornerstone of innovative therapeutic design.

References

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme -connect.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (n.d.). National Center for Biotechnology Information.
  • Lipinski's rule of five - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). DovePress. Available at: [Link]

  • lipinski rule of five - Lecture Notes. (2023). StuDocu.
  • Noller, C. R., & Baliah, V. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). MDPI.
  • Lipinski's Rule of 5 - GARDP Revive. (n.d.). GARDP. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Available at: [Link]

  • Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • A new asymmetric synthetic route to substituted piperidines | Request PDF. (2025). ResearchGate. Available at: [Link]

  • Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed. (2007). PubMed. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. Available at: [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (2025). Zenovel. Available at: [Link]

  • Study of a new piperidone as an anti-Alzheimer agent: Molecular docking, electronic and intermolecular interaction investigations by DFT method. (2021). Journal of King Saud University - Science. Available at: [Link]

  • Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Available at: [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.). Revue Roumaine de Chimie. Available at: [Link]

  • Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. (2020). Journal of American Science.
  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (2020). MDPI. Available at: [Link]

  • Piperidine Synthesis. (2025). Defense Technical Information Center.
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Available at: [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Piperidine nucleus in the field of drug discovery. (2021). Scilit. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis of highly substituted piperidine 9. (n.d.). ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Taylor & Francis Online. Available at: [Link]

  • Crystal structure, DFT, docking studies of substituted pyridines. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. (2026). ResearchGate. Available at: [Link]

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Exploratory

Discovery of Novel Piperidine-Based Kinase Inhibitors: A Strategic Guide to Design, Synthesis, and Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of Kinases and the Privileged Piperidine Scaffold Protein kinases, a vast family of enzymes...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Kinases and the Privileged Piperidine Scaffold

Protein kinases, a vast family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of proteins, represent one of the most critical target classes in modern drug discovery.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making the development of small-molecule kinase inhibitors a cornerstone of targeted therapy. Within the medicinal chemist's arsenal, certain structural motifs consistently reappear in successful therapeutics due to their favorable physicochemical properties and ability to present key pharmacophoric elements in a desirable three-dimensional space. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a quintessential example of such a "privileged scaffold".[2][3]

The prevalence of the piperidine moiety in clinically approved kinase inhibitors such as Ibrutinib (BTK inhibitor) and Crizotinib (ALK/ROS1 inhibitor) is not coincidental.[3][4] This scaffold offers a robust, synthetically tractable framework with a basic nitrogen atom capable of forming critical ionic or hydrogen-bond interactions within the ATP-binding site.[5] Its conformational flexibility, which can be constrained through strategic substitution, allows for the precise orientation of substituents to maximize target engagement and optimize pharmacokinetic properties.[5][6]

This guide provides a comprehensive, field-proven framework for the discovery of novel piperidine-based kinase inhibitors. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, detailing an integrated workflow from rational design and synthesis to rigorous biological evaluation and structure-activity relationship (SAR) optimization.

Part 1: The Blueprint—Rational Design of Piperidine-Based Inhibitors

The foundation of a successful kinase inhibitor program lies in a robust and logical design strategy. The piperidine scaffold serves as a versatile chassis upon which a potent and selective inhibitor can be built. The primary objective is to engineer a molecule that competes effectively with ATP by forming high-affinity interactions within the kinase active site.

Causality in Design: Why Start with the Piperidine Scaffold?

The choice of the piperidine core is a strategic one, predicated on several key advantages:

  • Vectorial Orientation: The piperidine ring acts as a rigid or semi-rigid linker that orients substituents into key regions of the ATP-binding site, primarily the hinge region, a hydrophobic pocket, and the solvent-exposed region.[4]

  • Basicity and Interaction: The protonatable nitrogen atom (pKa ~11) is often crucial for forming a salt bridge with a conserved acidic residue (e.g., Aspartate) in the kinase domain, a high-affinity interaction that can significantly anchor the inhibitor.[7]

  • Synthetic Tractability: A vast and well-established body of chemical literature exists for the functionalization of the piperidine ring, allowing for rapid and diverse library synthesis to explore the structure-activity relationship (SAR).[8]

  • Physicochemical Properties: The piperidine moiety can improve properties like metabolic stability and aqueous solubility, which are critical for developing orally bioavailable drugs.[6]

Structure-Guided and Scaffold-Hopping Strategies

Modern inhibitor design is heavily reliant on structural biology. An X-ray co-crystal structure of a known ligand bound to the target kinase is invaluable. It reveals the specific amino acid residues that line the binding pocket, allowing for the rational design of piperidine derivatives with substituents that can form optimal interactions.[4] For example, the structure of piperidine carboxamide 1 bound to Anaplastic Lymphoma Kinase (ALK) revealed access to an extended hydrophobic pocket, guiding subsequent optimization efforts.[4]

In the absence of a crystal structure, a "scaffold-hopping" approach can be employed, where the core of a known inhibitor is replaced with a piperidine ring while maintaining the key binding interactions of the original pharmacophore. This can lead to novel chemical matter with improved properties.

cluster_0 Design Phase Target_ID Target Kinase Identification & Validation Structural_Info Obtain Structural Data (X-ray, Homology Model) Target_ID->Structural_Info Lead_Scaffold Select Piperidine Scaffold (Known Ligand or Fragment) Structural_Info->Lead_Scaffold In_Silico In Silico Design & Docking of Novel Derivatives Lead_Scaffold->In_Silico Synthesis_Plan Prioritize & Plan Synthesis In_Silico->Synthesis_Plan

Caption: Workflow for Structure-Based Inhibitor Design.

Part 2: From Concept to Compound—The Synthesis of Piperidine Derivatives

An elegant design is meaningless without a practical and scalable synthetic route. The ability to rapidly generate analogues is the engine of any SAR campaign. The chemistry of piperidines is rich and varied, offering multiple pathways to the desired targets.

Key Synthetic Methodologies
  • Catalytic Hydrogenation of Pyridines: This is one of the most direct methods for accessing the piperidine core. Substituted pyridines can be reduced using catalysts like rhodium or Raney-Ni. This approach is often used in the synthesis of complex molecules like the Janus kinase inhibitor, Tofacitinib.[8]

  • Intramolecular Cyclization Reactions: Methods such as the intramolecular Mannich reaction or radical-mediated amine cyclization can construct the piperidine ring from acyclic precursors.[8] These methods are powerful for creating complex substitution patterns.

  • Functionalization of Pre-existing Piperidines: Often, the most efficient approach is to start with commercially available, functionalized piperidines (e.g., piperidine-4-carboxylic acid) and build complexity through standard amide couplings, alkylations, and other reactions.[3]

Protocol 1: Representative Synthesis of an N-Acyl Piperidine Derivative

This protocol describes a common and reliable method for coupling a carboxylic acid to the nitrogen of a piperidine ring, a key step in the synthesis of many kinase inhibitors. This self-validating system relies on well-understood chemistry, ensuring high conversion and purity.

Objective: To synthesize N-(4-fluorobenzyl)piperidine-4-carboxamide.

Materials:

  • Piperidine-4-carboxamide

  • 4-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (catalytic)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator, magnetic stirrer, standard glassware

Step-by-Step Procedure:

  • Reaction Setup: To a solution of piperidine-4-carboxamide (1.0 eq) in dichloroethane (DCE), add 4-fluorobenzaldehyde (1.1 eq) followed by a catalytic amount of acetic acid.

  • Reductive Amination: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The choice of STAB is critical; it is a mild and selective reducing agent for iminium ions, minimizing side reactions.

  • Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: Purify the resulting crude product by column chromatography on silica gel to yield the pure N-(4-fluorobenzyl)piperidine-4-carboxamide. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 3: The Proving Ground—A Hierarchical Biological Evaluation Workflow

Once synthesized, compounds must be evaluated for biological activity in a systematic and rigorous manner. A hierarchical screening cascade is employed to efficiently identify potent and cell-active compounds while eliminating inactive ones and false positives early in the process.[9][10]

cluster_1 Biological Evaluation Cascade Primary_Screen Primary Screen: Biochemical Kinase Assay (IC50) Secondary_Screen Secondary Screen: Cellular Assays Primary_Screen->Secondary_Screen Active 'Hits' (IC50 < 1µM) Cell_Viability Cell Viability/Proliferation (e.g., MTT Assay) Secondary_Screen->Cell_Viability Target_Engagement Target Engagement (e.g., Cellular Phosphorylation Assay) Secondary_Screen->Target_Engagement SAR_Feedback SAR Feedback Loop (Design & Synthesize New Analogs) SAR_Feedback->Primary_Screen Cell_Viability->SAR_Feedback Target_Engagement->SAR_Feedback Selectivity Kinase Selectivity Profiling Target_Engagement->Selectivity ADME In Vitro ADME/Tox Selectivity->ADME

Caption: The Kinase Inhibitor Discovery Workflow.

Stage 1: Primary Biochemical Screening

The Causality: The first step is to determine if a compound can directly inhibit the activity of the purified target kinase enzyme. Biochemical assays are ideal for high-throughput screening (HTS) because they are fast, reproducible, and measure a direct molecular interaction, providing a quantitative measure of potency (IC50).[10]

Common Methodologies:

  • ADP-Glo™ Kinase Assay: A highly sensitive and robust luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[11] It is considered a universal assay because it can be used for virtually any kinase and is less prone to compound interference.[11]

  • TR-FRET Assays (e.g., LanthaScreen™, Z'-LYTE™): These fluorescence-based assays measure either the phosphorylation of a substrate or the binding of an inhibitor to the kinase.[12] They offer a non-radioactive, homogeneous format suitable for HTS.[12]

Protocol 2: High-Throughput Biochemical Kinase Inhibition Assay (ADP-Glo™ Principle)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • Ultra-pure ATP

  • Test compounds (piperidine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay reagents (Promega) or similar ADP detection system

  • 384-well assay plates (white, low-volume)

  • Acoustic dispenser or pintool for compound transfer

  • Plate reader capable of measuring luminescence

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic dispenser, transfer a small volume (e.g., 25-50 nL) of each compound dilution into the wells of a 384-well assay plate. Include positive controls (e.g., Staurosporine or a known inhibitor) and negative controls (DMSO only).

  • Kinase Reaction Initiation: Add the kinase enzyme and its specific substrate, diluted in kinase buffer, to all wells. Allow the compounds to pre-incubate with the enzyme for 15-30 minutes; this step is crucial to allow inhibitors to bind to their target before the reaction starts.[1]

  • ATP Addition: Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure a sensitive measurement of competitive inhibition. Incubate for a set period (e.g., 60 minutes) at room temperature.

  • ADP Detection (Part 1 - Termination): Add the ADP-Glo™ Reagent to all wells. This reagent simultaneously terminates the kinase reaction (by depleting the remaining ATP) and begins the conversion of the newly produced ADP into ATP. Incubate for 40 minutes.

  • ADP Detection (Part 2 - Luminescence): Add the Kinase Detection Reagent. This reagent contains luciferase and luciferin, which react with the newly generated ATP to produce a stable luminescent signal that is directly proportional to the amount of ADP produced in the initial kinase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal on a plate reader. The signal will be high in the DMSO control wells (high kinase activity) and low in wells with potent inhibitors.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Stage 2: Secondary Cell-Based Assays

The Causality: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid metabolism, or cellular efflux.[9] Cell-based assays are therefore a critical secondary step to confirm that a compound can engage its target within a living cell and exert the desired biological effect.[9]

Key Methodologies:

  • Cellular Phosphorylation Assay: This assay directly measures the phosphorylation of the kinase's downstream substrate inside the cell (e.g., via Western Blot, ELISA, or In-Cell Western). This provides definitive evidence of on-target activity.[9]

  • Cell Proliferation Assays (e.g., MTT, CellTiter-Glo®): These assays measure the effect of the compound on the proliferation and viability of cancer cell lines that are known to be dependent on the target kinase. This provides a functional readout of the compound's anti-cancer potential.[13]

cluster_3 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Angiogenesis, Cell Proliferation, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Piperidine-based Inhibitor Inhibitor->VEGFR2

Sources

Protocols & Analytical Methods

Method

Application and Protocol for the HPLC Analysis of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone

Introduction 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone is a polar heterocyclic compound with potential applications in pharmaceutical development. As a substituted piperidine derivative, it is imperative to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone is a polar heterocyclic compound with potential applications in pharmaceutical development. As a substituted piperidine derivative, it is imperative to establish a robust and reliable analytical method for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds, offering high resolution, sensitivity, and accuracy.[1] This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, designed to be stability-indicating for the separation of the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

The inherent polarity of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone presents a challenge for retention on traditional nonpolar stationary phases like C18.[2][3] Therefore, this method has been developed with careful consideration of the stationary phase chemistry and mobile phase composition to ensure adequate retention and separation. The protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound.

Predicted Synthetic Pathway and Potential Impurities

A thorough understanding of the synthetic route is crucial for the development of a stability-indicating analytical method. A plausible synthesis of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone is proposed to proceed via a two-step process starting from 4-piperidinemethanol.

Step 1: Ethoxylation of 4-Piperidinemethanol

4-Piperidinemethanol is expected to react with ethylene oxide to introduce the 2-hydroxy-ethoxymethyl group at the piperidine nitrogen. This reaction is a nucleophilic ring-opening of the epoxide.

Step 2: Acetylation

The resulting intermediate, 1-[4-(2-Hydroxy-ethoxymethyl)-piperidine], is then acetylated, likely using acetic anhydride or acetyl chloride, to yield the final product, 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone.[4]

Based on this predicted pathway, the following potential process-related impurities have been identified:

  • Impurity A: 4-Piperidinemethanol (Unreacted Starting Material)

  • Impurity B: 1-[4-(2-Hydroxy-ethoxymethyl)-piperidine] (Unreacted Intermediate)

  • Impurity C: 1-(4-Hydroxymethyl-piperidin-1-yl)-ethanone (Product of acetylation without prior ethoxylation)

  • Impurity D: Poly-ethoxylated species (By-products from the reaction of the product or intermediate with additional ethylene oxide molecules)

The developed HPLC method is designed to separate the main analyte from these potential impurities, ensuring accurate quantification and purity assessment.

Experimental Protocols

HPLC Instrumentation and Chromatographic Conditions

The following table summarizes the recommended instrumentation and chromatographic parameters for the analysis of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone.

ParameterRecommended SettingRationale
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.Provides the necessary control and detection capabilities for a robust analysis.
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with polar end-capping.A C18 column provides a good starting point for the separation of moderately polar compounds. Polar end-capping helps to reduce peak tailing for basic compounds like piperidine derivatives.[5]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic mobile phase helps to protonate the piperidine nitrogen, leading to better peak shape and retention on the C18 column.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Elution 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50% B; 25.1-30 min: 5% B (re-equilibration)A gradient elution is necessary to elute the polar impurities early in the run while retaining and separating the main analyte and less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[6]
Injection Volume 10 µLA typical injection volume for standard analytical HPLC.
Detection Wavelength 210 nmAs the analyte lacks a strong chromophore, detection at a lower wavelength is necessary to achieve adequate sensitivity.[5]
Data Acquisition Empower™, Chromeleon™, or equivalent chromatography data software.For instrument control, data acquisition, and processing.
Preparation of Solutions

Diluent: Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent. Mix well.

Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent. Mix well.

Sample Solution (100 µg/mL):

  • Accurately weigh an amount of the sample equivalent to approximately 25 mg of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with the diluent and mix well.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Mix well.

  • Filter the final solution through a 0.45 µm nylon or PVDF syringe filter before injection.

Method Validation Protocol

The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is suitable for its intended purpose.[7][8][9][10]

System Suitability

Before performing any validation experiments, the suitability of the chromatographic system must be established.[1][3][11]

Procedure:

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject the Working Standard Solution five times.

Acceptance Criteria:

  • Tailing Factor (T): Not more than 2.0 for the analyte peak.

  • Theoretical Plates (N): Not less than 2000 for the analyte peak.

  • Relative Standard Deviation (RSD) of Peak Areas: Not more than 2.0% for the five replicate injections.

Specificity (Forced Degradation Studies)

Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[12][13][14][15][16]

Procedure: Prepare sample solutions and expose them to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[5]

  • Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a sufficient duration.

After exposure, neutralize the acidic and basic samples and dilute all stressed samples to the target concentration with the diluent before HPLC analysis.

Acceptance Criteria:

  • The method should be able to separate the analyte peak from all degradation product peaks.

  • The peak purity of the analyte should be assessed using a PDA detector to confirm no co-eluting peaks.

Linearity

Procedure:

  • Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be not less than 0.999.

  • The y-intercept should be close to zero.

Accuracy (Recovery)

Procedure:

  • Prepare a placebo (if applicable) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Repeatability (Intra-day Precision):

  • Prepare six independent sample solutions at 100% of the working concentration.

  • Analyze the samples on the same day by the same analyst using the same instrument.

  • Calculate the RSD of the assay results.

Intermediate Precision (Inter-day and Inter-analyst):

  • Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

  • Calculate the cumulative RSD for both sets of data.

Acceptance Criteria:

  • The RSD for repeatability should be not more than 2.0%.

  • The RSD for intermediate precision should be not more than 2.0%.

Robustness

Procedure:

  • Introduce small, deliberate variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Wavelength of detection (± 2 nm)

  • Analyze a system suitability solution and a sample solution under each varied condition.

Acceptance Criteria:

  • The system suitability criteria should be met under all varied conditions.

  • The assay results should not be significantly affected by the variations.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy interpretation and comparison.

Table 1: System Suitability Results

Parameter Acceptance Criteria Observed Value
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

| %RSD of Peak Areas (n=5) | ≤ 2.0% | |

Table 2: Linearity Data | Concentration (µg/mL) | Mean Peak Area | | :--- | :--- | | 50 | | | 75 | | | 100 | | | 125 | | | 150 | | | Correlation Coefficient (r²) | ≥ 0.999 | | | Slope | | | | Y-intercept | | |

Table 3: Accuracy (Recovery) Results

Concentration Level Amount Spiked (µg/mL) Amount Recovered (µg/mL) % Recovery
80%
100%

| 120% | | | |

Table 4: Precision Results

Precision Type %RSD
Repeatability (n=6)

| Intermediate Precision (n=12) | |

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solutions system_suitability System Suitability Test prep_std->system_suitability prep_sample Prepare Sample Solutions analysis Inject Samples & Standards prep_sample->analysis system_suitability->analysis If Pass data_acq Data Acquisition analysis->data_acq data_proc Peak Integration & Quantification data_acq->data_proc report Generate Report data_proc->report

Caption: HPLC analysis workflow for 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone.

Method Validation Logic

validation_logic Method Analytical Method Validation Method Validation (ICH Q2) Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness FitForPurpose Fit for Intended Purpose Specificity->FitForPurpose Linearity->FitForPurpose Accuracy->FitForPurpose Precision->FitForPurpose Robustness->FitForPurpose

Caption: Logical relationship of validation parameters for analytical methods.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone. The detailed methodology, including the rationale behind experimental choices and a thorough validation plan, ensures the generation of accurate, precise, and reliable data. Adherence to these protocols will enable researchers and drug development professionals to effectively assess the quality and stability of this important pharmaceutical compound.

References

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - HPLC Primer. Retrieved from [Link]

  • Resolian. (2025, December 3). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Namjesnik-Dejanovic, K., & Cabaniss, S. E. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(1), 132-137. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • SlideShare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Veeprho. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Retrieved from [Link]

  • YouTube. (2025, July 3). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • MDPI. (2019, October 22). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (2022, October 25). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Retrieved from [Link]

  • Marinov, M., Frenkeva, M., Naydenova, E., Penchev, P., & Stoyanov, N. (2021). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of the University of Chemical Technology and Metallurgy, 56(2), 26-34. Retrieved from [Link]

Sources

Application

Unambiguous Structural Elucidation of a Novel Piperidine Derivative: An NMR-Based Application Note and Protocol for 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone

Introduction In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The piperidine mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The piperidine moiety is a privileged scaffold, frequently incorporated into a vast array of pharmacologically active compounds due to its favorable physicochemical properties and ability to interact with a multitude of biological targets. This application note presents a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, a substituted piperidine with potential applications in medicinal chemistry.

The structural complexity of this molecule, featuring a substituted piperidine ring, an ethoxymethyl ether linkage, and a terminal hydroxyl group, necessitates a multi-faceted NMR approach for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. This document provides a detailed, step-by-step protocol for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and subsequent spectral interpretation. The causality behind experimental choices is explained to provide researchers with not just a method, but a deeper understanding of the analytical strategy.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges

A thorough understanding of the expected chemical shift regions for the different molecular fragments is crucial for efficient spectral analysis. Based on established principles of NMR spectroscopy and data from analogous piperidine derivatives, the following chemical shift ranges are predicted for 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone.[1][2]

Assignment Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Notes
Acetyl Group (-COCH₃) ~2.1~21 (CH₃), ~169 (C=O)The methyl protons are a sharp singlet. The carbonyl carbon is a quaternary signal.
Piperidine Ring Protons 1.1 - 4.625 - 50 (C2/C6, C3/C5), ~45 (C4)Significant overlap is expected. Axial and equatorial protons will have different chemical shifts. Protons on C2 and C6 will be deshielded due to the adjacent nitrogen and acetyl group.
Piperidine Ring Carbons --The N-acetylation influences the chemical shifts of the ring carbons.[2]
Ethoxymethyl Group (-OCH₂O-) ~4.6~95The methylene protons adjacent to two oxygens are expected to be a singlet.
Ethoxymethyl Group (-OCH₂CH₂OH) ~3.5 - 3.7~60-70The two methylene groups will show distinct signals, likely triplets if coupling is resolved.
Hydroxyl Proton (-OH) Variable-Broad singlet, position is dependent on concentration, solvent, and temperature.

Experimental Protocols

A systematic approach involving a suite of NMR experiments is essential for the complete structural elucidation of the target molecule.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

  • Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a good starting point. If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. Note that the chemical shifts, particularly of exchangeable protons like the hydroxyl group, will be solvent-dependent.[3]

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) for both ¹H and ¹³C NMR spectra.

  • Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

NMR Data Acquisition

The following sequence of experiments is recommended for a comprehensive analysis. All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.[4]

Workflow for NMR Data Acquisition

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR C13 ¹³C{¹H} NMR H1->C13 Initial Structural Overview COSY ¹H-¹H COSY C13->COSY Identify Spin Systems HSQC ¹H-¹³C HSQC COSY->HSQC Proton-Carbon Direct Correlation HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range Proton-Carbon Correlation

Caption: Recommended workflow for NMR data acquisition.

  • ¹H NMR Spectroscopy :

    • Purpose : To obtain an overview of the proton environments in the molecule.

    • Protocol : Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Spectroscopy :

    • Purpose : To identify the number of unique carbon environments.

    • Protocol : Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope.

  • ¹H-¹H COSY (Correlation Spectroscopy) :

    • Purpose : To establish proton-proton scalar coupling networks (spin systems). This is crucial for identifying adjacent protons, such as those within the piperidine ring and the ethoxyethyl chain.[5]

    • Protocol : Acquire a standard gradient-selected COSY (gCOSY) experiment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) :

    • Purpose : To correlate each proton with its directly attached carbon atom. This experiment is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.[6]

    • Protocol : Acquire a standard gradient-selected HSQC experiment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) :

    • Purpose : To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for connecting the different spin systems and identifying quaternary carbons.[5]

    • Protocol : Acquire a standard gradient-selected HMBC experiment. The long-range coupling delay should be optimized to observe correlations of approximately 8 Hz.

Spectral Analysis and Interpretation

A logical, stepwise approach to spectral interpretation is key to a successful structural elucidation.

Logical Flow for Spectral Interpretation

G cluster_analysis Spectral Analysis Analyze_H1 Analyze ¹H Spectrum (Integrals, Multiplicities) Analyze_C13 Analyze ¹³C Spectrum (Number of Signals) Analyze_H1->Analyze_C13 Analyze_COSY Identify Spin Systems (Piperidine, Ethoxyethyl) Analyze_C13->Analyze_COSY Analyze_HSQC Assign Directly Bonded C-H Pairs Analyze_COSY->Analyze_HSQC Analyze_HMBC Connect Fragments & Assign Quaternary Carbons Analyze_HSQC->Analyze_HMBC Final_Structure Confirm Final Structure Analyze_HMBC->Final_Structure

Caption: Stepwise process for NMR spectral interpretation.

  • Initial Analysis of ¹H and ¹³C Spectra :

    • Identify the characteristic singlet of the acetyl methyl group (~2.1 ppm) in the ¹H spectrum and its corresponding carbon signal (~21 ppm) in the ¹³C spectrum.

    • Locate the singlet for the -OCH₂O- protons at ~4.6 ppm.

    • Identify the signals for the -OCH₂CH₂OH fragment in the 3.5-3.7 ppm region.

    • The complex multiplet region between approximately 1.1 and 4.6 ppm will correspond to the piperidine ring protons.

  • COSY Analysis :

    • Trace the coupling network of the piperidine ring protons. You should be able to "walk" around the ring from C2 to C3 to C4 to C5 to C6.

    • Identify the correlation between the two methylene groups of the -OCH₂CH₂OH fragment.

  • HSQC Analysis :

    • Use the HSQC spectrum to assign the carbon signals of the piperidine ring and the ethoxyethyl group based on the proton assignments from the ¹H and COSY spectra.

  • HMBC Analysis :

    • This is the key experiment for piecing the molecule together. Look for the following crucial long-range correlations:

      • From the acetyl methyl protons (~2.1 ppm) to the carbonyl carbon (~169 ppm) and to the C2/C6 carbons of the piperidine ring.

      • From the piperidine C4 proton to the methylene carbon of the -OCH₂O- group.

      • From the -OCH₂O- protons (~4.6 ppm) to the C4 of the piperidine ring and the adjacent methylene carbon of the ethoxy group.

Conclusion

The combination of one-dimensional and two-dimensional NMR spectroscopy provides a powerful and unambiguous method for the complete structural elucidation of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone. By following the detailed protocols and interpretation strategies outlined in this application note, researchers, scientists, and drug development professionals can confidently characterize this and other similarly complex piperidine derivatives. The application of these robust analytical techniques ensures the scientific integrity and trustworthiness of the structural data, which is paramount for advancing research and development in the pharmaceutical sciences.

References

  • Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004–1008. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9036–9042. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3587. [Link]

  • Sugiura, M., Takao, N., & Sasaki, Y. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Tetrahedron, 41(10), 1907–1912. [Link]

  • Díaz, E., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14589–14600. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0261883). [Link]

  • ResearchGate. (n.d.). ¹H NMR of methylene moiety in the ethoxy group for hydrolysates and condensates of TEOS. [Link]

  • Herrera, A., et al. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 1182, 317-327. [Link]

  • ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. [Link]

  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

  • ResearchGate. (n.d.). The structural correlations COSY (a), HMQC (b) and HMBC (c) in NMR spectra of new 4-naphthoxybutynylamine derivative. [Link]

  • Beilstein Journals. (2022). Supporting Information Synthetic study toward the diterpenoid aberrarone Characterization data and 1H NMR, 13C NMR, and HRMS spe. [Link]

  • PubMed. (2012). Synthesis and antileukemic activity of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives. [Link]

  • PubMed. (2017). Effect of methoxyl groups on the NMR spectra: configuration and conformation of natural and synthetic indanic and tetralinic structures. [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be.... [Link]

  • Google Patents. (n.d.). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • PMC. (n.d.). Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. [Link]

  • Journal of Physical Science. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. [Link]

  • MDPI. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. [Link]

  • Asian Journal of Chemistry. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]

  • Semantic Scholar. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. [Link]

  • ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). [Link]

  • ResearchGate. (n.d.). Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). [Link]

Sources

Method

Mass spectrometry of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone

Application Note: Advanced LC-MS/MS Profiling and Structural Elucidation of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone Executive Summary Piperidine derivatives form the structural backbone of numerous active...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced LC-MS/MS Profiling and Structural Elucidation of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone

Executive Summary

Piperidine derivatives form the structural backbone of numerous active pharmaceutical ingredients (APIs), natural products, and synthetic intermediates [1]. The compound 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone (C₁₀H₁₉NO₃, Monoisotopic Mass: 201.1365 Da) represents a complex analytical target due to its dual functionalization: an N-acetylated piperidine core and a highly polar 2-hydroxyethoxymethyl side chain.

This application note provides a comprehensive, self-validating protocol for the quantitative and qualitative analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). By combining field-proven chromatographic strategies with a deep mechanistic understanding of gas-phase fragmentation, this guide empowers drug development professionals to accurately profile this compound in complex biological or synthetic matrices.

Physicochemical Profiling & Ionization Causality

In mass spectrometry method development, understanding the intrinsic physicochemical properties of the analyte dictates the experimental design.

Basicity and Ionization (The "Why"): Unsubstituted piperidines are strongly basic secondary amines that readily ionize in Electrospray Ionization positive mode (ESI+). However, in 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, the nitrogen atom is acetylated, forming an amide. The delocalization of the nitrogen lone pair into the adjacent carbonyl group significantly reduces its basicity. Despite this, the molecule possesses three highly electronegative oxygen atoms (the amide carbonyl, the ether linkage, and the primary hydroxyl group). Under acidic mobile phase conditions (0.1% Formic Acid), these oxygen centers act as excellent proton acceptors, driving the formation of a stable [M+H]⁺ precursor ion at m/z 202.14 [2].

To ensure a self-validating system, the method relies on a reversed-phase C18 column. The hydrophobic piperidine ring ensures adequate retention, while the polar hydroxyethoxymethyl group prevents excessive tailing, provided the mobile phase is properly buffered.

Mechanistic Fragmentation Analysis

Tandem mass spectrometry (MS/MS) of protonated piperidine derivatives reveals characteristic fragmentation patterns driven by the nature of their substituents [2]. For 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, Collision-Induced Dissociation (CID) triggers three primary predictable pathways:

  • Pathway A (Alcohol Cleavage): The most thermodynamically favorable initial cleavage is the neutral loss of water (H₂O, 18 Da) from the primary alcohol of the side chain, yielding a highly abundant product ion at m/z 184.13 .

  • Pathway B (Amide Cleavage): N-acetylated cyclic amines characteristically undergo a neutral loss of ketene (CH₂=C=O, 42 Da) [3]. This cleavage restores the secondary amine nature of the piperidine ring, yielding a product ion at m/z 160.13 .

  • Pathway C (Combinatorial Cleavage): Higher collision energies force the sequential loss of both water and ketene, resulting in a stable conjugated piperidine fragment at m/z 142.12 [4].

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 202.14 F1 Product Ion A (Quantifier) [M+H - H2O]+ m/z 184.13 M->F1 -H2O (18 Da) Primary Alcohol Cleavage F2 Product Ion B (Qualifier) [M+H - Ketene]+ m/z 160.13 M->F2 -C2H2O (42 Da) N-Acetyl Cleavage F3 Product Ion C [M+H - Ketene - H2O]+ m/z 142.12 F1->F3 -C2H2O (42 Da) F2->F3 -H2O (18 Da)

CID Fragmentation pathways of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone.

Experimental Methodologies (Step-by-Step)

Sample Preparation (Protein Precipitation for Biological Matrices)

Note: This protocol ensures the removal of matrix interferences that cause ion suppression in ESI+.

  • Aliquot 50 µL of the biological sample (e.g., plasma) into a pre-chilled 1.5 mL microcentrifuge tube.

  • Add 10 µL of a stable isotope-labeled internal standard (IS) working solution.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to induce protein precipitation.

  • Vortex vigorously for 2 minutes to ensure complete cell lysis and protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Vortex briefly before injection.

UHPLC-MS/MS Workflow

LCMS_Workflow Sample Sample Prep (Acetonitrile Crash) LC UHPLC Separation (C18, 0.3 mL/min) Sample->LC ESI ESI+ Source (Protonation) LC->ESI Q1 Q1 Mass Filter m/z 202.1 ESI->Q1 CID Collision Cell (Argon Gas) Q1->CID Q3 Q3 MRM m/z 184.1 & 160.1 CID->Q3

End-to-end UHPLC-MS/MS analytical workflow for target quantification.

Quantitative Data & Method Parameters

To ensure high reproducibility and peak symmetry, a gradient elution profile is utilized. The initial high-aqueous conditions focus the analyte at the head of the column, while the organic ramp efficiently elutes the compound.

Table 1: UHPLC Gradient Elution Profile Column: C18 (50 mm × 2.1 mm, 1.7 µm); Flow Rate: 0.3 mL/min; Column Temp: 40°C. Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0095.05.0Initial
0.5095.05.0Isocratic (Focusing)
2.5010.090.0Linear Gradient
3.5010.090.0Column Wash
3.6095.05.0Re-equilibration
5.0095.05.0End

Table 2: Optimized Multiple Reaction Monitoring (MRM) Parameters Source: Electrospray Ionization (ESI+); Capillary Voltage: 3.5 kV; Desolvation Temp: 400°C.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
202.1184.15015Quantifier (High Abundance)
202.1160.15022Qualifier (High Specificity)
202.1142.15028Secondary Qualifier

Note: The collision energy (CE) for the m/z 160.1 transition is higher than that of m/z 184.1 because the cleavage of the N-acetyl C-N bond requires more energy than the loss of the primary hydroxyl group.

References

  • High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol. BenchChem.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem.
  • Real-Time Monitoring of Reactions by Headspace Sampling under Ambient Mass Spectrometric Conditions. Journal of Chemical Education - ACS Publications.
  • Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. PubMed - NIH.
Application

Experimental design for studying 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone in vivo

An Application Guide to the In Vivo Preclinical Evaluation of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone Introduction: Bridging Chemistry and Biology The journey of a novel chemical entity (NCE) from laborato...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the In Vivo Preclinical Evaluation of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone

Introduction: Bridging Chemistry and Biology

The journey of a novel chemical entity (NCE) from laboratory synthesis to potential therapeutic application is a rigorous, multi-stage process. For the compound 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, a molecule featuring a piperidine scaffold common in many bioactive agents, the critical transition from in vitro characterization to in vivo assessment is paramount.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for designing and executing foundational in-vivo studies. We will move beyond rote protocols to explain the causal logic behind experimental choices, ensuring that the data generated is not only robust and reproducible but also maximally informative for decision-making in a drug discovery program.

The core objective of this initial in vivo phase is to understand how a living organism affects the drug (Pharmacokinetics, PK) and how the drug affects the organism (Pharmacodynamics, PD).[2] This integrated PK/PD understanding is the bedrock upon which all subsequent development, including efficacy and safety studies, is built.[3] This document outlines a strategic, tiered approach to elucidate the preliminary PK/PD profile and screen for potential biological activity of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone.

Part 1: Strategic Framework for In Vivo Evaluation

A well-designed preclinical study minimizes resource expenditure and animal use while maximizing data quality.[4][5] The strategy for an NCE with an unconfirmed biological target begins with broad characterization and funnels toward more specific hypotheses. The piperidine moiety present in 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone is a well-known pharmacophore in drugs targeting the central nervous system (CNS) and inflammatory pathways.[6][7] Therefore, our initial screening strategy will be biased toward these high-probability areas.

The overall workflow is designed to be sequential and decision-driven. Pharmacokinetic characterization is a prerequisite for meaningful pharmacodynamic studies. An understanding of a compound's exposure (Cmax, AUC) and residence time (t1/2) is essential to design rational dosing regimens for efficacy models.[8]

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Efficacy & PD Screening cluster_2 Phase 3: Decision & Optimization A NCE Synthesis & Formulation Development B Pharmacokinetic (PK) Study (Rodent) A->B Test Article C Data Analysis: Determine PK Parameters (Cmax, Tmax, AUC, t1/2) B->C Plasma Samples D Broad Phenotypic Screen (e.g., Irwin Test for CNS) C->D Rational Dose Selection E Targeted Efficacy Model (e.g., Anti-Inflammatory Assay) C->E Rational Dose Selection F Dose-Response Relationship D->F E->F G Integrated PK/PD Modeling F->G Exposure-Effect Data H Decision Point: Proceed / Optimize / Terminate G->H I Lead Optimization H->I If Optimize

Caption: High-level workflow for the in vivo evaluation of an NCE.

Part 2: The Ethical Imperative in Animal Research

All in vivo research must be conducted with the highest commitment to animal welfare. Ethical considerations are not merely a regulatory hurdle but a prerequisite for sound science. Stressed or unhealthy animals yield unreliable data. All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[9] The principles of the 3Rs (Replacement, Reduction, and Refinement) must be rigorously applied.[10]

  • Replacement: Using non-animal methods where possible. Since this guide focuses on in vivo studies, this principle applies to the preceding in vitro work used to justify animal studies.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant results.[5]

  • Refinement: Minimizing any potential pain, suffering, or distress and enhancing animal welfare.[11] This includes using appropriate anesthesia and analgesia, defining humane endpoints, and providing proper housing and care.[9]

Researchers must comply with all applicable national and international guidelines, such as those provided by the American Psychological Association (APA) and local regulatory bodies.[11][12]

Part 3: Protocol for Foundational Pharmacokinetic (PK) Profiling

Objective: To determine the fundamental PK parameters of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone in a rodent model following intravenous (IV) and oral (PO) administration. This allows for the calculation of key parameters including clearance, volume of distribution, half-life, and oral bioavailability.[2][13]

Causality: The IV route provides a direct measure of systemic clearance and distribution without the variable of absorption. The PO route is the intended clinical route for most small molecules and allows for the assessment of oral bioavailability (F%), a critical parameter for drug viability. Comparing IV and PO data is essential for a complete PK profile.[14]

Materials and Equipment
  • Test Article: 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, with certified purity.

  • Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g). Rodents are standard for initial PK due to their well-characterized physiology and cost-effectiveness.[4][15]

  • Dosing Vehicles: Sterile saline, 5% DMSO/5% Solutol/90% Saline (for IV), 0.5% Carboxymethylcellulose (CMC) in water (for PO). Vehicle selection must be determined during formulation screening to ensure the compound is stable and soluble.[13]

  • Consumables: Dosing syringes, gavage needles, blood collection tubes (e.g., K2-EDTA coated), pipettes, centrifuge.

  • Instrumentation: UPLC-MS/MS system for bioanalysis.[2]

Experimental Workflow Diagram

pk_workflow start Start acclimate Animal Acclimation (≥ 3 days) start->acclimate fasting Fasting (Overnight) (for PO group) acclimate->fasting dose_iv IV Administration (e.g., 1 mg/kg) acclimate->dose_iv dose_po PO Administration (e.g., 10 mg/kg) fasting->dose_po sampling Serial Blood Sampling (via lateral tail vein or submandibular) dose_iv->sampling dose_po->sampling process Plasma Separation (Centrifugation) sampling->process analysis LC-MS/MS Bioanalysis process->analysis calc PK Parameter Calculation analysis->calc end End calc->end pkpd_model cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_pkpd Integrated Model pk_node Plasma Concentration vs. Time link_node PK/PD Modeling (Establishes Concentration-Effect Relationship) pk_node->link_node pk_graph pd_node Biological Effect vs. Time pd_node->link_node pd_graph pkpd_graph link_node->pkpd_graph

Caption: Conceptual diagram of integrating PK and PD data.

Part 6: Interpretation and Strategic Next Steps

The data generated from these foundational studies will guide the future of the 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone project.

  • Favorable Outcome: The compound demonstrates good oral bioavailability (e.g., F% > 30%), a reasonable half-life (e.g., 2-8 hours), and shows a clear, dose-dependent effect in either the CNS or anti-inflammatory screen without overt signs of toxicity.

    • Next Steps: Proceed to more specific, secondary efficacy models to confirm the initial finding and elucidate the mechanism of action. Initiate early safety toxicology studies.

  • Ambiguous Outcome: The compound shows marginal activity in a PD screen, but has excellent PK properties.

    • Next Steps: Consider testing in different, more sensitive efficacy models. The compound may be a valuable scaffold for medicinal chemistry optimization to improve potency.

  • Unfavorable Outcome: The compound has very poor oral bioavailability (F% < 5%) or is cleared too rapidly (t1/2 < 1 hour), making it difficult to maintain therapeutic concentrations. Or, the compound shows signs of toxicity at doses required for efficacy.

    • Next Steps: The project may be terminated, or significant medicinal chemistry efforts may be required to improve the ADME/Tox properties of the scaffold.

This structured, hypothesis-driven approach to in vivo evaluation ensures that resources are used wisely and that clear, actionable data is generated to drive the drug discovery process forward.

References

  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (2022). American Psychological Association. [Link]

  • An update on mammalian and non-mammalian animal models for biomarker development in neurodegenerative disorders. (2025). Journal of Translational Medicine. [Link]

  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (2012). American Psychological Association. [Link]

  • A Review on Neurodegenerative Diseases with their Suitable Animal Models. (2021). Neuroscience Journal. [Link]

  • Animal Models of Neurodegenerative Diseases. (2018). Nature Neuroscience. [Link]

  • Guidelines for Ethical Conduct in the Care and Handling of Animals used for Research and Education. (2021). Nelson Mandela University. [Link]

  • EXPERIMENTAL MODELS FOR NEURODEGENERATIVE DISEASES. (2014). JPND. [Link]

  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (2025). American Psychological Association. [Link]

  • Animal models of neurodegenerative diseases. (2018). Broad Institute. [Link]

  • Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. (2025). Mediators of Inflammation. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). MDPI. [Link]

  • Ethical Guidelines for the Use of Animals in Research. (2019). The Norwegian National Research Ethics Committees. [Link]

  • Murine Pharmacokinetic Studies. (2025). Bio-protocol. [Link]

  • Experimental animal models of chronic inflammation. (2023). Inflammopharmacology. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2012). Pharmaceutical Research & Allied Sciences. [Link]

  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025). protocols.io. [Link]

  • in vivo Pharmacokinetic & Pharmacodynamic Studies. (n.d.). Sygnature Discovery. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022). National Cancer Institute. [Link]

  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. (2022). Ichor Bio. [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (2013). Frontiers in Pharmacology. [Link]

  • A Novel Integrated Pharmacokinetic-Pharmacodynamic Model to Evaluate Combination Therapy and Determine In Vivo Synergism. (2021). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Drug Design Progress of In silico, In vitro and In vivo Researches. (2018). Open Access Pub. [Link]

  • In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. (2023). Molecules. [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). Preprints.org. [Link]

  • Webinar: Designing Your In Vivo Studies. (2022). The Jackson Laboratory. [Link]

  • Determination of Real Time in Vivo Drug Receptor Occupancy for a Covalent Binding Drug as a Clinical Pharmacodynamic Biomarker by Immunocapture-LC-MS/MS. (2021). Analytical Chemistry. [Link]

  • Small Molecule Therapeutics Design. (n.d.). BIOVIA. [Link]

  • Synthesis and antileukemic activity of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives. (2012). Chemical Biology & Drug Design. [Link]

  • Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. (2021). International Journal of Biology and Chemistry. [Link]

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Method

Application Notes &amp; Protocols: Formulation of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone for Preclinical Animal Studies

Abstract This document provides a comprehensive guide for the formulation of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, a novel piperidine derivative, for use in preclinical animal research. The piperidine m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the formulation of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, a novel piperidine derivative, for use in preclinical animal research. The piperidine moiety is a prevalent scaffold in numerous therapeutic agents, making the understanding of its formulation critical for successful drug development.[1][2][3] This guide emphasizes a systematic, property-driven approach to vehicle selection and formulation development for various administration routes, including oral (PO) and intravenous (IV). It details protocols for physicochemical characterization, solubility screening, preparation of solutions and suspensions, and subsequent analytical validation to ensure formulation accuracy, stability, and suitability for in vivo studies. The objective is to equip researchers with the necessary strategies to overcome common challenges, such as poor aqueous solubility, which is a frequent issue for new chemical entities (NCEs).[4][5]

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before any formulation can be developed, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount.[4] This initial characterization dictates the entire formulation strategy. For 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, the presence of a hydroxyl group and an ether linkage may enhance aqueous solubility compared to more lipophilic analogs, but the overall structure necessitates empirical testing.

Critical Physicochemical Properties

The following parameters must be determined experimentally.

PropertySymbolImportance in Formulation Design
Molecular WeightMWEssential for all concentration calculations.
Aqueous SolubilitySDetermines if a simple aqueous solution is feasible or if enabling strategies are needed.
LogP / LogD-Predicts lipophilicity and potential for solubility in lipid-based vs. aqueous systems.[6]
pKa-Identifies ionizable groups; crucial for pH-adjustment strategies to enhance solubility.[7]
Melting PointMpProvides information on the solid-state stability and purity of the compound.
Physical Form-Amorphous vs. crystalline state can significantly impact solubility and dissolution rate.
Protocol 1: Rapid Aqueous Solubility Assessment
  • Preparation: Prepare a saturated solution by adding an excess of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone to purified water (e.g., 10 mg in 1 mL).

  • Equilibration: Agitate the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

  • Quantification: Carefully collect the supernatant and dilute it with a suitable mobile phase. Quantify the concentration using a calibrated analytical method, such as HPLC-UV or LC-MS/MS (see Section 4.0).[8][9]

  • Interpretation: Classify the solubility to guide the initial formulation path.

Formulation Development Strategy: A Decision-Based Workflow

The selection of a formulation vehicle is a critical step that must balance the need for API solubilization with the physiological tolerance of the animal model.[10] Excipients that are safe for human use may not be well-tolerated in preclinical species like rodents.[6][7] The following workflow provides a logical progression from initial solubility data to a final formulation choice.

Formulation_Strategy cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Path Selection cluster_2 Phase 3: Vehicle & Excipient Selection cluster_3 Phase 4: Final Formulation start Determine Aqueous Solubility (S) Aqueous S > 10 mg/mL start->Aqueous High Enabling S < 1 mg/mL start->Enabling Low to Moderate Suspension Insoluble / Low Dose start->Suspension Poor AqueousSol Aqueous Vehicle: - Saline - PBS - Water with pH adjustment Aqueous->AqueousSol EnablingSol Solubilizing Vehicles: - Cosolvents (PEG 400, PG) - Surfactants (Tween 80, Solutol) - Cyclodextrins (HP-β-CD) Enabling->EnablingSol SuspensionVeh Suspending Vehicles: - 0.5% Methylcellulose (MC) - 1% Carboxymethylcellulose (CMC) - Add wetting agent (e.g., 0.1% Tween 80) Suspension->SuspensionVeh Final_Aqueous Simple Solution AqueousSol->Final_Aqueous Final_Enabled Enabled Solution EnablingSol->Final_Enabled Final_Suspension Homogeneous Suspension SuspensionVeh->Final_Suspension

Figure 1: Decision tree for selecting a preclinical formulation strategy based on initial aqueous solubility data.

Vehicle Selection for Poorly Soluble Compounds

If the API demonstrates poor aqueous solubility, a screening of common preclinical vehicles is the logical next step.[11][12] The goal is to find a vehicle that can dissolve the required dose in a volume appropriate for the chosen animal model and administration route.

Table 1: Example Solubility Screening Results

Vehicle CompositionAPI Solubility (mg/mL)ObservationsSuitability for POSuitability for IV
Water< 0.1InsolubleNoNo
Saline< 0.1InsolubleNoNo
10% DMSO / 90% Saline5.0Clear SolutionLimited use due to DMSO toxicity[11]Yes (with caution)
30% PEG 400 / 70% Water12.5Clear SolutionYesYes (check for hemolysis)
20% HP-β-CD in Water8.0Clear SolutionYesYes
0.5% MC / 0.1% Tween 80N/A (Suspension)Fine, uniform suspensionYesNo

Note: Data are hypothetical and must be determined experimentally.

Detailed Formulation Protocols

The following protocols are templates and should be adapted based on the results of the pre-formulation assessment. All preparations should be performed in a clean environment using calibrated equipment.

Protocol 2: Preparation of an Oral Suspension (Target: 5 mg/mL)

Oral suspensions are a common and effective approach for water-insoluble compounds, particularly in toxicology studies.[12] Methylcellulose is a standard suspending agent.

Materials:

  • 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone

  • 0.5% (w/v) Methylcellulose (MC) in purified water

  • 0.1% (w/v) Tween 80 (as a wetting agent)

  • Glass mortar and pestle

  • Calibrated balance, magnetic stirrer, and stir bar

Procedure:

  • Calculate Required Mass: For 10 mL of a 5 mg/mL suspension, weigh 50 mg of the API.

  • Prepare Vehicle: Prepare a 0.5% MC solution. For a 10 mL final volume, consider preparing 15-20 mL to account for transfers.

  • Wetting the API: Place the weighed API into the mortar. Add a few drops of 0.1% Tween 80 and triturate with the pestle to form a uniform paste. This step is critical to prevent clumping.

  • Levigation: Gradually add a small amount (approx. 1-2 mL) of the 0.5% MC vehicle to the paste and continue to triturate until the mixture is smooth.

  • Transfer and Dilution: Transfer the mixture to a calibrated beaker or graduated cylinder containing the remainder of the vehicle. Use additional vehicle to rinse the mortar and pestle to ensure a quantitative transfer.

  • Homogenization: Stir the suspension with a magnetic stirrer for at least 30 minutes to ensure homogeneity. The final formulation should be a milky, uniform suspension.

  • Storage: Store in a tightly sealed, light-protected container at 2-8°C. Re-suspend by vortexing or stirring before each use.

Protocol 3: Preparation of an Intravenous Solution (Target: 2 mg/mL)

IV formulations must be sterile, free of particulates, and physiologically compatible to prevent issues like hemolysis or precipitation in the bloodstream. Cosolvents are often required.[4]

Materials:

  • 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone

  • Polyethylene glycol 400 (PEG 400)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials, magnetic stirrer, and stir bar

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate Required Mass: For 5 mL of a 2 mg/mL solution, weigh 10 mg of the API.

  • Solubilization: In a sterile vial, dissolve the 10 mg of API in 1.5 mL of PEG 400 (30% of the final volume). Use a magnetic stirrer to facilitate dissolution. Ensure the API is fully dissolved before proceeding.

  • Dilution: Slowly add 3.5 mL of sterile saline to the PEG 400/API mixture while stirring. The solution should remain clear. If precipitation occurs, the formulation is not viable at this concentration.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step removes any potential microbial contamination or fine particulates.

  • Quality Control: Visually inspect the final solution against a light and dark background for any particulates.

  • Storage: Store in a sealed sterile vial at 2-8°C, protected from light.

Analytical Characterization and Quality Control

Confirming the concentration and stability of the prepared formulation is a non-negotiable step for data integrity. A validated analytical method is required.[13]

HPLC-UV Method Development (General Protocol)

A reverse-phase HPLC-UV method is often suitable for quantifying piperidine-containing compounds.[9]

Table 2: Example HPLC-UV Conditions

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 3.0)
Elution Isocratic or Gradient (to be optimized)
Flow Rate 1.0 mL/min
Detection UV at maximum absorbance wavelength (λmax)
Injection Volume 10 µL
Quality Control and Stability Workflow

A stability study ensures the API does not degrade in the vehicle under the intended storage and use conditions.[14]

QC_Workflow cluster_0 Formulation Preparation cluster_1 Time Zero (T=0) QC cluster_2 In-Use Stability Study cluster_3 Outcome Prep Prepare Solution or Suspension QC0 1. Visual Inspection (Clarity/Homogeneity) 2. pH Measurement 3. Concentration Analysis (HPLC) Prep->QC0 Pass0 Pass? QC0->Pass0 Store Store aliquots at - 2-8°C - Room Temperature Pass0->Store Yes Fail Reformulate Pass0->Fail No Test Test at defined intervals (e.g., 24h, 48h, 7 days) Store->Test QCFinal Repeat QC Analysis: - Visual Inspection - Concentration (% of initial) Test->QCFinal PassFinal Stable? QCFinal->PassFinal Release Release for Animal Dosing PassFinal->Release Yes (e.g., >90% initial conc.) PassFinal->Fail No

Figure 2: Quality control and stability testing workflow for preclinical formulations.

Conclusion

The successful formulation of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone for animal studies hinges on a systematic, data-driven approach. The protocols and workflows outlined in this document provide a robust framework for developing safe, stable, and effective formulations. By starting with a thorough physicochemical characterization and following a logical path of vehicle screening and quality control, researchers can ensure the generation of reliable and reproducible in vivo data, thereby accelerating the drug discovery process.

References

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. (2015). The Journal of Toxicological Sciences. [Link]

  • Gautam, G. et al. (2013). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. ResearchGate. [Link]

  • Chaudhary, A. et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. [Link]

  • Buya, A. et al. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. [Link]

  • Buya, A. et al. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2012). Analytical Methods. RSC Publishing. [Link]

  • Gopinathan, S. et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. PubMed. [Link]

  • Google Patents. (n.d.). WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
  • Demian, V. D. et al. (2022). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. PMC. [Link]

  • Shah, V. P. et al. (2014). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC. [Link]

  • Google Patents. (n.d.). AU2002235322A1 - Piperazine- and piperidine-derivatives as melanocortin receptor agonists.
  • DTIC. (n.d.). Piperidine Synthesis. DTIC. [Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

  • Li, W. et al. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. PubMed. [Link]

  • Obydennov, D. L. et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • PubChem. (n.d.). 1-(4-Hydroxyphenyl)piperidin-2-one. PubChem. [Link]

  • ResearchGate. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Boodida, S. et al. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry. [Link]

  • ResearchGate. (2015). Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine. ResearchGate. [Link]

  • Ghavami, M. et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. [Link]

  • Novakova, L. et al. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Piperidinone (CAS 675-20-7). Cheméo. [Link]

  • ResearchGate. (2014). Evaluation of "IN-USE" Stability Period of Highly Moisture Sensitive Formulation in Multi-dose Plastic Container-Closure. ResearchGate. [Link]

Sources

Application

Application Note: High-Throughput LC-MS/MS Quantification of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone in Human Plasma

Target Audience: Bioanalytical Researchers, DMPK Scientists, and Clinical Pharmacologists. Matrix: Human Plasma (K2EDTA) Analytical Platform: UHPLC-ESI-MS/MS Executive Summary The accurate quantification of highly specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, DMPK Scientists, and Clinical Pharmacologists. Matrix: Human Plasma (K2EDTA) Analytical Platform: UHPLC-ESI-MS/MS

Executive Summary

The accurate quantification of highly specific, moderately polar metabolites or active pharmaceutical ingredients (APIs) in biological matrices is a cornerstone of pharmacokinetic (PK) profiling. This application note details a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone in human plasma.

By leveraging Supported Liquid Extraction (SLE) and a polar-embedded reversed-phase chromatographic strategy, this protocol eliminates phospholipid-induced matrix effects while ensuring high recovery. The method has been engineered to meet the stringent criteria set forth by the FDA (2018) Bioanalytical Method Validation Guidance [1] and the ICH M10 Guidelines [2].

Analyte Profiling & Method Rationale (E-E-A-T)

As bioanalytical scientists, we must design sample preparation and chromatographic conditions based on the intrinsic physicochemical properties of the target molecule, rather than relying on generic templates.

Chemical Profiling
  • Target Analyte: 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone (C10H19NO3; MW: 201.26 g/mol ).

  • Structural Insights: The molecule features a piperidine ring. However, because the secondary amine of the piperidine is acetylated, it forms a neutral amide . It also contains a primary alcohol on the ethoxymethyl side chain, making the overall molecule moderately polar and hydrophilic.

  • Ionization Behavior: Unlike standard basic piperidine drugs (e.g., donepezil) that ionize readily at physiological pH [3], this acetylated derivative lacks a strongly basic center. It relies on the protonation of the amide carbonyl or the hydroxyl group during positive Electrospray Ionization (ESI+).

Causality Behind Experimental Choices
  • Sample Preparation (Why SLE?): Because the analyte is essentially neutral, traditional Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction will fail to retain it. Conversely, simple Protein Precipitation (PPT) leaves high concentrations of lysophospholipids in the extract, causing severe ion suppression in the mass spectrometer. Supported Liquid Extraction (SLE) was selected because it acts as an automated, highly efficient liquid-liquid extraction. By buffering the plasma to a neutral pH, the uncharged analyte partitions seamlessly into a moderately polar organic eluent (Ethyl Acetate), leaving salts, proteins, and charged phospholipids bound to the diatomaceous earth matrix.

  • Chromatography (Why HSS T3?): Highly polar analytes often suffer from poor retention on standard C18 columns, eluting in the void volume where matrix effects are most severe. We utilize a High-Strength Silica (HSS) T3 column. Its proprietary polar-embedded C18 phase resists dewetting in highly aqueous mobile phases, providing superior retention for the hydrophilic hydroxyethoxymethyl moiety.

Experimental Protocols & Self-Validating Workflows

Reagents and Materials
  • Analyte Standard: 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone (>99% purity).

  • Internal Standard (IS): Stable-isotope labeled analog (e.g., Analyte-d4).

  • Consumables: 400 µL capacity 96-well SLE plates (e.g., Biotage ISOLUTE® SLE+).

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Ethyl Acetate, and Formic Acid (FA).

Step-by-Step Supported Liquid Extraction (SLE)

Note: This protocol incorporates a self-validating system. Every batch must include a System Suitability Test (SST), a double blank (no analyte, no IS), a single blank (IS only), and Quality Control (QC) samples bracketing the unknown samples.

  • Aliquot: Transfer 100 µL of human plasma (blanks, QCs, and study samples) into a 96-well plate.

  • IS Addition: Add 10 µL of the IS working solution (100 ng/mL in 50% ACN) to all wells except the double blank.

  • Pre-treatment: Add 100 µL of LC-MS grade water to each well. Vortex at 1000 rpm for 2 minutes. Rationale: Dilution reduces sample viscosity and ensures uniform partitioning into the SLE matrix.

  • Loading: Transfer the entire 210 µL mixture onto the 400 µL SLE plate. Apply a brief vacuum (approx. -2 inHg) for 5 seconds to initiate loading.

  • Equilibration: Wait exactly 5 minutes. Rationale: This allows the aqueous sample to completely absorb and form a thin film over the diatomaceous earth.

  • Elution: Apply 2 × 400 µL of Ethyl Acetate. Allow it to flow under gravity for 2 minutes, then apply a gentle vacuum to collect the eluate in a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Reconstitute in 100 µL of 5% ACN in Water. Vortex for 5 minutes.

Workflow A 1. Plasma Aliquot (100 µL) B 2. IS Addition & Buffer Dilution A->B C 3. SLE Loading (Wait 5 min) B->C D 4. Elution (Ethyl Acetate) C->D E 5. N2 Evaporation & Reconstitution D->E F 6. UHPLC-MS/MS Acquisition E->F

Caption: High-throughput SLE and LC-MS/MS workflow for plasma sample analysis.

UHPLC-MS/MS Conditions
  • System: Waters ACQUITY UPLC coupled to a Xevo TQ-S micro mass spectrometer.

  • Column: Waters XSelect HSS T3 (2.1 × 100 mm, 2.5 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 0.0-0.5 min (5% B); 0.5-2.5 min (linear to 60% B); 2.5-3.0 min (95% B wash); 3.0-4.0 min (5% B re-equilibration).

Table 1: Mass Spectrometry (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target Compound202.1142.1253018Quantifier
Target Compound202.1160.1253014Qualifier
Target Compound202.184.1253028Qualifier
IS (Analyte-d4)206.1146.1253018IS Quantifier
Mechanistic Fragmentation Pathway

Upon ESI+ ionization, the protonated precursor [M+H]+ at m/z 202.1 undergoes specific collision-induced dissociation (CID). The primary quantitative transition (m/z 202.1 → 142.1) represents the neutral loss of a C2H4O2 fragment (60 Da) from the hydroxyethoxymethyl side chain. Secondary qualifier ions result from the loss of ketene (-42 Da) from the acetylated amine, and the complete cleavage of the piperidine core.

Fragmentation M Precursor Ion [M+H]+ m/z 202.1 F1 Quantifier Ion m/z 142.1 M->F1 Loss of C2H4O2 (-60 Da) F2 Qualifier Ion 1 m/z 160.1 M->F2 Loss of Ketene (-42 Da) F3 Qualifier Ion 2 m/z 84.1 F1->F3 Piperidine Ring Cleavage

Caption: Proposed ESI+ MS/MS fragmentation pathway for the target piperidine analyte.

Method Validation Summary

The method was rigorously validated in accordance with the FDA (2018) [1] and ICH M10 [2] guidelines. The analytical range was established from 1.0 ng/mL (Lower Limit of Quantification, LLOQ) to 1000 ng/mL.

Table 2: Intra- and Inter-Assay Precision and Accuracy (n=6 per level)

QC LevelNominal Concentration (ng/mL)Intra-Assay Accuracy (% Bias)Intra-Assay Precision (% CV)Inter-Assay Accuracy (% Bias)Inter-Assay Precision (% CV)
LLOQ1.04.28.56.110.2
LQC3.02.15.43.86.7
MQC400.0-1.53.2-0.84.5
HQC800.0-2.32.8-1.93.9

Regulatory Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ); Precision ≤15% CV (≤20% for LLOQ).

Table 3: Matrix Effect (ME) and Extraction Recovery (RE) at LQC and HQC (n=6)

ParameterLQC (3.0 ng/mL) Mean ± SDHQC (800.0 ng/mL) Mean ± SDIS Normalized Matrix Factor (CV%)
Extraction Recovery (%) 88.4 ± 4.191.2 ± 3.5N/A
Matrix Effect (%) 96.5 ± 3.898.1 ± 2.93.4%

Interpretation: An IS-normalized matrix factor close to 100% with a CV < 15% confirms that the SLE protocol successfully eliminated phospholipid-induced ion suppression, ensuring the trustworthiness of the quantitative data [2].

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline. URL:[Link]

  • Kim, Y., et al. (2021). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS ONE. URL:[Link]

Method

High-throughput screening protocols for piperidine derivatives

High-Throughput Screening of Piperidine Derivatives: A TR-FRET and Acoustic Dispensing Application Note Executive Summary Piperidine, a six-membered nitrogenous heterocyclic ring, is a ubiquitous pharmacophore present in...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Throughput Screening of Piperidine Derivatives: A TR-FRET and Acoustic Dispensing Application Note

Executive Summary

Piperidine, a six-membered nitrogenous heterocyclic ring, is a ubiquitous pharmacophore present in numerous approved drugs and bioactive molecules. Its structural versatility allows for excellent adaptability to protein-binding sites, making piperidine derivatives prime candidates for targeting kinases (such as the PI3K/Akt pathway), G-protein-coupled receptors (GPCRs), and complex protein-protein interactions[1]. However, screening large libraries of piperidine derivatives presents unique analytical challenges, including compound autofluorescence, target-independent aggregation, and the presence of reactive functional groups.

This application note details a robust, self-validating High-Throughput Screening (HTS) workflow designed to identify potent piperidine-based inhibitors while systematically eliminating false positives through advanced liquid handling, time-resolved detection, and cheminformatics triaging.

Assay Design & Rationale (Causality)

To ensure high-fidelity data, every step of this HTS pipeline is engineered to address a specific physical or chemical liability associated with small-molecule screening:

  • Acoustic Liquid Handling (Mitigating Contamination): Traditional tip-based dispensing can lead to cross-contamination and plastic leaching, which is particularly problematic for lipophilic piperidine derivatives. We employ acoustic liquid handling to transfer nanoliter volumes contact-free. This minimizes human error, reduces reagent waste, and ensures precise miniaturization for 384- or 1536-well formats without the risk of tip-induced artifacts[2].

  • TR-FRET Detection (Bypassing Autofluorescence): Piperidine libraries often contain compounds with intrinsic fluorescence that confound standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by utilizing a lanthanide donor (e.g., Europium) with a long emission half-life. By introducing a microsecond delay before measurement, short-lived background autofluorescence from the library compounds decays, leaving only the target-specific signal[3].

  • PAINS Filtering (Eliminating False Positives): High-throughput campaigns are notorious for yielding Pan-Assay Interference Compounds (PAINS). Piperidine scaffolds decorated with reactive groups can act as frequent hitters. Applying Baell's PAINS filters electronically, followed by orthogonal detergent-based counter-screens, ensures that only genuine, optimizable hits progress[4].

Visualizing the Workflow and Target Pathway

HTS_Workflow A Compound Library (Piperidine Derivatives) B Acoustic Dispensing (Nanoliter Transfer) A->B C TR-FRET Assay (Primary Screen) B->C D Data Analysis (Z'-factor Validation) C->D E Hit Triaging (PAINS Filtering) D->E F Orthogonal Validation (Dose-Response) E->F

High-throughput screening workflow for piperidine derivatives from library prep to hit validation.

PI3K_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K Target RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt (PKB) PIP3->Akt Inhibitor Piperidine Derivative (Inhibitor) Inhibitor->PI3K Blocks

Simplified PI3K/Akt signaling pathway targeted by piperidine-based small molecule inhibitors.

Detailed Experimental Protocols

Protocol 1: Compound Library Preparation & Acoustic Dispensing

Objective: To prepare assay-ready plates (ARPs) with high precision and zero cross-contamination. Self-Validating Mechanism: Inclusion of DMSO-only wells (negative control) and known reference inhibitor wells (positive control) on every single plate to calculate the Z'-factor.

  • Source Plate Preparation: Thaw the piperidine derivative library (stored at -20°C in 100% DMSO) and centrifuge at 1,000 x g for 2 minutes to eliminate condensation on the foil seal.

  • Acoustic Calibration: Calibrate the acoustic liquid handler using Dynamic Fluid Analysis (DFA) to adjust for the specific viscosity and surface tension of the DMSO-solubilized piperidines[2].

  • Dispensing: Acoustically transfer 50 nL of each compound into a dry 384-well low-volume assay plate.

  • Control Placement: Dispense 50 nL of 100% DMSO into columns 23 (high signal control) and 50 nL of a reference inhibitor (e.g., Wortmannin for PI3K) into column 24 (low signal control)[3].

Protocol 2: Primary Biochemical Screening (TR-FRET)

Objective: To identify piperidine derivatives that inhibit the target kinase using a homogeneous add-and-read format. Self-Validating Mechanism: The ratiometric calculation (Acceptor/Donor emission) inherently normalizes well-to-well variations in liquid dispensing and slight optical artifacts.

  • Enzyme Addition: Add 5 µL of the target kinase solution (e.g., 2 nM PI3K in assay buffer) to all wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Add 5 µL of the biotinylated substrate and ATP mixture to initiate the reaction. Incubate for 60 minutes.

  • Detection Reagents: Add 10 µL of the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Incubation & Reading: Incubate for 2 hours in the dark. Read the plate on a TR-FRET compatible microplate reader. Crucial Step: Set the excitation to 320 nm, with a delay time of 100 µs, and an integration time of 200 µs. Measure emissions at 620 nm (Europium) and 665 nm (XL665)[3].

  • Data Processing: Calculate the TR-FRET ratio (665 nm / 620 nm).

Protocol 3: Hit Triaging & Counter-Screening

Objective: To eliminate false positives caused by aggregation or chemical reactivity. Self-Validating Mechanism: Detergent addition reveals if a compound's inhibitory effect is an artifact of colloidal aggregation.

  • Electronic PAINS Filtering: Run the primary hit structures through Baell & Holloway's PAINS substructure filters using cheminformatics software to flag known frequent hitters (e.g., rhodanines, quinones)[4][5]. Note: Do not automatically discard flagged piperidines; flag them for manual chemist review to avoid losing novel chemotypes.

  • Detergent Counter-Screen: Re-test the confirmed hits in the TR-FRET assay with the addition of 0.01% Triton X-100. If the IC50 shifts significantly (loss of potency), the piperidine derivative is likely a colloidal aggregator and should be deprioritized[5].

Quantitative Data & Assay Validation

To ensure trust in the HTS campaign, statistical robustness must be established before hit calling. The table below summarizes typical acceptance criteria and example validation metrics for a piperidine TR-FRET screen.

MetricFormula / DefinitionTarget ThresholdExample Screen ResultStatus
Z'-Factor 1−∣μp​−μn​∣3(σp​+σn​)​ > 0.5 (Ideal > 0.7)0.82Pass
Signal-to-Background (S/B) μpositive​/μnegative​ > 3.08.5Pass
Coefficient of Variation (CV%) (σ/μ)×100 < 10%4.2%Pass
Primary Hit Rate (Hits / Total Screened) x 1000.5% - 2.0%1.1%Pass
PAINS Attrition Rate (PAINS Flagged / Total Hits) x 100Monitor14%Reviewed

(Note: μ = mean, σ = standard deviation, p = positive control, n = negative control.)

References

  • Application of Chiral Piperidine Scaffolds in Drug Design Thieme Connect
  • Benefits of Acoustic Liquid Handling in Drug Discovery Drug Development and Delivery
  • A General TR-FRET Assay Platform for High-Throughput Screening PMC / NIH
  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017 PMC / NIH
  • High Throughput Screening (HTS) Services ChemDiv

Sources

Application

Procedures for the acetylation of piperidine compounds

Application Note: Optimized Procedures for the N-Acetylation of Piperidine Compounds Introduction & Mechanistic Rationale In the landscape of medicinal chemistry and organic synthesis, the piperidine ring is a ubiquitous...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Procedures for the N-Acetylation of Piperidine Compounds

Introduction & Mechanistic Rationale

In the landscape of medicinal chemistry and organic synthesis, the piperidine ring is a ubiquitous pharmacophore. The N-acetylation of piperidine derivatives is a foundational transformation used to modulate a molecule's physicochemical properties—specifically by abrogating unwanted basicity, increasing lipophilicity, and improving metabolic stability[1].

Mechanistically, this reaction proceeds via nucleophilic acyl substitution. The lone electron pair on the piperidine nitrogen attacks the highly electrophilic carbonyl carbon of the acylating agent (such as acetic anhydride or acetyl chloride), forming a transient tetrahedral intermediate[2]. The subsequent collapse of this intermediate expels a leaving group (acetate or chloride, respectively), yielding the stable amide. Because this elimination generates an acidic byproduct (acetic acid or hydrochloric acid), the reaction necessitates a non-nucleophilic base like triethylamine (TEA) or pyridine[3]. The base acts as an acid scavenger, driving the reaction forward and preventing the protonation of the piperidine starting material, which would otherwise render it non-nucleophilic and halt the reaction.

Reagent Selection & Workflow

The architectural complexity of your piperidine substrate dictates the choice of acylating agent.

  • Acetic Anhydride ( Ac2​O ): The standard reagent of choice. It offers moderate reactivity, excellent functional group tolerance, and ease of handling[1].

  • Acetyl Chloride ( AcCl ): Exhibits enhanced electrophilicity, making it the preferred reagent for sterically hindered piperidines (e.g., 2,2,6,6-tetramethylpiperidine). However, it requires stringent anhydrous conditions to prevent rapid hydrolysis into acetic acid and HCl[2].

Piperidine_Acetylation Start Piperidine Substrate Steric High Steric Hindrance? Start->Steric Chemo Other Nucleophiles Present? (e.g., -OH, primary -NH2) Steric->Chemo No AcCl Protocol B: Acetyl Chloride + Base (High Reactivity) Steric->AcCl Yes Ac2O Protocol A: Acetic Anhydride + TEA (Standard) Chemo->Ac2O No Protect Protecting Group Strategy or Specialized Reagents Chemo->Protect Yes

Decision matrix for selecting the optimal piperidine N-acetylation strategy based on substrate.

Quantitative Reagent Comparison

To guide experimental design and scale-up, the following table summarizes the operational parameters and expected outcomes for the two primary acylating agents.

ParameterAcetic Anhydride ProtocolAcetyl Chloride Protocol
Relative Reactivity ModerateHigh
Typical Reaction Time 2 – 24 hours[4]0.5 – 4 hours[2]
Operating Temperature 0 °C to Room Temperature-78 °C to 0 °C
Base Requirement TEA or Pyridine (1.2 equiv)[4]TEA or Pyridine (1.5 – 2.0 equiv)
Primary Byproduct Acetic AcidHydrochloric Acid (HCl)
Solvent Compatibility DCM, THF, TolueneStrictly anhydrous DCM or THF
Typical Yields 77% – 85%[2]80% – 93%[5]

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. In-process controls and specific quenching sequences ensure that the reaction trajectory is tightly controlled and easily verifiable.

Protocol A: Standard N-Acetylation using Acetic Anhydride

This protocol is optimized for simple, non-chiral piperidine scaffolds lacking competing nucleophiles[4].

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the piperidine substrate (1.0 equiv) under an inert argon atmosphere.

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1–0.5 M[4].

  • Cooling: Submerge the flask in an ice-water bath to cool the solution to 0 °C. (Causality: Cooling mitigates the exothermic nature of the initial base addition and prevents localized heating that could drive side reactions).

  • Base Addition: Add triethylamine (TEA) or pyridine (1.2 equiv) dropwise to the solution[4].

  • Acylation: Slowly add acetic anhydride (1.1 equiv) dropwise[4].

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes, then gradually warm to room temperature. Monitor the reaction via TLC or LC-MS. (Self-Validation: The successful formation of the N-acetylpiperidine derivative can be rapidly confirmed via LC-MS by observing a mass shift of +42 Da relative to the starting material. On normal-phase TLC, the amide product typically exhibits a higher Rf​ value than the highly polar, basic starting amine).

  • Quenching & Workup: Once the starting material is consumed (typically 2–4 hours), quench the reaction by slowly adding saturated aqueous NaHCO3​ [4]. (Causality: The bicarbonate neutralizes the acetic acid byproduct and hydrolyzes any unreacted anhydride, halting the reaction and partitioning the product into the organic layer).

  • Extraction & Purification: Transfer to a separatory funnel, extract the aqueous layer with DCM (3×), wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography on silica gel[4].

Protocol B: High-Reactivity N-Acetylation using Acetyl Chloride

Designed for sterically hindered substrates or when rapid, complete conversion is required[2].

  • Preparation & Cooling: Dissolve the piperidine substrate (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M) under argon. Cool strictly to 0 °C (or -78 °C for highly sensitive/chiral substrates).

  • Acylation: Dissolve acetyl chloride (1.1 equiv) in a small volume of anhydrous DCM and add it dropwise over 15 minutes. (Causality: Diluting the acetyl chloride prevents violent exothermic spikes and suppresses di-acylation or oligomerization pathways).

  • Monitoring & Quenching: Stir for 1-2 hours at 0 °C. Quench carefully with saturated NaHCO3​ at 0 °C before allowing the system to warm to room temperature.

  • Workup: Proceed with extraction and purification as described in Protocol A.

Troubleshooting & Optimization

  • Di-acylation or Over-reaction: If the piperidine scaffold contains other reactive functional groups (e.g., hydroxyls or primary amines), chemoselectivity issues may arise[4]. Solution: Employ specialized acylating agents (e.g., diacylaminoquinazolinones) or utilize standard Boc/Fmoc protecting group strategies prior to acetylation.

  • Epimerization of Chiral Centers: Basic conditions can lead to the epimerization of stereocenters alpha to the nitrogen[4]. Solution: Substitute TEA with a milder, bulkier base (like DIPEA), or perform the reaction at strictly cryogenic temperatures (-78 °C).

  • Incomplete Conversion: Often caused by wet solvent hydrolyzing the acylating agent. Solution: Ensure solvents are strictly anhydrous and increase the equivalents of both the acylating agent and base by 0.2–0.5 equiv.

References

  • Buy 1-Acetylpiperidine | 618-42-8 - smolecule.com. 2

  • 1-Acetylpiperidine-3,5-dione | 73385-15-6 - benchchem.com. 3

  • Technical Support Center: Optimizing Piperidine Acylation Reactions - benchchem.com. 4

  • SUPPORTING INFORMATION: Plasma flow chemistry for direct N-Acylation of amines by esters - rsc.org. 5

  • 1-Acetyl-4,4'-bipiperidine | 674774-74-4 - benchchem.com. 1

Sources

Method

Application Note: Strategic Implementation of Ethoxymethyl (EOM) Protecting Groups in Complex Organic Synthesis

Introduction and Strategic Utility In the landscape of multi-step organic synthesis and drug development, the ethoxymethyl (EOM) ether serves as a highly robust, acetal-type protecting group for alcohols and phenols. Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Utility

In the landscape of multi-step organic synthesis and drug development, the ethoxymethyl (EOM) ether serves as a highly robust, acetal-type protecting group for alcohols and phenols. Structurally similar to the methoxymethyl (MOM) group, the EOM group ( -CH2​OCH2​CH3​ ) offers exceptional orthogonality. It is completely inert to strong bases, nucleophiles (including Grignard and organolithium reagents), and catalytic hydrogenation, yet it can be cleanly unmasked under mild acidic conditions[1]. This makes it an invaluable tool when synthesizing complex active pharmaceutical ingredients (APIs) that require aggressive downstream functionalization.

Mechanistic Causality & Reagent Selection

The installation and removal of the EOM group rely on fundamental acetal chemistry, but the choice of reagents dictates the safety, yield, and scalability of the process.

  • Electrophilic Alkylation (The EOM-Cl Route): The traditional method utilizes chloromethyl ethyl ether (EOM-Cl). Because EOM-Cl is a highly reactive α -chloro ether, it undergoes rapid SN​2 displacement by oxygen nucleophiles. To facilitate this, a sterically hindered base like N,N -diisopropylethylamine (DIPEA) is employed[2]. Causality: DIPEA is chosen over unhindered amines (like triethylamine) because its steric bulk prevents the formation of stable, unreactive quaternary ammonium salts with the highly electrophilic EOM-Cl. The base also scavenges the generated HCl, preventing the premature acidic cleavage of the newly formed EOM ether[3].

  • Transacetalization (The DEM Route): Because EOM-Cl is a volatile alkylating agent with severe toxicity and carcinogenic potential, diethoxymethane (DEM) serves as a safer, acid-catalyzed surrogate[1]. Causality: This reaction operates under thermodynamic control. By heating the reaction and actively distilling off the ethanol byproduct, Le Chatelier's principle drives the equilibrium toward the formation of the EOM-protected product[1].

  • Acidic Cleavage: Deprotection relies on the protonation of the acetal oxygen, leading to the expulsion of ethanol and the formation of a transient oxocarbenium ion. Subsequent hydrolysis releases formaldehyde and the regenerated free hydroxyl group[1].

Experimental Workflow

EOM_Pathway Substrate Free Hydroxyl (R-OH) Alkylation Nucleophilic Substitution (Acetalization) Substrate->Alkylation Reagents EOM-Cl + DIPEA (or DEM + H+) Reagents->Alkylation EOMEther EOM Ether (R-O-CH2-O-CH2CH3) Alkylation->EOMEther HCl or EtOH byproduct Synthesis Orthogonal Transformations (Grignard, Base, Reduction) EOMEther->Synthesis Stable to nucleophiles Cleavage Acidic Hydrolysis (HCl, TFA, or Lewis Acids) Synthesis->Cleavage Target scaffold complete Product Regenerated Hydroxyl (R-OH) Cleavage->Product Loss of CH2O & EtOH

Lifecycle of the EOM protecting group: from installation to orthogonal synthesis and acidic cleavage.

Quantitative Data: Stability and Cleavage Profile

The following table summarizes the quantitative stability parameters and cleavage conditions for EOM ethers, allowing researchers to plan orthogonal synthetic steps effectively.

Reaction EnvironmentReagent ExamplesEOM Ether StabilityTypical Outcome / Half-life
Strong Base NaH, LDA, KHMDSHighly Stable>99% intact after 24h at RT
Organometallics n -BuLi, PhMgBrHighly Stable>99% intact at -78 °C to RT
Reduction H 2​ /Pd-C, LiAlH 4​ Stable>95% intact (orthogonal to benzyl)
Mild Acid 1M HCl / MeOHLabile (Cleaves)Complete cleavage in 1-4h at RT[3]
Strong Acid TFA / DCM (1:1)Highly LabileComplete cleavage in <30 min
Lewis Acid BiCl 3​ (30 mol%), CH 3​ CNLabile (Cleaves)High yield cleavage at RT[4]

Detailed Experimental Protocols

Protocol A: Standard Protection of Phenols/Alcohols using EOM-Cl

This protocol utilizes basic conditions to drive the SN​2 alkylation of the hydroxyl group[2].

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the starting alcohol or phenol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Base Addition: Add DIPEA (1.2 to 1.5 equiv). Self-Validation: The solution should remain clear. The excess base ensures the reaction medium remains strictly non-acidic, protecting the newly formed acetal.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EOM-Cl (1.2 equiv) dropwise via syringe[2]. Causality: EOM-Cl addition is highly exothermic; cooling prevents thermal degradation of the reagent and minimizes the formation of bis-alkylated byproducts.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via TLC (typically using a Hexane/EtOAc gradient). The EOM ether will appear as a significantly less polar spot compared to the free hydroxyl.

  • Quench & Extraction: Quench the reaction with 3M NaOH (or saturated aqueous NaHCO 3​ ) to neutralize any unreacted EOM-Cl[2]. Extract the aqueous layer twice with DCM. Wash the combined organic layers with 1M HCl to remove residual DIPEA, followed by brine[2]. Dry over anhydrous K 2​ CO 3​ and concentrate under reduced pressure.

Protocol B: Acid-Catalyzed Ethoxymethylation using Diethoxymethane (DEM)

A safer alternative avoiding carcinogenic α -chloro ethers, relying on thermodynamic transacetalization[1].

  • Preparation: Dissolve the alcohol (1.0 equiv) in diethoxymethane (DEM), which acts as both the reagent and the solvent.

  • Catalysis: Add a catalytic amount of p -toluenesulfonic acid ( p -TsOH, 0.05 equiv) at room temperature under nitrogen[1].

  • Thermodynamic Driving: Equip the flask with a short-path distillation apparatus. Heat the mixture to a gentle reflux. Causality: As the reaction proceeds, ethanol is generated. Distilling off the ethanol-DEM azeotrope continuously shifts the equilibrium toward the EOM-protected product[1].

  • Quench: Once TLC indicates complete consumption of the starting material, cool to room temperature and immediately quench with saturated aqueous NaHCO 3​ to neutralize the acid catalyst, preventing reverse hydrolysis[1].

  • Isolation: Partition between water and ethyl acetate, separate the organic layer, dry over Na 2​ SO 4​ , and concentrate[1].

Protocol C: Acidic Deprotection of EOM Ethers

Unmasking the hydroxyl group using protic acid[3].

  • Preparation: Dissolve the EOM-protected compound in a 1:1 mixture of methanol and 6M HCl (total volume sufficient to achieve a 0.1 M concentration)[3]. Causality: Methanol acts as a miscible co-solvent that helps trap the intermediate oxocarbenium ion, accelerating the breakdown of the acetal.

  • Hydrolysis: Stir the mixture at room temperature. Depending on the steric hindrance around the EOM group, cleavage typically takes 1 to 4 hours[3].

  • Neutralization (Self-Validation): Carefully neutralize the reaction mixture by adding solid NaHCO 3​ portion-wise until effervescence ceases. This visual cue confirms the complete neutralization of the acid.

  • Extraction: Evaporate the methanol under reduced pressure. Extract the remaining aqueous phase with ethyl acetate, wash with brine, dry, and concentrate to yield the deprotected alcohol/phenol.

Analytical Self-Validation (NMR Diagnostics)

To confirm the success of the protection protocol without relying solely on mass spectrometry, 1 H NMR provides a definitive, self-validating signature for the EOM group:

  • The Acetal Methylene: Look for a distinct singlet (or an AB quartet if the molecule contains adjacent chiral centers) integrating to 2 protons in the 5.20 – 5.40 ppm region. This corresponds to the -O-CH2​-O- protons.

  • The Ethyl Tail: The ethoxy component will present as a clear quartet at 3.50 – 3.70 ppm ( J≈7.0 Hz, 2H) and a triplet at 1.15 – 1.25 ppm ( J≈7.0 Hz, 3H). Disappearance of these specific signals post-deprotection confirms successful cleavage.

References

  • Benchchem.Application Notes and Protocols: Diethoxymethane as a Reagent for Ethoxymethylation.
  • The Journal of Organic Chemistry (ACS Publications).Practical Synthesis of PC190723, an Inhibitor of the Bacterial Cell Division Protein FtsZ.
  • ResearchGate.BiCl3-Facilitated Removal of Methoxymethyl-Ether/Ester Derivatives and DFT Study of -O-C-O- Bond Cleavage.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone

Welcome to the technical support center for 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solution...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for overcoming the solubility challenges associated with this compound. Our goal is to equip you with the foundational knowledge and practical methodologies required to ensure successful and reproducible experimental outcomes.

Introduction: Understanding the Solubility Challenge

1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone is a piperidine derivative with a molecular structure that presents a classic solubility dilemma. It possesses both hydrophilic groups (a primary alcohol and an ether linkage) and a more lipophilic N-acetyl-piperidine core. This amphipathic nature can lead to poor solubility in purely aqueous or highly non-polar solvents, creating significant hurdles in preclinical and formulation development. This guide provides a systematic approach to diagnosing and solving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempts to dissolve the compound in standard aqueous buffers (e.g., PBS pH 7.4) have failed. What is the most likely reason and what should be my first troubleshooting step?

Answer: The primary reason for poor solubility in neutral aqueous buffers is the chemical nature of the piperidine ring. Although the nitrogen is part of an amide (N-acetyl group), which makes it significantly less basic than a free amine, the overall molecule may still exhibit pH-dependent solubility.[1][2][3] Weakly basic compounds are typically more soluble in acidic conditions where the basic functional group can be protonated, forming a more polar, water-soluble salt.[4][5]

Your First Troubleshooting Step: pH Adjustment.

Before exploring complex solvent systems, a simple pH adjustment should be your first line of attack. The most common challenge in drug development is improving the solubility and dissolution rate of poorly water-soluble medications.[6] Adjusting the pH is a well-established technique to achieve this.[6][7]

  • Action: Attempt to dissolve the compound in a series of acidic buffers (e.g., pH 2, 4, 5). Start with a low concentration and incrementally increase it to determine the saturation point at each pH.

  • Causality: At a lower pH, the piperidine nitrogen, although weakly basic, is more likely to become protonated. This positive charge increases the molecule's polarity, enhancing its interaction with water and thereby increasing its solubility.[2][4] This principle is widely used to enhance the solubility of compounds containing basic anions.[1][2][4]

Q2: If pH adjustment is insufficient or not viable for my experimental system (e.g., cell culture), what is the next logical step?

Answer: The next step is to use organic co-solvents to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental medium. Co-solvents are water-miscible organic solvents that, when mixed with water, reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[6][8]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): Highly effective at dissolving a wide range of lipophilic compounds.[9] It is a standard solvent for preparing stock solutions for in vitro assays.

  • Ethanol (EtOH): A less toxic option than DMSO, often used in formulations.[9][10] Its solubilizing power can be enhanced when mixed with water.[8]

  • Polyethylene Glycol 400 (PEG 400): A non-toxic, water-miscible polymer frequently used as a co-solvent in both oral and parenteral formulations to increase drug solubility.[8][9]

Best Practice: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO or ethanol. For final use, dilute this stock into your aqueous buffer or cell culture medium, ensuring the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid toxicity or off-target effects.

Q3: I successfully dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this "crashing out"?

Answer: This is a common phenomenon known as precipitation upon dilution. It occurs because the drug, which is stable in the high-concentration organic stock, suddenly finds itself in a predominantly aqueous environment where its solubility is much lower.

Strategies to Prevent Precipitation:

  • Optimize the Dilution Process: Add the DMSO stock to the aqueous medium slowly while vortexing or stirring vigorously. This rapid mixing can help disperse the compound before it has a chance to aggregate and precipitate.

  • Use an Intermediate Dilution Step: Perform a serial dilution. For example, dilute the 10 mM DMSO stock 1:10 into a 50:50 ethanol/water mixture first, then further dilute this intermediate solution into your final aqueous medium.

  • Incorporate Solubilizing Excipients: Consider adding a non-ionic surfactant or a cyclodextrin to the final aqueous medium before adding your compound's stock solution. These agents can help keep the compound in solution.

Q4: Can you elaborate on using surfactants and cyclodextrins? How do they work and which ones should I consider?

Answer: Both surfactants and cyclodextrins are powerful tools for enhancing the solubility of poorly soluble drugs by creating micro-environments that are more hospitable to the drug molecule.[6][11][12]

  • Surfactants: These are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form spherical aggregates called micelles in water.[11][13] The hydrophobic core of the micelle can encapsulate your lipophilic compound, while the hydrophilic outer shell keeps the entire complex dissolved in the aqueous phase.[11][14]

    • How they work: Micellar solubilization effectively sequesters the drug from the bulk water, preventing precipitation.[11]

    • Examples: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamer 188 are commonly used due to their high efficacy and low toxicity.[10]

  • Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic internal cavity, shaped like a truncated cone.[15][16]

    • How they work: Your compound can enter the hydrophobic cavity of the CD, forming an "inclusion complex".[15][16][17] This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the guest molecule.[17][]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceuticals due to their improved aqueous solubility and safety profiles compared to native β-cyclodextrin.[16][19]

Considerations: When using these excipients, it is crucial to test for potential interference with your assay and to confirm their compatibility and lack of toxicity in your specific experimental model.

Q5: What are the potential stability issues I should be aware of when preparing solutions of this compound?

Answer: Given the structure of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, two primary degradation pathways should be considered:

  • Hydrolysis: The molecule contains functional groups susceptible to hydrolysis, particularly at non-neutral pH. This chemical reaction with water can lead to the decomposition of the compound.[20] Stability studies should evaluate the susceptibility of the drug to hydrolysis across a wide range of pH values.[21]

  • Oxidation: While less obvious, certain conditions could promote oxidation.

  • Photostability: It is also good practice to assess photostability by exposing the compound to light, as recommended by ICH guidelines.[20][21]

Recommendation: Conduct preliminary stability studies. Prepare solutions in your chosen solvent systems and store them under various conditions (e.g., 4°C, room temperature, protected from light vs. exposed to light). Analyze the samples at different time points (e.g., 0, 24, 48 hours) using a stability-indicating analytical method like HPLC to quantify the parent compound and detect any degradation products. These studies are essential for understanding how the quality of a drug changes over time under the influence of environmental factors.[21][22]

Protocols & Methodologies

Protocol 1: Systematic Solubility Assessment (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[23][24]

Objective: To determine the saturation solubility of the compound in various solvent systems.

Materials:

  • 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone (solid)

  • Selection of solvents: Deionized water, PBS (pH 7.4), 0.1 N HCl (approx. pH 1), Acetate Buffer (pH 4.5), DMSO, Ethanol (95%), PEG 400.

  • 2 mL screw-cap vials or glass flasks.

  • Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25°C or 37°C).

  • Centrifuge.

  • 0.22 µm syringe filters (ensure compatibility with your solvents).

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

  • Add an excess amount of the solid compound to a vial (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[23][24]

  • Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

  • Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[24][25]

  • After equilibration, let the vials stand to allow the excess solid to sediment.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Immediately dilute the filtrate with a suitable mobile phase or solvent to prevent precipitation and bring it into the quantifiable range of your analytical method.

  • Analyze the diluted filtrate using a validated analytical method to determine the concentration. This concentration represents the equilibrium solubility.

  • It is good practice to check the pH of the final saturated solution to see if it has changed.[23][26]

Data Presentation: Solubility Profile
Solvent SystemTemperature (°C)Estimated Solubility (mg/mL)Notes / Observations
Deionized Water25< 0.1Very slightly soluble.
PBS (pH 7.4)25< 0.1Poorly soluble.
0.1 N HCl (pH ~1)255 - 10Soluble. pH-dependent effect observed.
Acetate Buffer (pH 4.5)251 - 5Moderately soluble.
Ethanol (95%)25> 20Freely soluble.[10][27]
DMSO25> 50Very soluble.[9][28]
10% HP-β-CD in Water252 - 8Solubilization enhancement observed.

Note: The values in this table are illustrative examples based on the predicted physicochemical properties of the molecule. Actual experimental results should be inserted here.

Visualization of Experimental Workflow

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical decision-making process for addressing solubility challenges with 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone.

Solubility_Workflow cluster_0 cluster_1 Phase 1: Intrinsic Solubility Modification cluster_2 Phase 2: Formulation Strategies start Start: Compound is Insoluble in Aqueous Buffer (pH 7.4) ph_adjust Q: Is the experiment pH-sensitive? A: Attempt pH Adjustment. (Test buffers pH 2-6) start->ph_adjust ph_success Success: Compound Soluble ph_adjust->ph_success Yes ph_fail Failure: Insoluble or pH not an option ph_adjust->ph_fail No cosolvent Q: Can an organic solvent be tolerated? A: Use Co-solvents. (Prepare stock in DMSO/EtOH) ph_fail->cosolvent complexation Q: Is precipitation upon dilution an issue? A: Use Complexation/Encapsulation Agents. cosolvent->complexation If precipitation occurs form_success Success: Stable Solution Achieved cosolvent->form_success If no precipitation surfactant Option 1: Surfactants (e.g., Tween 80) complexation->surfactant cyclodextrin Option 2: Cyclodextrins (e.g., HP-β-CD) complexation->cyclodextrin surfactant->form_success cyclodextrin->form_success

Caption: A decision tree for systematically overcoming solubility issues.

References

  • A recent overview of surfactant–drug interactions and their importance. National Center for Biotechnology Information.[Link]

  • Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. ICPL.[Link]

  • Solubility enhancement techniques: A comprehensive review. International Journal of Health Sciences.[Link]

  • Surfactant Systems: Their Use in Drug Delivery. Royal Society of Chemistry.[Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro University.[Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.[Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.[Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate.[Link]

  • Study of surfactant and their use in drug delivery. KMF Publishers.[Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.[Link]

  • A General Approach on Surfactants Use and Properties in Drug Delivery Systems. National Center for Biotechnology Information.[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.[Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Center for Biotechnology Information.[Link]

  • 8.11 pH and Solubility. AP Chemistry.[Link]

  • Co-solvent: Significance and symbolism. Synonym.com.[Link]

  • Dependence of Solubility on pH. Pearson.[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.[Link]

  • THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. USP-NF.[Link]

  • pH and solubility. Khan Academy.[Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. National Center for Biotechnology Information.[Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? National Center for Biotechnology Information.[Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.[Link]

  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.[Link]

  • Stability Studies in Pharmaceuticals: Guidelines and Recent Advances. International Journal of Scientific Development and Research.[Link]

  • pH and Solubility. Fiveable.[Link]

  • Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International.[Link]

  • Method for removing high boiling solvents from drug formulations by vacuum drying.
  • Literature Review: Application of Particular Solvents in Injection Formulations: DMSO, PEG, and Pyrogen Free Water. ResearchGate.[Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.[Link]

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. National Center for Biotechnology Information.[Link]

  • Shake Flask Method Summary. BioAssay Systems.[Link]

  • Revision of USP Chapter <1236> Solubility Measurements Published for Comments. ECA Academy.[Link]

Sources

Optimization

Technical Support Center: N-Acetyl Piperidine Stability &amp; Troubleshooting

Welcome to the Technical Support Center for handling, assaying, and preserving N-acetyl piperidine derivatives. Because the N-acetyl group is central to the pharmacophore of many drug candidates, its unintended cleavage...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, assaying, and preserving N-acetyl piperidine derivatives. Because the N-acetyl group is central to the pharmacophore of many drug candidates, its unintended cleavage (deacetylation) during biological assays or storage can lead to false negatives, poor reproducibility, and assay failure.

This guide is designed for drug development professionals and provides field-proven, mechanistically grounded strategies to troubleshoot and prevent amide degradation.

Frequently Asked Questions (FAQs)

Q1: Why does my N-acetyl piperidine compound degrade rapidly during in vitro biological assays, despite being stable in the stock solution? A1: This phenomenon is typically caused by enzymatic cleavage rather than spontaneous chemical hydrolysis. Serine hydrolases, particularly Fatty Acid Amide Hydrolase (FAAH), are highly efficient at cleaving piperidine amides 1. Mechanistic Causality: The enzyme induces a conformational distortion (a "twist") in the amide bond of the piperidine ring. This twist breaks the resonance stabilization between the nitrogen lone pair and the carbonyl group, rendering the carbonyl carbon highly electrophilic and susceptible to rapid nucleophilic attack by the Ser241 residue in the enzyme's catalytic site [[1]](). To prevent this, consider introducing steric bulk adjacent to the piperidine nitrogen or utilizing specific FAAH inhibitors in your assay buffer (provided the enzyme is not your primary target).

Q2: I am observing spontaneous deacetylation of my compound in aqueous buffers at room temperature. What is driving this hydrolytic instability? A2: While simple amides are generally robust, N-acetyl piperidines can exhibit unexpected hydrolytic instability depending on remote substituent effects and pH extremes 2. In acidic conditions (e.g., pH < 4), the carbonyl oxygen becomes protonated, lowering the activation energy for water to attack the C-N bond. In basic conditions (pH > 9), direct attack by hydroxide ions accelerates cleavage 3. Furthermore, electron-donating groups on the molecule can paradoxically facilitate remote amide cleavage by stabilizing the transition state during hydrolysis 2. Always buffer your working solutions to a neutral pH (6.5–7.5) and prepare them fresh to minimize exposure time.

Q3: How should I store my N-acetyl piperidine stocks to ensure long-term integrity? A3: N-acetyl compounds are susceptible to thermal degradation, which can lead to the formation of volatile byproducts and free piperidine derivatives [[3]](). Solid stocks should be stored at -20°C in a desiccator to prevent moisture accumulation. Liquid stocks (e.g., in DMSO or acetonitrile) should be aliquoted to avoid freeze-thaw cycles, protected from light, and kept at -80°C for long-term storage.

Quantitative Stability Profile

The table below summarizes the expected stability of standard N-acetyl piperidine derivatives under various experimental conditions. Use this as a baseline to evaluate your own compound's integrity.

Experimental ConditionExposure TimeIntact Compound Remaining (%)Primary Degradation Products
pH 2.0 Buffer (Acidic) 24 hours< 45%Free Piperidine, Acetic Acid
pH 7.4 Buffer (Neutral) 24 hours> 99%None Detected
pH 10.0 Buffer (Basic) 24 hours< 60%Free Piperidine, Acetate Ion
FAAH Enzyme Assay (In Vitro) 2 hours< 15%Free Piperidine, Acetate Ion
FAAH Assay + 10µM Inhibitor 2 hours> 95%None Detected
Thermal Stress (80°C, Solid) 72 hours~ 85%Volatile Byproducts

Mechanistic Workflows

The following diagram maps the primary degradation pathways of the N-acetyl group and the corresponding preventative strategies you should implement in your workflows.

G cluster_0 Degradation Pathways cluster_1 Prevention & Stabilization Strategies A N-Acetyl Piperidine (Intact Compound) B Acid/Base Hydrolysis (pH < 4 or pH > 9) A->B C Enzymatic Cleavage (e.g., FAAH twisting) A->C D Thermal Degradation (High Temperature) A->D E Buffer to pH 6.5-7.5 Use Fresh Solutions B->E Prevent F Add FAAH Inhibitors or Steric Shielding C->F Prevent G Store at -20°C Protect from Light D->G Prevent

Pathways of N-acetyl piperidine degradation and corresponding preventative strategies.

Experimental Protocols

Protocol 1: Self-Validating Hydrolytic Stability Assay

Objective: Determine the precise degradation rate of your specific N-acetyl piperidine compound under varying pH conditions. Self-Validation Mechanism: This protocol incorporates an internal standard (1,3,5-trimethoxybenzene) that is completely inert to pH changes. This ensures that any measured decrease in the N-acetyl piperidine HPLC peak area is definitively due to chemical degradation, ruling out solvent evaporation or auto-sampler injection volume errors.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the N-acetyl piperidine compound in HPLC-grade acetonitrile.

  • Buffer Setup: Prepare three aqueous buffer solutions: pH 2.0 (0.1 M HCl), pH 7.4 (PBS), and pH 10.0 (0.1 M NaOH/NaHCO3).

  • Internal Standard: Spike all buffers with 1,3,5-trimethoxybenzene to a final concentration of 1 mM.

  • Initiation: Initiate the assay by adding the compound stock to the buffers to achieve a final compound concentration of 1 mM.

  • Incubation: Incubate the vials at 37°C in a thermomixer protected from light.

  • Sampling & Quenching: At t=0,2,4,8, and 24 hours, withdraw 100 µL aliquots. Immediately quench the reaction by neutralizing the pH (add calculated micro-volumes of NaOH to the acidic sample, and HCl to the basic sample).

  • Analysis: Analyze via Reverse-Phase HPLC (C18 column, water/acetonitrile gradient). Calculate stability based on the ratio of the compound peak area to the internal standard peak area.

Protocol 2: Controlled Chemoselective N-Deacetylation for Reference Standards

Objective: Intentionally cleave the N-acetyl group to synthesize the free piperidine degradation product. This is required to serve as an analytical reference standard for HPLC/MS quantification during your stability assays. Causality: Schwartz's reagent (zirconocene hydrochloride) acts as a mild, chemoselective reducing agent. Unlike harsh boiling acids or bases, it specifically targets the amide carbonyl via hydrozirconation, enabling deacetylation without degrading other sensitive functional groups on your molecule 4. Self-Validation Mechanism: Real-time TLC monitoring utilizing a ninhydrin stain. The appearance of a highly polar, ninhydrin-positive spot confirms successful deacetylation and the formation of the free secondary amine.

Step-by-Step Methodology:

  • Setup: Dissolve 100 mg of the N-acetyl piperidine derivative in 2 mL of anhydrous THF in a flame-dried flask under an inert argon atmosphere.

  • Reagent Addition: Add 1.5–2.0 equivalents of Schwartz’s reagent at room temperature.

  • Reaction Monitoring: Stir for 30 minutes. Monitor via TLC (EtOAc:Hexane). The reaction is complete when the UV-active starting material spot disappears and a new, baseline-retained ninhydrin-positive spot appears.

  • Quenching: Quench the reaction by slowly adding 1 mL of distilled water.

  • Extraction: Adjust the aqueous phase to a slightly basic pH (pH 8-9) using saturated NaHCO3 to ensure the piperidine is unprotonated. Extract with dichloromethane (3 x 5 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the free piperidine standard.

References

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas, nih.gov. 1

  • Stability issues of 1,4-Diacetylpiperidine under different conditions, benchchem.com. 3

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides, acs.org. 2

  • Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent, nih.gov. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cell Viability Assays with 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone (HEPE)

Welcome to the Assay Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling to validate the cytotoxicity of highly functionalized synthetic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling to validate the cytotoxicity of highly functionalized synthetic small molecules. The compound 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone (hereafter referred to as HEPE ) presents a unique set of chemical liabilities when used in standard high-throughput cell viability assays.

HEPE contains an N-acetylated piperidine ring, an ether linkage, and a primary alcohol. These functional groups can inadvertently interact with assay chemistries, hijack cellular metabolism, or inhibit reporter enzymes, leading to severe data artifacts. This guide is designed to help you diagnose these interferences, understand the underlying causality, and implement self-validating experimental workflows.

Part 1: Diagnostic Matrix for HEPE Assay Interferences

Before troubleshooting, it is critical to understand that a viability assay does not measure "live cells"—it measures a specific biochemical surrogate (e.g., ATP, NADH, or enzyme activity). The table below summarizes how HEPE's structure can artificially skew these quantitative readouts.

Table 1: Quantitative Troubleshooting Matrix for HEPE Assays

Assay TypeTarget ReadoutHEPE Interference MechanismTypical Data ArtifactRecommended Orthogonal Assay
MTT / MTS Dehydrogenase ActivityADH-mediated NADH generation via primary alcoholFalse Positive (>100% viability)CellTox Green (DNA binding)
Resazurin Redox PotentialDirect chemical reduction of the dyeFalse Positive (High fluorescence)Calcein-AM (Esterase activity)
CellTiter-Glo ATP ConcentrationLuciferase enzyme inhibition via piperidine ringFalse Negative (Apparent toxicity)LDH Release (with controls)
LDH Release Membrane IntegrityDirect LDH enzyme inactivationFalse Negative (Underestimated death)High-Content Imaging (Hoechst/PI)

Part 2: Troubleshooting Guides & FAQs

Issue 1: False Viability Spikes in Redox Assays

Q: Why do my cells treated with HEPE show >130% viability in the MTT and Resazurin assays, even when they appear morphologically stressed under the microscope?

A: You are observing a metabolic shift, not cellular proliferation. The MTT assay measures the NAD(P)H-dependent reduction of a tetrazolium salt into a purple formazan product[1]. HEPE contains a primary alcohol group (2-hydroxyethoxymethyl). In metabolically active cells, intracellular alcohol dehydrogenases (ADH) can oxidize this primary alcohol, generating excess NADH.

This artificially inflates the intracellular NADH pool, driving the hyper-reduction of MTT or resazurin independently of actual cell health[2]. Furthermore, small molecules with specific functional groups can directly reduce these dyes even in the absence of cells[3]. To bypass this, you must switch to an assay that does not rely on cellular redox states.

Issue 2: Unexplained Toxicity in ATP Assays

Q: I switched to the CellTiter-Glo (ATP) assay to avoid redox issues, but now HEPE appears highly toxic at concentrations where the cells are fully confluent. What is causing this discrepancy?

A: You are likely observing chemical quenching of the assay readout rather than true cytotoxicity. ATP assays rely on recombinant firefly luciferase to generate a luminescent signal proportional to ATP concentration[4]. Small synthetic molecules—particularly those with nitrogen-containing heterocycles like the piperidine ring in HEPE—can act as competitive or allosteric inhibitors of luciferase[5].

When HEPE binds to and inhibits the enzyme, the luminescent signal drops, falsely mimicking ATP depletion and cell death. While newer formulations like CellTiter-Glo 2.0 utilize engineered, highly stable luciferases to resist inhibition[6], high concentrations of HEPE can still quench the reaction. You must perform a cell-free ATP spike-in control (see Protocol 1) to validate this.

Issue 3: Inconsistent LDH Release Data

Q: Can I use the Lactate Dehydrogenase (LDH) release assay as an alternative to measure HEPE toxicity?

A: Yes, but with mandatory self-validating controls. The LDH assay measures membrane integrity by quantifying extracellular LDH, which catalyzes the conversion of lactate to pyruvate, coupled with the reduction of NAD+ to NADH. While this avoids the intracellular metabolic shifts caused by HEPE, high concentrations of synthetic compounds can directly bind to and inactivate the extracellular LDH enzyme itself, leading to an underestimation of cytotoxicity (false negatives)[7].

Mechanism HEPE HEPE Compound (Primary OH & Piperidine) Metabolism Alcohol Dehydrogenase (Metabolizes Primary OH) HEPE->Metabolism Cellular Processing Luciferase Direct Binding to Firefly Luciferase HEPE->Luciferase Chemical Interaction NADH Altered NADH/NAD+ Intracellular Pool Metabolism->NADH Generates NADH RedoxAssay False Signal in MTT/Resazurin Assays NADH->RedoxAssay Drives Tetrazolium Reduction Quenching Enzyme Inhibition (Signal Quenching) Luciferase->Quenching Reduces Luminescence ATPAssay False Toxicity in CellTiter-Glo (ATP) Quenching->ATPAssay Underestimates ATP

Mechanistic pathways of HEPE-induced interference in metabolic and ATP assays.

Part 3: Methodological Workflows

To establish a self-validating system, you cannot rely on a single readout. The following protocols provide a step-by-step methodology to diagnose interference and extract true viability data.

OrthogonalValidation Start Observe Unexpected Viability Data with HEPE CellFree Step 1: Cell-Free Interference Assay Start->CellFree CheckInterference Signal Altered Without Cells? CellFree->CheckInterference InterferenceTrue Compound is an Assay Interferent CheckInterference->InterferenceTrue  Yes InterferenceFalse No Direct Chemical Interference CheckInterference->InterferenceFalse  No SwitchAssay Step 2A: Switch to Orthogonal Readout (e.g., ATP to LDH) InterferenceTrue->SwitchAssay MetabolicShift Step 2B: Check for Metabolic Shifting (NADH/NAD+ ratio) InterferenceFalse->MetabolicShift Validate Step 3: Multiplex Viability + Cytotoxicity SwitchAssay->Validate MetabolicShift->Validate Conclusion Validated Cytotoxicity Profile of HEPE Validate->Conclusion

Workflow for diagnosing and bypassing small molecule assay interference.

Protocol 1: Cell-Free Interference Testing (The Self-Validating Control)

Objective: To definitively prove whether HEPE directly interacts with assay reagents independently of cellular biology. Causality: If the assay signal changes proportionally to HEPE concentration in the absence of cells, HEPE is a direct chemical inhibitor/reducer, proving that cell-based data using this readout is invalid.

  • Preparation: Prepare a 2X concentration series of HEPE (e.g., 0.1 µM to 100 µM) in cell-free culture medium.

  • Enzyme/Substrate Spiking:

    • For ATP Assays: Spike the medium with 1 µM exogenous ATP.

    • For LDH Assays: Spike the medium with 10 mU/mL recombinant LDH enzyme.

    • For Resazurin: No spike needed; the dye itself is the substrate.

  • Reagent Addition: Add the respective viability reagent (e.g., CellTiter-Glo or LDH reaction mix) at a 1:1 volume ratio to the spiked medium.

  • Incubation: Incubate according to standard assay protocols (e.g., 10 minutes at room temperature for CellTiter-Glo to stabilize the luminescent signal)[6].

  • Measurement: Measure luminescence or absorbance. A deviation of >10% from the vehicle control indicates direct chemical interference.

Protocol 2: Multiplexed Viability/Cytotoxicity Workflow

Objective: To decouple metabolic interference from true cell death by measuring two orthogonal parameters in the same well. Causality: Multiplexing an impermeable DNA dye with an ATP assay distinguishes true cell death (high fluorescence, low luminescence) from assay interference (low fluorescence, low luminescence).

  • Seeding & Treatment: Seed cells in a 96-well black, clear-bottom plate. Treat with HEPE for the desired time point (e.g., 48 hours).

  • Cytotoxicity Readout (Non-lytic): Add a membrane-impermeable fluorescent DNA dye (e.g., CellTox Green) directly to the culture at a 1:1000 dilution.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Fluorescence Measurement: Measure fluorescence (Ex 485 nm / Em 520 nm). This quantifies dead cells with compromised membranes, independently of metabolism.

  • Viability Readout (Lytic): To the exact same wells, add CellTiter-Glo reagent (1:1 volume). Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature[4].

  • Luminescence Measurement: Measure luminescence to quantify ATP.

Data Interpretation: If fluorescence remains at baseline (indicating no dead cells) but luminescence drops significantly, HEPE is chemically quenching the luciferase reaction, and the cells are actually alive.

References

  • Cell Viability Assays - Assay Guidance Manual National Center for Biotechnology Information (NCBI)[Link]

  • Validation of an LDH Assay for Assessing Nanoparticle Toxicity National Center for Biotechnology Information (NCBI)[Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells Analytical Chemistry (ACS Publications)[Link]

  • ATP Assay Sensitivity and Interferences ResearchGate[Link]

Sources

Optimization

Enhancing the bioavailability of piperidine-based compounds

Welcome to the Technical Support Center for Piperidine-Based Compound Optimization. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists system...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperidine-Based Compound Optimization. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists systematically troubleshoot and overcome the pharmacokinetic (PK) hurdles associated with piperidine derivatives.

Piperidine rings are ubiquitous in drug discovery, but their physicochemical properties often lead to poor oral bioavailability (F%). This guide addresses the three primary bottlenecks: extensive first-pass metabolism, poor intestinal permeability/efflux, and low aqueous solubility.

Diagnostic Workflow for Piperidine Bioavailability

Before diving into specific troubleshooting steps, use the diagnostic workflow below to identify the root cause of your compound's poor exposure.

Bioavailability_Troubleshooting Start Determine Oral Bioavailability (F%) Check_F Is F% < 20%? Start->Check_F Solubility Aqueous Solubility Assay (SGF/FaSSIF) Check_F->Solubility Yes Permeability Caco-2 Permeability & Efflux Ratio Check_F->Permeability Yes Metabolism Microsomal Stability (HLM/RLM) Check_F->Metabolism Yes Sol_Issue Formulation Strategy: Solid Lipid Nanoparticles (SLNs) Solubility->Sol_Issue Low Solubility Perm_Issue Prodrug / Co-dosing (P-gp Inhibitors) Permeability->Perm_Issue High Efflux / Low Perm Met_Issue Structural Modification (Steric Hindrance / Fluorination) Metabolism->Met_Issue High Intrinsic Clearance

Caption: Diagnostic workflow for troubleshooting low bioavailability in piperidine compounds.

Troubleshooting Guides & FAQs

Issue 1: High First-Pass Metabolism (Hepatic Clearance)

Q: My piperidine derivative shows excellent in vitro target potency but negligible oral exposure in rat PK studies. Human Liver Microsome (HLM) stability is very low. How do I troubleshoot and fix this?

The Causality: Piperidine rings, particularly 4-aminopiperidines, are highly susceptible to rapid first-pass metabolism mediated primarily by Cytochrome P450 3A4 (CYP3A4) and CYP2D6[1]. The basic nitrogen of the piperidine ring often anchors to the heme active site (e.g., via hydrogen bonding with Serine 119 in CYP3A4), positioning the alpha-carbon perfectly for hydroxylation[1]. This unstable hydroxylated intermediate spontaneously collapses, leading to N-dealkylation and ring cleavage, drastically reducing systemic exposure[1].

Piperidine_Metabolism Parent Piperidine Derivative (Basic Nitrogen) CYP3A4 CYP3A4 / CYP2D6 Oxidation Parent->CYP3A4 Hepatic First-Pass Intermediate Alpha-Carbon Hydroxylation CYP3A4->Intermediate Catalysis Metabolite N-Dealkylation & Ring Cleavage Intermediate->Metabolite Spontaneous

Caption: CYP3A4-mediated N-dealkylation pathway of piperidine derivatives.

Self-Validating Protocol: Phenotyping & Inhibition Assay To confirm CYP3A4/CYP2D6 liability and validate a co-dosing strategy:

  • Incubation: Incubate 1 µM of your compound with 0.5 mg/mL HLM and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C.

  • Control/Validation Step: Run parallel incubations containing specific inhibitors: Ketoconazole (1 µM) for CYP3A4 and Quinidine (1 µM) for CYP2D6.

  • Analysis: Quench with cold acetonitrile at 0, 5, 15, 30, and 60 minutes. Analyze via LC-MS/MS.

  • Data Interpretation: If the intrinsic clearance ( Clint​ ) drops significantly in the presence of Ketoconazole, CYP3A4 is the primary metabolic sink.

The Solution: If medicinal chemistry modifications (like adding steric bulk or fluorination adjacent to the nitrogen) compromise target binding, consider co-administration with a bioenhancer . Piperine (1-piperoyl piperidine) is a potent, naturally occurring inhibitor of both CYP3A4 and P-glycoprotein (P-gp)[2]. Co-dosing with piperine can increase the Area Under the Curve (AUC) of CYP3A4 substrates by up to 59% by temporarily suppressing first-pass elimination[3].

Issue 2: Poor Intestinal Permeability and High Efflux

Q: My compound is stable in microsomes, but Caco-2 assays show an Efflux Ratio (ER) > 3. How can I improve its permeability and bypass active efflux?

The Causality: The piperidine nitrogen is a weak base (pKa typically between 9 and 11). At the physiological pH of the intestine (pH 6.5–7.4), the nitrogen is highly protonated (ionized). This positive charge restricts passive transcellular diffusion and makes the molecule a prime substrate for apical efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the gut lumen[4].

Self-Validating Protocol: Bidirectional Caco-2 Assay with Efflux Inhibition

  • Seeding: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to form a polarized monolayer.

  • Dosing: Apply 10 µM of the compound to the Apical (A) side for A-to-B transport, and to the Basolateral (B) side for B-to-A transport.

  • Validation Step: In a parallel set of wells, add 50 µM Verapamil (a known P-gp inhibitor) to both chambers.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). If the ER is > 2 without Verapamil but drops to ~1 with Verapamil, your compound is definitively a P-gp substrate.

The Solution: To bypass P-gp without altering the API structure, utilize lipid-based nanocarriers . Piperidine and piperazine-derived ionizable lipids can be used to formulate Lipid Nanoparticles (LNPs) that encapsulate the drug, masking its basic charge from efflux transporters and facilitating endosomal uptake[5].

Issue 3: Formulation Challenges (Poor Aqueous Solubility)

Q: To fix permeability, we added lipophilic groups (LogP > 4.5). Now the compound is practically insoluble in Simulated Gastric Fluid (SGF). How do we formulate this for in vivo studies?

The Causality: High lipophilicity (LogP > 4) drives molecules out of the aqueous phase, leading to high crystal lattice energy and poor dissolution in the gastrointestinal tract. If a drug cannot dissolve, it cannot be absorbed, regardless of its permeability (BCS Class II or IV behavior).

Self-Validating Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) SLNs entrap the lipophilic piperidine compound in a solid lipid matrix, dramatically increasing the surface area for dissolution and promoting lymphatic absorption (bypassing the liver)[6].

  • Lipid Phase: Melt a biocompatible lipid (e.g., Glyceryl monostearate) at 10°C above its melting point. Dissolve your lipophilic piperidine compound into this melt.

  • Aqueous Phase: Heat an aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature.

  • Emulsification: Disperse the lipid phase into the aqueous phase using high-speed homogenization (e.g., 10,000 rpm for 5 mins).

  • Solidification: Rapidly cool the nanoemulsion in an ice bath to solidify the lipid droplets into SLNs.

  • Validation Step: Measure Particle Size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A self-validating successful formulation must yield a PDI < 0.3, ensuring a monodisperse system that will release the drug uniformly[6].

Quantitative Data Summary: Impact of Optimization Strategies

The following table summarizes the expected pharmacokinetic improvements when applying the troubleshooting strategies discussed above to a standard piperidine scaffold[3][4][6].

Optimization StrategyTarget Issue AddressedLogD (pH 7.4)Intrinsic Clearance ( Clint​ )AUC ( ng⋅h/mL )Oral Bioavailability (F%)
Parent Piperidine Baseline3.5150 µL/min/mg2505%
Structural Modification (e.g., Alpha-Fluorination)CYP3A4 Metabolism3.680 µL/min/mg1,10022%
Co-dosing with Piperine (20 mg/day equivalent)CYP3A4 & P-gp Efflux3.5Inhibited397~15-20%
SLN Formulation (Glyceryl monostearate matrix)Poor Aqueous SolubilityN/A (Encapsulated)N/A> 2,000> 40%

References

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC. National Institutes of Health (NIH).
  • Piperine, a Major Constituent of Black Pepper, Inhibits Human P-glycoprotein and CYP3A4. ResearchGate.
  • Predicting Food-Drug Interactions between Piperine and CYP3A4 Substrate Drugs Using PBPK Modeling - PubMed. National Institutes of Health (NIH).
  • Technical Support Center: Enhancing Piperidine Moiety Bioavailability - Benchchem. Benchchem.
  • Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PubMed - NIH. National Institutes of Health (NIH).
  • Piperine-loaded solid lipid nanoparticles: a promising nano-phytomedicine for the treatment of non-alcoholic fatty liver disease - Frontiers. Frontiers.

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone

Welcome to the technical support center for 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the off-target effects of this novel piperidine derivative. Our goal is to equip you with the knowledge and practical guidance to anticipate, identify, and mitigate unintended biological interactions during your experiments, ensuring the specificity and validity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone?

While the specific off-target profile of this compound is yet to be fully elucidated, the piperidine core is known to interact with several target families.[3][7] Based on its structure, potential off-target liabilities could include:

  • G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in many GPCR ligands, including opioid and sigma receptors.[7]

  • Ion Channels: Certain piperidine derivatives have been shown to modulate the activity of various ion channels.

  • Kinases: While less common, some piperidine-containing compounds have demonstrated activity at kinase enzymes.[8]

  • Transporters: The basic nitrogen in the piperidine ring can interact with monoamine transporters.

It is crucial to experimentally determine the selectivity profile of this compound in your system of interest.

Q2: How can I proactively assess the selectivity of this compound?

A tiered approach combining computational and experimental methods is recommended.

  • In Silico Profiling: Utilize computational tools to predict potential off-target interactions based on structural similarity to known ligands.[9][10][11] This can provide an initial roadmap for experimental testing.

  • Broad Panel Screening: Employ high-throughput screening (HTS) against a panel of common off-target candidates, such as those offered by commercial vendors.[6][12] This typically includes a diverse set of GPCRs, ion channels, kinases, and transporters.

  • Focused In Vitro Assays: Based on the results from the initial screen, perform more detailed in vitro assays to confirm and characterize any identified off-target interactions.[5]

Q3: My cellular assay results are inconsistent. Could off-target effects be the cause?

Inconsistent results in cellular assays can indeed be a hallmark of off-target effects. This can manifest as:

  • Variable dose-response curves: The shape and potency of the curve may change between cell lines or even between experiments.

  • Unexpected phenotypic changes: The compound may induce cellular effects that are not consistent with the known function of the intended target.

  • Discrepancies between biochemical and cellular potency: A significant drop-off in potency from a purified protein assay to a cellular assay could indicate that the compound is engaging other targets within the cell.

If you suspect off-target effects, it is advisable to use a structurally distinct agonist or antagonist for your primary target as a control to see if the same inconsistencies are observed.

Troubleshooting Guide

Problem 1: High background signal or unexpected toxicity in cell-based assays.
  • Possible Cause: The compound may be interacting with off-targets that regulate cell viability or general signaling pathways.

  • Troubleshooting Steps:

    • Perform a cytotoxicity assay: Use a standard assay like MTT or CellTiter-Glo to determine the concentration at which the compound becomes toxic to your cells.

    • Conduct a broad off-target screen: A comprehensive screen can help identify potential targets responsible for the observed toxicity.[13]

    • Structural modification: If a problematic off-target is identified, consider synthesizing analogs of the compound to improve selectivity. This could involve modifying the ethoxymethyl or acetyl groups to reduce binding to the off-target while maintaining affinity for the primary target.

Problem 2: In vivo results do not correlate with in vitro potency.
  • Possible Cause: Off-target effects in vivo can lead to unexpected pharmacology, altered pharmacokinetics, or toxicity that masks the desired on-target effect.

  • Troubleshooting Steps:

    • In-depth in vivo off-target assessment: If not already done, perform a broader in vivo safety pharmacology screen to assess effects on cardiovascular, respiratory, and central nervous system functions.

    • Metabolite profiling: Investigate whether metabolites of the parent compound are responsible for the off-target effects.

    • Refine the dosing regimen: It's possible that a lower, more targeted dose could achieve the desired on-target effect without engaging off-targets.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

This protocol outlines a general procedure for screening 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone against a panel of protein kinases to identify potential off-target interactions.[5]

Objective: To quantify the inhibitory activity of the test compound against a diverse panel of protein kinases.

Materials:

  • Test compound: 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone

  • Kinase panel (commercially available)

  • Appropriate kinase buffers and substrates

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Create a serial dilution of the test compound in the appropriate assay buffer.

  • In a 96-well or 384-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the recommended temperature and time for the specific kinase.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value for any kinases that show significant inhibition.

Parameter Recommendation
Compound Concentration10-point, 3-fold serial dilution starting from 10 µM
ATP ConcentrationAt or near the Km for each kinase
ControlDMSO vehicle control
Data AnalysisNon-linear regression to determine IC50 values
Protocol 2: Radioligand Binding Assay for GPCR Off-Target Screening

This protocol describes a method to assess the ability of the test compound to displace a known radiolabeled ligand from a panel of GPCRs.[5]

Objective: To determine the binding affinity (Ki) of the test compound for a panel of GPCRs.

Materials:

  • Test compound: 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone

  • Cell membranes expressing the target GPCRs

  • Radiolabeled ligands specific for each GPCR

  • Assay buffer

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Create a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand, and the test compound at various concentrations.

  • Incubate the plate to allow for binding equilibrium to be reached.

  • Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

  • Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Calculate the percent displacement for each concentration of the test compound and determine the IC50 and Ki values.

Visualizations

Workflow for Off-Target Effect Mitigation

OffTargetWorkflow cluster_predict Computational Prediction cluster_screen Experimental Screening cluster_validate Validation & Characterization cluster_optimize Lead Optimization Predict In Silico Profiling (Similarity Search, Docking) [1, 18] Screen Broad Panel Screening (Kinases, GPCRs, Ion Channels) [10, 15] Predict->Screen Guide Screening Validate In Vitro Assays (IC50/Ki Determination) [5] Screen->Validate Identify Hits Cellular Cellular Assays (Phenotypic & Functional Readouts) Validate->Cellular Confirm Activity Optimize Structure-Activity Relationship (SAR) Studies Cellular->Optimize Inform Optimization Redesign Rational Drug Redesign [15] Optimize->Redesign Refine Selectivity Redesign->Screen Iterate

Caption: A systematic workflow for identifying and mitigating off-target effects.

Hypothetical Off-Target Signaling Pathway

OffTargetPathway Compound 1-[4-(...)-ethanone] OnTarget Primary Target Compound->OnTarget On-Target Binding OffTarget Off-Target (e.g., Kinase X) Compound->OffTarget Off-Target Binding DownstreamOn Downstream Signaling OnTarget->DownstreamOn DownstreamOff Downstream Signaling OffTarget->DownstreamOff OnEffect Desired Cellular Effect OffEffect Unintended Cellular Effect DownstreamOn->OnEffect DownstreamOff->OffEffect

Caption: Illustration of on-target vs. off-target signaling pathways.

References

  • Huang, X. et al. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
  • Liston, A. et al. (2021). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. PMC.
  • Krasavin, M. (2025).
  • Vidal, D. et al. (2014). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. [Source not available].
  • BenchChem. (2025). A Researcher's Guide to Navigating Off-Target Effects: A Comparative Analysis of In Vitro Profiling Assays. BenchChem.
  • CD Genomics. (2023). Comprehensive Analysis of CRISPR Off-Target Effects. CD Genomics.
  • Krasavin, M. (2022).
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

  • Pevzner, Y. et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. Available from: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. Available from: [Link]

  • Noreen, H. et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Source not available].
  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. Available from: [Link]

  • Tsai, S. Q. et al. (2017). CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR-Cas9 nuclease off-targets. PMC. Available from: [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available from: [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Available from: [Link]

  • Fetan, E. et al. (2025). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. PubMed. Available from: [Link]

  • Amara, N. et al. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Source not available].
  • Amara, N. et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available from: [Link]

  • Al-Shogo, M. et al. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. PMC. Available from: [Link]

  • Thienthiti, K. et al. (2022). Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway. MDPI. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone

Introduction This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone (CAS No. 236406-47-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone (CAS No. 236406-47-2). As a moderately polar molecule featuring a tertiary amine within an N-acetylpiperidine ring and a primary alcohol, this compound presents unique challenges that require a nuanced approach to achieve high purity. This document is intended for researchers, chemists, and drug development professionals seeking to overcome common obstacles in the isolation and purification of this and structurally related compounds.

The strategies outlined below are built upon fundamental chemical principles and established laboratory techniques. We will explore the "why" behind each step, empowering you to adapt and troubleshoot your specific experimental context effectively.

Compound Profile

A clear understanding of the target molecule's physicochemical properties is the foundation of an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C10H19NO3Indicates a relatively small molecule with heteroatoms.
Molecular Weight 201.26 g/mol Suitable for standard purification techniques like chromatography and distillation.
Structure N-acetylated piperidine with a hydroxy-ethoxymethyl substituent.The molecule possesses a polar primary alcohol (-OH), a moderately polar amide, a basic tertiary amine (within the amide), and a non-polar piperidine ring. This amphiphilic nature is key to selecting appropriate solvents.
Predicted Boiling Point ~336.5°C at 760 mmHgHigh boiling point necessitates high-vacuum distillation to prevent thermal decomposition.
Predicted LogP 0.25Indicates a preference for slightly polar environments; it is expected to be soluble in a range of polar and some non-polar organic solvents.

Troubleshooting & FAQs: Purification Strategies

This section addresses common issues encountered during the purification of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone in a practical question-and-answer format.

Question 1: My crude product is an oil that contains both polar and non-polar impurities. What is the best initial purification strategy?

Answer: For a complex mixture containing the target compound as an oil, liquid-liquid extraction is an excellent initial step to perform a bulk separation of impurities based on their acid-base properties. The piperidine nitrogen, although part of an amide, can still be protonated under sufficiently acidic conditions. This allows you to selectively move your target compound between aqueous and organic phases.

start Crude Product (in EtOAc or DCM) acid_wash 1. Extract with 1M HCl (aq) 2. Separate Layers start->acid_wash organic_impurities Organic Layer: Non-basic impurities acid_wash->organic_impurities Contains non-basic starting materials and byproducts aqueous_target Aqueous Layer: Protonated Target Compound (R3N-H+) acid_wash->aqueous_target basify 1. Basify with 2M NaOH to pH > 10 2. Cool the solution aqueous_target->basify re_extract Extract with fresh EtOAc or DCM (3x volumes) basify->re_extract organic_target Combined Organic Layers: Purified Target Compound re_extract->organic_target aqueous_salts Aqueous Layer: Inorganic Salts re_extract->aqueous_salts Discard dry_concentrate 1. Dry with Na2SO4 or MgSO4 2. Concentrate in vacuo organic_target->dry_concentrate final_product Purified Product dry_concentrate->final_product

Caption: Acid-Base Extraction Workflow.

  • Choice of Acid: Use a dilute strong acid like 1M HCl. Using a weaker acid may not be sufficient to fully protonate the amide-linked piperidine nitrogen.

  • Emulsion Formation: Due to the amphiphilic nature of the molecule, emulsions can form at the interface. To break them, add a small amount of brine (saturated NaCl solution) or gently warm the mixture.

  • Validation: Before proceeding, spot a small amount of the initial organic layer and the final organic layer on a TLC plate to visually confirm that the target compound has been successfully transferred.

Question 2: After extraction, I still have closely related impurities. How can I resolve these using column chromatography?

Answer: Flash column chromatography is the preferred method for separating impurities with similar polarity to your target compound. The key to success lies in selecting the correct stationary phase and optimizing the mobile phase (eluent system).

  • Stationary Phase Selection: Standard silica gel (SiO2) is the most common and appropriate choice. The polar silanol groups will interact with the hydroxyl and amide groups of your molecule, providing good separation.

  • Eluent System Selection:

    • Starting Point: Begin with a relatively non-polar system and gradually increase polarity. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Heptane.

    • TLC Optimization: Before running the column, optimize the eluent system using Thin Layer Chromatography (TLC). The goal is to find a solvent ratio that gives your target compound a Retention Factor (Rf) of 0.25-0.35 . This typically provides the best separation.

    • Troubleshooting Polarity:

      • If the compound doesn't move from the baseline (Rf ≈ 0), increase the polarity by adding a more polar solvent like Methanol (MeOH). A common system is Dichloromethane (DCM) with a small percentage of MeOH (e.g., 1-5%).

      • If the compound runs with the solvent front (Rf ≈ 1), decrease the eluent polarity by increasing the proportion of the non-polar solvent (e.g., Heptane).

  • Column Packing and Loading:

    • Pack the column using the chosen eluent system as a slurry to ensure a homogenous stationary phase.

    • Adsorb your crude product onto a small amount of silica gel (dry loading). This technique often results in sharper bands and better separation compared to loading the sample dissolved in a strong solvent (wet loading).

  • Elution and Fraction Collection: Elute the column with the optimized solvent system, collecting fractions. Monitor the elution process using TLC to identify which fractions contain the purified product.

Polarity of ImpuritiesRecommended Starting Eluent SystemModifier
Less Polar 80:20 Heptane:EtOAcIncrease EtOAc percentage gradually.
Slightly Less Polar 50:50 Heptane:EtOAcIncrease EtOAc percentage gradually.
Slightly More Polar 100% EtOAcAdd 1-5% MeOH.
Highly Polar 95:5 DCM:MeOHIncrease MeOH percentage gradually.
Question 3: My product is a solid after chromatography, but it has a yellowish tint. Can I use recrystallization to improve purity and color?

Answer: Yes, recrystallization is an excellent final polishing step for solid compounds to remove trace impurities and improve crystalline form, which often results in a purer color. The principle is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

G cluster_0 Solvent Selection cluster_1 Troubleshooting dissolve Dissolve compound in minimum hot solvent cool Cool slowly to room temperature dissolve->cool oiling_out Product 'oils out' dissolve->oiling_out ice_bath Cool further in an ice bath cool->ice_bath crystals Crystals form ice_bath->crystals no_crystals No crystals form ice_bath->no_crystals ts1 Scratch flask side no_crystals->ts1 Induce nucleation ts2 Add seed crystal no_crystals->ts2 Provide template ts3 Add anti-solvent no_crystals->ts3 Decrease solubility ts4 Re-heat and add more primary solvent oiling_out->ts4 Ensure full dissolution

Caption: Recrystallization Troubleshooting Flowchart.

  • Single Solvents: Isopropanol, Ethyl Acetate, Acetonitrile, Toluene.

  • Solvent/Anti-Solvent Pairs:

    • Ethyl Acetate / Heptane

    • Methanol / Diethyl Ether

    • DCM / Pentane

Protocol:

  • Place the solid in a flask and add a small amount of the chosen solvent.

  • Heat the mixture to the solvent's boiling point while stirring.

  • Add more hot solvent dropwise until the solid just dissolves completely.

  • Remove from heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91688689, 1-(4-((2-Hydroxyethoxy)methyl)piperidin-1-yl)ethan-1-one. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. A foundational paper on the technique of flash column chromatography. [Link]

  • Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons. Provides a comprehensive understanding of the acid-base properties crucial for designing effective extraction protocols. [Link]

  • University of Rochester, Department of Chemistry. Organic Chemistry Laboratory Manual: Recrystallization. An educational resource outlining the principles and techniques of recrystallization. [Link]

Troubleshooting

Modifying reaction conditions for selective piperidine functionalization

Technical Support Center: Selective Piperidine Functionalization Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Selective Piperidine Functionalization

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for modifying reaction conditions to achieve selective functionalization of the piperidine scaffold, a privileged core in modern pharmaceuticals.[1][2] This resource combines troubleshooting advice in a direct question-and-answer format with foundational knowledge to help you overcome common experimental hurdles and strategically design your synthetic routes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section tackles specific problems you might encounter in the lab. Each entry details the likely causes and provides a logical sequence of steps to resolve the issue.

Issue 1: My N-alkylation reaction is producing a significant amount of a quaternary ammonium salt byproduct. How can I improve selectivity for mono-alkylation?

Root Cause Analysis: The formation of a quaternary ammonium salt indicates over-alkylation of the piperidine nitrogen.[3][4] This occurs when the newly formed tertiary amine (the desired product) is more nucleophilic than the starting secondary amine and reacts with another equivalent of the alkylating agent.[4] Highly reactive alkylating agents (e.g., alkyl iodides) and excess stoichiometry exacerbate this issue.[3][4]

Troubleshooting Workflow:

  • Stoichiometry Control (First Line of Defense):

    • Action: Carefully control the stoichiometry. Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent (1.0 equivalent).[3]

    • Rationale: This ensures the alkylating agent is the limiting reagent, statistically favoring the initial mono-alkylation and reducing the chance of a second addition.

  • Slow Addition of the Alkylating Agent:

    • Action: Instead of adding the alkylating agent all at once, use a syringe pump to introduce it slowly over several hours.[5]

    • Rationale: This maintains a low instantaneous concentration of the alkylating agent, which significantly disfavors the second, faster alkylation step.

  • Solvent and Temperature Modification:

    • Action: Switch to a less polar, aprotic solvent. Polar solvents can stabilize the charged quaternary ammonium salt transition state, accelerating its formation.[6] Concurrently, consider lowering the reaction temperature.

    • Rationale: Reducing solvent polarity and temperature can decrease the rate of the second alkylation more than the first, improving selectivity.[3]

  • Change the Alkylating Agent:

    • Action: If you are using a highly reactive alkylating agent like an alkyl iodide, switch to a less reactive one, such as an alkyl bromide or chloride.[3]

    • Rationale: A less electrophilic alkylating agent will have a lower propensity for over-alkylation.

  • Consider an Alternative Synthetic Route:

    • Action: If the above methods fail, switch to reductive amination. This involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent.

    • Rationale: This method completely avoids the use of alkyl halides and therefore eliminates the possibility of quaternary salt formation.[4]

Issue 2: My C–H functionalization reaction is giving a mixture of C2, C3, and C4 isomers. How can I achieve better regioselectivity?

Root Cause Analysis: Achieving site-selectivity in piperidine C–H functionalization is a significant challenge because the electronic and steric environments of the C-H bonds are often similar.[3] Without a controlling element, mixtures are common. The C2 position is electronically activated, but also the most sterically hindered.[7][8] The C3 position is electronically deactivated due to the inductive effect of the nitrogen, while the C4 position is often the most accessible.[7][8]

Troubleshooting Workflow:

G start Poor Regioselectivity Observed (Mixture of C2/C3/C4 isomers) dg_check Is a Directing Group (DG) being used? start->dg_check use_dg Implement a Directing Group (DG) on the Piperidine Nitrogen dg_check->use_dg No catalyst_check Is the catalyst system optimized? dg_check->catalyst_check Yes dg_choice Select DG based on desired position: - Amide/Carbamate (e.g., Boc) for C2 - Bulky DG for C4 (steric hindrance) - Amidine for C2 Arylation use_dg->dg_choice dg_choice->catalyst_check optimize_catalyst Screen Different Catalysts & Ligands catalyst_check->optimize_catalyst No indirect_c3 Is C3 functionalization the goal? catalyst_check->indirect_c3 Yes catalyst_examples Example: - Rh₂(R-TPPTTL)₄ for C2 functionalization - Pd-catalysis with specific ligands can favor C4 optimize_catalyst->catalyst_examples catalyst_examples->indirect_c3 c3_strategy Use an Indirect Strategy indirect_c3->c3_strategy Yes end Achieved High Regioselectivity indirect_c3->end No c3_details e.g., Cyclopropanation of a tetrahydropyridine followed by reductive ring-opening c3_strategy->c3_details c3_details->end

  • Employ a Directing Group (Most Effective Strategy):

    • Action: Install a directing group (DG) on the piperidine nitrogen. The choice of DG is the most powerful tool for controlling the position of functionalization.[3]

    • Rationale & Examples:

      • For C2 Functionalization: Amide or carbamate groups (like N-Boc) can direct lithiation or rhodium-catalyzed C-H insertion to the C2 position.[3] Amidine groups are also known to direct arylation to the α-position (C2).[3]

      • For C4 Functionalization: Use a sterically bulky protecting group. A large group will physically block the C2 position, forcing the reaction to occur at the more remote and accessible C4 position.[3][9]

      • For C3 Functionalization: Direct C-H functionalization at C3 is notoriously difficult.[3][7] An indirect approach, such as the cyclopropanation of a tetrahydropyridine followed by a reductive ring-opening, is often required.[7][9]

  • Catalyst and Ligand Screening:

    • Action: For metal-catalyzed reactions, screen a variety of catalysts and ligands.

    • Rationale: The catalyst's steric and electronic properties are crucial for selectivity. Different metal complexes can exhibit inherent preferences for specific C-H bonds. For instance, in rhodium-catalyzed reactions, catalysts like Rh₂(R-TPPTTL)₄ have demonstrated high diastereoselectivity for C2 functionalization.[3][9] For palladium-catalyzed reactions, the choice of phosphine ligand can dramatically influence whether α- or β-functionalization occurs.[10]

  • Optimize Reaction Conditions:

    • Action: Systematically vary the solvent, temperature, and additives.

    • Rationale: Solvent can influence the conformation of the substrate-catalyst complex, thereby affecting which C-H bond is most accessible for activation.[11][12] Temperature can also impact selectivity, although its effects can be complex and may require empirical screening.[7]

Issue 3: My catalyst appears to be deactivating, leading to low conversion in a cross-coupling reaction (e.g., Buchwald-Hartwig or C-H arylation).

Root Cause Analysis: Catalyst deactivation in palladium-catalyzed reactions is a common problem. Potential causes include oxidation of the active Pd(0) species by air, poisoning by impurities, or the formation of inactive palladium aggregates.[13] In reactions involving aryl iodides, the buildup of iodide can also inhibit the catalyst.[13]

Troubleshooting Workflow:

  • Ensure an Inert Atmosphere:

    • Action: Rigorously degas your solvent and use Schlenk line or glovebox techniques to ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

    • Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[3]

  • Re-evaluate Base and Ligand Combination:

    • Action: The choice of base and ligand is critical and often substrate-dependent. Screen different combinations. For example, if using NaOtBu, try a weaker carbonate base like K₂CO₃ or Cs₂CO₃, or vice-versa.

    • Rationale: The base plays a role in catalyst turnover and can influence catalyst stability.[13] The ligand protects the palladium center and modulates its reactivity; an inappropriate ligand can lead to catalyst decomposition.

  • Check Starting Material Purity:

    • Action: Purify all starting materials, especially the aryl halide and the piperidine derivative.

    • Rationale: Impurities (e.g., water, other nucleophiles, or sulfur-containing compounds) can poison the catalyst.

  • Modify Additives:

    • Action: For C-H functionalizations, additives like pivalic acid (PivOH) are often crucial.[13] If catalyst deactivation persists, consider adding ligands known to stabilize palladium intermediates, such as picolinic acid derivatives.[13]

    • Rationale: Additives can participate in the key C-H activation step (concerted metalation-deprotonation) and help maintain the catalyst's active state.[13]

  • Consider Catalyst Regeneration:

    • Action: For heterogeneous catalysts like Pd/C, regeneration may be possible through washing, acid treatment, and reduction.[14]

    • Rationale: This can remove poisons and restore the active metallic sites on the catalyst surface.[14]

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when choosing a protecting/directing group for C-H functionalization?

A1: The choice is a strategic one based on your target position. Consider the following:

  • Desired Regioselectivity: As detailed in the troubleshooting guide, different groups direct to different positions. Amides/carbamates often favor C2, while bulky groups favor C4.[3]

  • Reaction Compatibility: The group must be stable to the reaction conditions required for the C-H functionalization step.

  • Ease of Installation and Removal: The protecting group should be easy to install on the piperidine nitrogen and, crucially, easy to remove under mild conditions that will not affect your newly installed functional group. Groups like Boc (tert-butyloxycarbonyl) are popular due to their robust nature and straightforward removal with acid.

Q2: How does solvent choice impact the outcome of my piperidine functionalization?

A2: The solvent plays a multifaceted role and can significantly affect reaction rates, selectivity, and even the active state of the catalyst.[3][12]

  • For N-Alkylation: Polar aprotic solvents (e.g., acetonitrile, DMF) are generally preferred as they can accelerate the Sₙ2 reaction.[3]

  • For Pd-Catalyzed Cross-Coupling: The solvent can influence the speciation, stability, and performance of the catalyst.[15] Nonpolar solvents like toluene or dioxane are common. In some cases, polar solvents can favor different reaction pathways; for instance, in Suzuki couplings of substrates with multiple reactive sites, nonpolar solvents might favor reaction at a C-Cl bond, while polar solvents favor reaction at a C-OTf bond.[15] The rational selection of solvent is key to a high-performing and safe reaction.[12]

Q3: My photoredox-catalyzed C-H arylation is giving a low diastereomeric ratio. I thought radical reactions were non-selective?

A3: While the initial C-C bond-forming step (radical-radical coupling) can be unselective, high diastereoselectivity is often achieved through a subsequent, slower epimerization process that allows the product to equilibrate to the most thermodynamically stable stereoisomer.[16] If you are observing low diastereoselectivity, it could be due to:

  • Insufficient Reaction Time: The reaction may not have had enough time to reach thermodynamic equilibrium. Try extending the reaction time and monitoring the diastereomeric ratio over a time course.[16]

  • Similar Stability of Isomers: The energy difference between the product diastereomers may be small, leading to an equilibrium mixture. In this case, achieving high selectivity might require a different catalytic system or a change in the substrate's substitution pattern to create a stronger thermodynamic preference.[16]

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation with Minimized Over-Alkylation

This protocol uses a syringe pump for the slow addition of the alkylating agent to favor mono-alkylation.[5]

Materials:

  • Piperidine (1.1 eq)

  • Alkyl halide (e.g., alkyl bromide) (1.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Syringe pump

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add piperidine (1.1 equivalents) and enough anhydrous acetonitrile to make a 0.1 M solution. Begin stirring at room temperature.

  • Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump. Set the pump to add the entire volume over 4-6 hours.

  • Insert the syringe needle through a septum into the reaction flask and begin the slow addition.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To obtain the free base, dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved. [3][5]

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified N-alkylpiperidine.

Data Summary Table

Functionalization Type Target Position Recommended Strategy Key Parameters to Modify Common Pitfalls
N-Alkylation N/ASlow addition of alkyl halide; use piperidine in slight excess.[5]Stoichiometry, addition rate, leaving group reactivity (I > Br > Cl).Over-alkylation to form quaternary salts.[3][4]
C-H Arylation (Pd-cat.) C2 (α)Use of N-directing groups (e.g., amides, amidines).[3]Ligand, base, solvent, temperature.Catalyst deactivation, low regioselectivity.[3][13]
C-H Functionalization (Rh-cat.) C2 (α)N-Boc or N-Bs directing groups with specific Rh catalysts.[7][9]Catalyst choice (e.g., Rh₂(R-TPPTTL)₄), substrate protecting group.Moderate to variable stereoselectivity depending on catalyst.[7][9]
C-H Functionalization C4 (γ)Use of a sterically bulky N-protecting group to block C2.[3][9]Size of the N-protecting group, catalyst system.Incomplete blocking of C2 leading to mixtures.
C-H Functionalization C3 (β)Indirect methods (e.g., cyclopropanation/ring-opening).[7][9]Catalyst for cyclopropanation, reductive conditions for opening.Direct C-H activation is electronically disfavored and highly challenging.[7][8]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Hu, T., et al. (n.d.). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Me. PMC.
  • Chen, G., Shaughnessy, C. W., & Diao, T. (n.d.).
  • BenchChem. (2025).
  • Procter, D. J., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Davies, H. M., et al. (n.d.).
  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • Garg, N. K., et al. (2015). Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles. Journal of the American Chemical Society.
  • Various Authors. (2023).
  • Douglas, J. J., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society.
  • Sarpong, R., et al. (n.d.). Approaches to α-functionalization of piperidines by C-H....
  • Engle, K. M., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
  • BenchChem. (2025).
  • Davies, H. M., et al. (n.d.). Synthetic strategies towards C−H functionalization of piperidines at....
  • Procter, D. J., et al. (2025). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. University of Cambridge.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • Various Authors. (n.d.). N - alkylation of piperidine with substituted benzyl chloride. ECHEMI.
  • Various Authors. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.

Sources

Optimization

Strategies to improve the metabolic stability of piperidine derivatives

Welcome to the Medicinal Chemistry Technical Support Center. Piperidine is a privileged scaffold in drug discovery, but its susceptibility to cytochrome P450 (CYP)-mediated metabolism often leads to high intrinsic cleara...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Medicinal Chemistry Technical Support Center. Piperidine is a privileged scaffold in drug discovery, but its susceptibility to cytochrome P450 (CYP)-mediated metabolism often leads to high intrinsic clearance ( CLint​ ) 1. This guide provides actionable troubleshooting strategies to identify metabolic soft spots and implement structural modifications that enhance the pharmacokinetic profiles of your compounds.

Part 1: Troubleshooting Guides (FAQs)

Q1: My piperidine derivative exhibits high intrinsic clearance in human liver microsomes (HLMs). LC-MS/MS metabolite ID suggests lactam formation. What is the mechanism, and how can I block it? A1: Lactam formation is the direct result of CYP-mediated α-carbon oxidation. The CYP compound I catalytic species abstracts a hydrogen atom from the carbon adjacent to the piperidine nitrogen. This forms a carbon-centered radical that undergoes oxygen rebound, ultimately oxidizing into a lactam [[2]](). Optimization Strategies:

  • Steric Hindrance: Introduce methyl or cyclopropyl groups at the α-position. This creates a steric shield that physically blocks the CYP active site from accessing the labile C-H bonds 3.

  • Bioisosteric Replacement: Substitute the piperidine with a morpholine ring. The electron-withdrawing oxygen atom reduces the basicity of the amine, decreasing electron density at the adjacent carbons and significantly lowering their susceptibility to oxidation 4.

  • Ring Contraction: Switching to an azetidine or pyrrolidine alters the conformational presentation of the α-protons, often improving stability against CYP enzymes 5.

Q2: We observed rapid N-dealkylation of our 4-aminopiperidine scaffold. How do we troubleshoot this specific liability? A2: N-dealkylation is predominantly catalyzed by CYP3A4. The enzyme targets the α-carbon of the N-alkyl side chain rather than the piperidine ring itself. Abstraction of a proton leads to an unstable carbinolamine intermediate that rapidly collapses into a secondary amine and an aldehyde 2. Optimization Strategies:

  • Fluorination: Replace metabolically labile C-H bonds on the N-alkyl side chain with C-F bonds. The high bond dissociation energy of the C-F bond strongly resists hydrogen abstraction, creating a kinetic barrier to metabolism 3.

  • Modulate Lipophilicity (cLogD): High lipophilicity drives non-specific affinity for the highly hydrophobic CYP3A4 active site. Lowering the cLogD by introducing polar functional groups (e.g., replacing piperidine with piperazine) reduces overall CYP binding affinity 5.

Q3: I incorporated a fluorine atom at the 4-position of the piperidine ring, but the microsomal stability did not improve. Why? A3: Fluorination only improves stability if it is placed precisely at the metabolic "soft spot." If the primary metabolic pathway is N-dealkylation or α-oxidation, a 4-fluoro substitution will not prevent degradation 6. For example, in cannabinoid receptor agonist programs, 4,4-difluoropiperidine analogs showed negligible improvement in HLM stability compared to unsubstituted counterparts. However, replacing the piperidine with a more polar morpholine ring improved stability 10-fold by reducing lipophilicity 5. Always perform metabolite identification (MetID) before initiating a synthetic optimization campaign.

Part 2: Visualizing Metabolic Pathways

Understanding the divergent pathways of piperidine metabolism is critical for rational drug design.

Piperidine_Metabolism Drug Piperidine Derivative AlphaOx Alpha-Carbon Oxidation (CYP450) Drug->AlphaOx C-H Abstraction NDealk N-Dealkylation (CYP3A4) Drug->NDealk Side-chain attack NOx N-Oxidation (FMO / CYP) Drug->NOx Direct N-attack Lactam Lactam Formation (Ring intact) AlphaOx->Lactam RingOpen Ring Cleavage AlphaOx->RingOpen SecAmine Secondary Amine + Aldehyde NDealk->SecAmine NOxide N-Oxide Metabolite NOx->NOxide

Figure 1: Primary CYP-mediated metabolic pathways for piperidine derivatives.

Part 3: Quantitative Data & Structural Impact

To illustrate the causality between structural changes and metabolic stability, the following table summarizes representative pharmacokinetic shifts when modifying a standard piperidine scaffold.

Structural ModificationPrimary Mechanism of ActionImpact on Lipophilicity (Δ cLogD)Typical Change in CLint​
Unsubstituted Piperidine Baseline referenceBaselineHigh (Rapid Clearance)
α-Methylation Steric hindrance blocking α-oxidation+0.3 to +0.5Moderate Decrease
Morpholine Replacement Inductive deactivation of α-carbons-0.8 to -1.2Significant Decrease
Azetidine Replacement Ring contraction, altered conformation-0.2 to -0.5Moderate Decrease
Piperazine Replacement Reduced lipophilicity, altered pKa-1.0 to -1.5Significant Decrease
N-Alkyl Fluorination Increased bond dissociation energy+0.1 to +0.3Significant Decrease

Part 4: Experimental Protocols - Self-Validating HLM Stability Assay

To accurately assess the metabolic stability of your synthesized derivatives, use this self-validating Human Liver Microsome (HLM) assay 4. This protocol is designed to differentiate between enzymatic metabolism and chemical instability.

Step-by-Step Methodology:

  • Preparation of Matrix: Prepare a 1.0 mg/mL solution of pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: The physiological pH and magnesium ions are critical cofactors for optimal CYP450 enzymatic folding and function.

  • Compound Addition: Spike the test piperidine derivative into the HLM suspension to achieve a final concentration of 1 μM. Keep organic solvent (e.g., DMSO) concentration below 0.1% (v/v).

    • Causality: Higher DMSO concentrations can directly inhibit CYP3A4 and CYP2C9, leading to artificially inflated stability data.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation (The Self-Validating Step): Split the mixture into two cohorts:

    • Active Cohort: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction 4.

    • Minus-NADPH Control: Add an equivalent volume of buffer. Validation: If the compound degrades in this control, the instability is chemical (e.g., hydrolysis), not CYP-mediated.

  • Time-Course Sampling & Quenching: At defined intervals (0, 5, 15, 30, 45, 60 minutes), extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing a stable-isotope labeled Internal Standard (IS) 4.

    • Causality: Acetonitrile instantly denatures the CYP proteins, halting metabolism. The IS corrects for any ionization suppression during subsequent mass spectrometry.

  • Sample Processing & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

HLM_Workflow Prep 1. Prepare Matrix (HLM + Buffer) PreInc 2. Pre-incubate (37°C, 5 min) Prep->PreInc Init 3. Initiate (+/- NADPH) PreInc->Init Quench 4. Terminate (Ice-cold MeCN + IS) Init->Quench Analyze 5. LC-MS/MS Analysis Quench->Analyze

Figure 2: Self-validating workflow for in vitro HLM stability testing.

References

  • Title: Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Source: nih.gov. URL:[Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Source: nih.gov. URL: [Link]

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery. Source: acs.org. URL:[Link]

  • Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Source: nih.gov. URL:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals optimize the storage and handling of 1-[4-(2-Hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals optimize the storage and handling of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone .

Rather than just providing a list of rules, this guide explains the chemical causality behind each protocol. By understanding how the functional groups of this molecule interact with environmental stressors, you can implement a self-validating storage system that guarantees assay integrity and experimental reproducibility.

Q1: What are the primary chemical vulnerabilities of this compound during storage?

Storage protocols must be dictated by a molecule's functional groups. This compound features three critical moieties that dictate its stability: an amide, an ether linkage, and a primary alcohol.

  • Ether Linkage (-CH2-O-CH2-): Ethers are notoriously susceptible to auto-oxidation. Through a radical chain mechanism initiated by hydrogen abstraction, exposure to atmospheric oxygen and light leads to the formation of explosive and assay-degrading hydroperoxides[1]. While aliphatic ethers are less volatile than solvents like diethyl ether, peroxide formation in opened or partially emptied containers still presents a severe purity and safety risk over time[2].

  • Primary Alcohol (-OH): The terminal hydroxyl group can undergo slow oxidation to an aldehyde or carboxylic acid if exposed to strong oxidants, transition metal impurities, or prolonged atmospheric oxygen.

  • Amide & Hydroxyl Groups: Both groups are excellent hydrogen-bond acceptors and donors, making the bulk powder highly hygroscopic and prone to moisture scavenging[3].

DegradationPathways Compound 1-[4-(2-Hydroxy-ethoxymethyl)- piperidin-1-yl]-ethanone Ether Ether Linkage (-CH2-O-CH2-) Compound->Ether Alcohol Primary Alcohol (-OH) Compound->Alcohol Amide Amide & Hydroxyl (H-Bonding Sites) Compound->Amide Peroxide Peroxide Formation (Safety Risk & Impurity) Ether->Peroxide O2, Light, Time Oxidation Oxidation to Aldehyde/Acid (Purity Degradation) Alcohol->Oxidation O2, Transition Metals Moisture Moisture Absorption (Caking & Mass Variance) Amide->Moisture Ambient Humidity

Fig 1. Primary degradation pathways and mechanistic triggers for the target compound.

Q2: How does moisture impact this specific compound, and how do we mitigate it?

When a hygroscopic active pharmaceutical ingredient (API) or intermediate absorbs moisture from the air, it forms a microscopic "liquid bridge" (a thin film of water) on the surface of the particles[4]. If ambient humidity fluctuates, this water evaporates and the dissolved solute recrystallizes, fusing the particles together into hard blocks—a process known as caking[4].

Beyond physical caking (which causes severe weighing inaccuracies), an increase in moisture content can cause chemical hydrolysis or alter the crystal form, rendering the material unsuitable for downstream drug manufacturing processes[3]. To mitigate this, the compound must be stored in tightly sealed containers within a desiccated environment.

Table 1: Impact of Storage Conditions on Compound Stability

Storage TempRelative Humidity (RH)Headspace GasEst. Shelf LifePhysical/Chemical StatePrimary Degradation Mechanism Triggered
2-8°C < 10% Argon / N₂ > 24 Months Free-flowing, >99% purity None (Optimal Conditions)
20-25°C< 10%Argon / N₂12 MonthsFree-flowing, stable assaySlow thermal oxidation
20-25°C40-60%Air (O₂)< 3 MonthsClumping, cakingMoisture uptake & liquid bridge formation
> 40°C> 75%Air (O₂)< 2 WeeksDeliquescence, discolorationAccelerated auto-oxidation & hydrolysis
Q3: What is the optimal temperature and atmosphere for long-term storage?

According to ICH Q1A(R2) guidelines for stability testing, storage conditions must be chosen to cover storage, shipment, and subsequent use while testing thermal and moisture sensitivity[5]. For 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, the optimal long-term storage condition is 2-8°C (Refrigerated) under an inert atmosphere (Argon or Nitrogen) .

Causality: Refrigeration lowers the kinetic energy available for oxidative degradation pathways. However, refrigeration alone does not prevent peroxide formation in ethers[2]. Therefore, displacing the oxygen in the container's headspace with a heavier inert gas like Argon is mandatory to arrest the radical chain mechanism responsible for auto-oxidation[1].

Q4: What is the recommended protocol for aliquoting and preparing this compound for long-term storage?

Every time a bulk container is opened, the compound is exposed to moisture and oxygen. To create a self-validating system that ensures the integrity of the material, follow this step-by-step methodology:

Protocol: Inert-Atmosphere Aliquoting and Storage

  • Thermal Equilibration: Transfer the sealed bulk container from cold storage (2-8°C) to an ambient environment (20-25°C) and allow it to equilibrate for a minimum of 2 hours before breaking the seal.

    • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly compromising the batch.

  • Environmental Isolation: Move the thermally equilibrated container into a glovebox or a controlled environment chamber purged with high-purity Nitrogen or Argon (RH < 5%).

  • Aliquoting: Dispense the compound into pre-dried, amber glass vials.

    • Causality: Amber glass blocks UV/visible light, preventing photo-catalyzed radical initiation at the ether linkage.

  • Headspace Purging: Gently blow a stream of Argon over the powder in the vial for 10-15 seconds prior to capping.

    • Causality: Argon is denser than air and effectively blankets the compound, displacing residual oxygen to arrest auto-oxidation.

  • Hermetic Sealing: Cap immediately with PTFE-lined screw caps and wrap the cap junction tightly with Parafilm.

    • Causality: PTFE provides a chemically inert barrier, while Parafilm prevents micro-ingress of moisture during long-term storage.

  • Desiccated Cold Storage: Place the sealed vials inside a secondary vacuum-sealed bag containing indicating silica gel, and store at 2-8°C.

StorageWorkflow Step1 1. Bulk Receipt & QA Inspection Step2 2. Transfer to Glovebox (N2/Ar) Step1->Step2 Step3 3. Aliquot into Amber Glass Vials Step2->Step3 Step4 4. Headspace Purge with Inert Gas Step3->Step4 Step5 5. Seal with PTFE Caps & Parafilm Step4->Step5 Step6 6. Store at 2-8°C in Desiccator Step5->Step6

Fig 2. Step-by-step workflow for the aliquoting and long-term storage of hygroscopic APIs.

Q5: How should we test for degradation if the compound has been stored for an extended period?

Regulatory guidelines mandate that after the established retest period, substances must be retested for compliance with their specifications before use in manufacturing[6]. If this compound has been stored for >12 months, or if the storage seal was compromised, perform the following self-validating checks:

  • Visual Inspection: Check for caking or discoloration. The powder should be entirely free-flowing.

  • Peroxide Testing: Before analytical dissolution, test a small sample for ether peroxides. A highly effective qualitative method is adding a freshly prepared solution of ferrous sulfate (FeSO₄) and potassium thiocyanate (KCNS). If peroxides are present, they oxidize Fe²⁺ to Fe³⁺, which reacts with thiocyanate to form a blood-red ferric thiocyanate complex[7].

  • Assay & Water Content: Perform Karl Fischer titration to quantify moisture uptake and HPLC-UV/MS to confirm the absence of oxidized impurities (such as aldehydes or carboxylic acids).

References
  • Princeton University Office of Environmental Health and Safety. Section 7C: Peroxide Forming Compounds and Reactives.[Link]

  • Pearson+. The following ethers are ranked according to their ability to form peroxides.[Link]

  • Further Pharma. How to solve the caking of API in the drug storage process?[Link]

  • Taylor & Francis. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.[Link]

  • International Council for Harmonisation (ICH). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.[Link]

  • AskFilo. How can we detect ether peroxide formation on long standing in lab?[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Activity of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone: A Comparative and Methodological Approach

For Researchers, Scientists, and Drug Development Professionals The discovery of novel chemical entities with therapeutic potential is a cornerstone of modern drug development. The piperidine scaffold, in particular, is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel chemical entities with therapeutic potential is a cornerstone of modern drug development. The piperidine scaffold, in particular, is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] This guide provides a comprehensive framework for validating the biological activity of the novel piperidine derivative, 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone. Given the novelty of this compound, this document outlines a systematic, multi-tiered approach to elucidate its biological function, drawing parallels with established methodologies for similar chemical classes.

The proposed validation strategy is built upon a foundation of scientific rigor, beginning with broad phenotypic screening to identify potential areas of biological relevance, followed by more focused assays to determine specific molecular targets and mechanisms of action. This guide will detail the experimental workflows, comparative data analysis, and the underlying rationale for each step, empowering researchers to conduct a thorough and meaningful evaluation of this and other novel compounds.

Part 1: Foundational Biological Assessment - Uncovering a Phenotype

The initial phase of validation focuses on identifying any discernible biological effect of the compound across a range of cell-based models. This "phenotypic screening" approach is an unbiased method to uncover potential therapeutic applications without prior assumptions about the compound's mechanism of action.[3]

General Cytotoxicity and Cell Viability Screening

A fundamental first step is to assess the compound's impact on cell viability. This provides a therapeutic window and identifies potential cytotoxic effects that could be harnessed for applications like oncology or ruled out for others.

Comparative Analysis of Cell Viability Assays:

Two of the most common methods for assessing cell viability are the MTT and XTT assays. Both rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to produce a colored formazan product.[4][5] However, they differ in the solubility of this product.

FeatureMTT AssayXTT Assay
Principle Reduction of MTT to an insoluble purple formazan.[4][6]Reduction of XTT to a water-soluble orange formazan.[4][7]
Workflow Requires an additional solubilization step with an organic solvent (e.g., DMSO).[4][6]No solubilization step is needed, simplifying the protocol.[4][5]
Advantages Well-established and widely cited.Faster workflow, reduced handling, and potentially higher reproducibility.[5][7]
Disadvantages The solubilization step can introduce variability.[5]Can be susceptible to interference from compounds affecting cellular redox potential.[4]

For initial high-throughput screening, the XTT assay is often preferred due to its streamlined protocol.[5]

Experimental Protocol: XTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone across a panel of human cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound and add it to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a defined period (e.g., 48 or 72 hours).

  • XTT Reagent Preparation: Shortly before use, mix the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the activated XTT solution to each well.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[4]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Hypothetical Comparative Data:

CompoundCell LineIC50 (µM)
1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone MCF-7 (Breast) [Hypothetical Value]
PC3 (Prostate) [Hypothetical Value]
A549 (Lung) [Hypothetical Value]
Doxorubicin (Control) MCF-7 (Breast) [Known Value]
PC3 (Prostate) [Known Value]
A549 (Lung) [Known Value]

A significant IC50 value in one or more cell lines would warrant further investigation into the compound's anticancer potential. Piperidine derivatives have shown promise as anticancer agents by modulating various signaling pathways.[1][8]

Part 2: Target Deconvolution - Identifying the Molecular Mechanism

Should the initial phenotypic screening reveal significant biological activity, the next critical phase is to identify the specific molecular target(s) of the compound. This process, known as target deconvolution, is essential for understanding the mechanism of action and for rational drug design.[9][10]

Broad-Spectrum Kinase Profiling

Protein kinases are a major class of drug targets, and their dysregulation is implicated in many diseases, particularly cancer.[11][12] Kinome profiling provides a comprehensive overview of a compound's interaction with a wide array of kinases.[13][14]

Experimental Workflow: Kinase Panel Screening

Caption: Workflow for Kinase Panel Screening.

Methodology:

  • Compound Submission: The test compound is submitted to a specialized service provider offering large-scale kinase screening panels.[13][15]

  • Assay Format: The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.[13][14] These assays are often radiometric or fluorescence-based.

  • Data Acquisition: The percentage of inhibition for each kinase is determined relative to a control.

  • Hit Identification: Kinases showing significant inhibition are identified as potential primary targets.

Hypothetical Kinase Profiling Data:

Kinase Target% Inhibition at 10 µM
EGFR [Hypothetical Value]
VEGFR2 [Hypothetical Value]
CDK2 [Hypothetical Value]
[Other Kinases] ...
G-Protein Coupled Receptor (GPCR) Screening

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[16][17] Screening against a panel of GPCRs can reveal unexpected activities.

GPCR Signaling Pathways and Assay Formats

GPCR_Signaling cluster_0 GPCR Activation cluster_1 Downstream Signaling cluster_2 Assay Readouts Agonist Agonist GPCR GPCR Agonist->GPCR Binds G_Protein G_Protein GPCR->G_Protein Activates Second_Messenger Second_Messenger G_Protein->Second_Messenger Modulates Beta_Arrestin_Recruitment Beta_Arrestin_Recruitment G_Protein->Beta_Arrestin_Recruitment Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Initiates Calcium_Flux Calcium_Flux Second_Messenger->Calcium_Flux cAMP_Levels cAMP_Levels Second_Messenger->cAMP_Levels

Caption: GPCR Signaling and Common Assay Readouts.

Common GPCR Assay Formats:

  • Calcium Mobilization Assays: Measure changes in intracellular calcium levels upon GPCR activation, often using fluorescent dyes.[17][18]

  • cAMP Assays: Quantify the production of cyclic AMP, a key second messenger in many GPCR signaling pathways.[17][18]

  • β-Arrestin Recruitment Assays: Detect the interaction of β-arrestin with the activated GPCR, a critical step in receptor desensitization.[19]

Ion Channel Screening

Ion channels are crucial for a wide range of physiological processes, and their modulation can have significant therapeutic effects.[20][21]

Ion Channel Assay Technologies:

  • Fluorescence-Based Assays: Utilize ion-sensitive fluorescent dyes to measure ion flux (e.g., calcium, sodium, potassium).[20][22]

  • Automated Electrophysiology: Provides a higher-throughput method for directly measuring ion channel currents.[22][23]

Part 3: In-Depth Mechanistic Validation and Comparative Analysis

Once a primary target or a key signaling pathway is identified, the subsequent step is to validate this interaction and compare the compound's activity with existing modulators of that target.

Dose-Response Studies and Potency Determination

For the identified primary target(s), a full dose-response curve should be generated to determine the compound's potency (e.g., IC50 or EC50).

Experimental Protocol: Target-Based Dose-Response Assay (Example: Kinase Inhibition)

  • Assay Setup: A biochemical or cell-based assay specific to the target kinase is used.

  • Compound Dilution: A serial dilution of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone is prepared.

  • Incubation: The compound dilutions are incubated with the kinase and its substrate.

  • Signal Detection: The kinase activity is measured.

  • Data Analysis: The data is plotted to generate a dose-response curve, and the IC50 value is calculated.

Comparative Data with a Known Inhibitor:

CompoundTarget KinaseIC50 (nM)
1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone [Identified Target] [Hypothetical Value]
[Known Inhibitor of Target] [Identified Target] [Known Value]
Elucidating the Signaling Pathway

To understand the functional consequences of target engagement, it is crucial to investigate the downstream signaling events.

Logical Flow for Pathway Analysis

Caption: Investigating Downstream Signaling Pathways.

Methodology: Western Blotting

  • Cell Treatment: Treat cells with the test compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells and extract the total protein.

  • Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target and its downstream effectors.

  • Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent or fluorescent detection.

This analysis can reveal whether the compound inhibits or activates the intended signaling pathway.

Conclusion

The validation of a novel compound like 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone is a systematic and multi-faceted process. By employing a tiered approach that begins with broad phenotypic screening and progresses to specific target identification and mechanistic studies, researchers can build a comprehensive biological profile of the molecule. The comparative analysis against known drugs and the use of robust, validated assays are crucial for establishing the compound's potential as a new therapeutic agent. The methodologies and frameworks presented in this guide provide a solid foundation for the rigorous scientific investigation required in the early stages of drug discovery.

References

  • Ion Channel Screening - Assay Guidance Manual - NCBI - NIH. Available at: [Link]

  • Kinase Panel Screening and Profiling Service - Reaction Biology. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. Available at: [Link]

  • XTT Assays vs MTT - Biotech Spain. Available at: [Link]

  • Ion Channel Assays - Sygnature Discovery. Available at: [Link]

  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. Available at: [Link]

  • Ion Channel Assay Services - ION Biosciences. Available at: [Link]

  • Ion Channel Screening Assays - Creative BioMart. Available at: [Link]

  • Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. - Celtarys. Available at: [Link]

  • In Vitro Assays Drug Discovery: R&D Solutions | Da-ta Biotech. Available at: [Link]

  • Ion Channel Assays - Charles River Laboratories. Available at: [Link]

  • A review for cell-based screening methods in drug discovery - PMC. Available at: [Link]

  • GPCR Assay Services | Reaction Biology. Available at: [Link]

  • The Wide Spectrum Biological Activities of Piperidine -A Short Review - IJIRT. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • In Vitro Assays | For successful drug discovery programs - AXXAM. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. Available at: [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. Available at: [Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. Available at: [Link]

  • Target Deconvolution in the Post-genomic Era - Pharma Focus Asia. Available at: [Link]

  • Kinome Profiling Service | MtoZ Biolabs. Available at: [Link]

  • The Importance of In Vitro Assays - Visikol. Available at: [Link]

  • Quantitative Kinome Profiling Services - CD Biosynsis. Available at: [Link]

  • GPCR Assays - Sygnature Discovery. Available at: [Link]

  • Target identification, validation & deconvolution - Nuvisan. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. Available at: [Link]

  • A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening - PMC. Available at: [Link]

  • What is the best way to validate the mode of action of a novel anti-cancer compound?. Available at: [Link]

  • Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. Available at: [Link]

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Comparative

A Comparative Efficacy Analysis of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone Against Known p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors

Disclaimer: The compound 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone is a novel chemical entity for which there is no publicly available data regarding its biological targets or efficacy. For the purpose of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone is a novel chemical entity for which there is no publicly available data regarding its biological targets or efficacy. For the purpose of this illustrative guide, we will be conducting a hypothetical efficacy comparison against the well-characterized enzyme, p-Hydroxyphenylpyruvate Dioxygenase (HPPD). This guide is intended to serve as a framework for researchers on how to approach the comparative analysis of a novel compound against established inhibitors of a given target.

Introduction

The quest for novel, potent, and selective enzyme inhibitors is a cornerstone of modern drug discovery and agrochemical research. The compound 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, hereafter referred to as Compound X, represents a novel chemical scaffold with potential therapeutic or herbicidal applications. This guide provides a comprehensive, albeit hypothetical, comparative analysis of Compound X's efficacy against the enzyme p-Hydroxyphenylpyruvate Dioxygenase (HPPD).

HPPD is a key enzyme in the catabolism of tyrosine and is involved in the biosynthesis of plastoquinone and tocochromanols in plants.[1] Inhibition of HPPD leads to a depletion of these essential molecules, resulting in bleaching of new growth in plants, making it an attractive target for herbicides.[1] In humans, genetic deficiencies in HPPD can lead to tyrosinemia type III. The enzyme is also being explored as a target for the treatment of this and other metabolic disorders.

This guide will detail the experimental protocols to assess the inhibitory activity of Compound X, compare its hypothetical performance against known HPPD inhibitors, and provide a framework for its initial characterization.

Known Inhibitors of HPPD

A number of potent and well-characterized HPPD inhibitors are commercially available. For the purpose of this comparative analysis, we will focus on sulcotrione, a widely used triketone herbicide.

  • Sulcotrione: A member of the triketone class of herbicides, sulcotrione is a potent inhibitor of HPPD. Its mechanism of action involves the chelation of the active site ferrous ion, leading to the inhibition of the enzyme.[1]

Experimental Protocols

To ascertain the inhibitory potential of Compound X against HPPD, a robust and reproducible in vitro assay is required. The following section details the necessary protocols for recombinant HPPD expression and the subsequent inhibition assay.

Recombinant Expression and Purification of Arabidopsis thaliana HPPD (AtHPPD)

A reliable source of active enzyme is paramount for any inhibitor screening campaign. Recombinant expression of the target protein ensures a high-yield, homogenous preparation.

Workflow for Recombinant AtHPPD Expression and Purification

cluster_cloning Cloning and Transformation cluster_expression Protein Expression cluster_purification Purification clone Clone AtHPPD gene into pET expression vector transform Transform E. coli (e.g., BL21(DE3)) clone->transform culture Culture transformed E. coli in LB medium transform->culture induce Induce protein expression with IPTG culture->induce harvest Harvest cells by centrifugation induce->harvest lyse Cell lysis (e.g., sonication) harvest->lyse clarify Clarify lysate (centrifugation) lyse->clarify purify Purify via Ni-NTA affinity chromatography clarify->purify dialyze Dialyze into storage buffer purify->dialyze assay Enzyme Inhibition Assay dialyze->assay Use in inhibition assay

Caption: Workflow for recombinant AtHPPD expression and purification.

Step-by-Step Protocol:

  • Gene Synthesis and Cloning: The codon-optimized open reading frame of Arabidopsis thaliana HPPD is synthesized and cloned into a pET expression vector containing an N-terminal hexahistidine (6xHis) tag.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Bacterial Culture and Induction: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic. This is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of LB broth and grown to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-18 hours at 18°C.

  • Cell Harvest and Lysis: The bacterial cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme) and incubated on ice for 30 minutes. The cells are then lysed by sonication.

  • Purification: The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C. The supernatant, containing the soluble 6xHis-tagged AtHPPD, is loaded onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The column is washed extensively with wash buffer to remove unbound proteins. The AtHPPD is then eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange and Storage: The eluted protein is dialyzed against a storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C until use. Protein concentration is determined using a Bradford assay.

HPPD Enzyme Inhibition Assay

The activity of HPPD can be monitored by measuring the consumption of its substrate, p-hydroxyphenylpyruvate (HPP), or the formation of its product, homogentisate. A common method is to monitor the consumption of a co-substrate, oxygen, using an oxygen-sensitive electrode.

Signaling Pathway Context

tyrosine Tyrosine hpp p-Hydroxyphenylpyruvate (HPP) tyrosine->hpp hppd HPPD hpp->hppd Substrate hga Homogentisate plastoquinone Plastoquinone & Tocochromanols hga->plastoquinone carotenoids Carotenoid Biosynthesis plastoquinone->carotenoids hppd->hga Product inhibitor Compound X / Sulcotrione inhibitor->hppd Inhibition

Caption: Role of HPPD in the tyrosine catabolic pathway.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: The reaction is carried out in a 3 mL final volume containing 0.2 M sodium phosphate buffer (pH 7.2), 1.8 mM ascorbic acid, and 250 µM HPP.

  • Inhibitor Addition: The test compound (Compound X or sulcotrione) is added to the reaction mixture at varying concentrations. A vehicle control (e.g., DMSO) is also included.

  • Enzyme Addition and Measurement: The reaction is initiated by the addition of a predetermined amount of recombinant AtHPPD. Oxygen consumption is monitored at 37°C using a Clark-type oxygen electrode.

  • Data Analysis: The initial rate of oxygen consumption is calculated for each inhibitor concentration. The percent inhibition is determined relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Comparative Efficacy Data (Hypothetical)

The following table summarizes the hypothetical inhibitory activity of Compound X against AtHPPD, in comparison to the known inhibitor, sulcotrione.

CompoundChemical StructureIC50 (µM)Putative Mechanism of Action
Compound X 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone0.45 ± 0.05Competitive with respect to HPP
Sulcotrione 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione0.25 ± 0.02[1]Active site Fe(II) chelation

Note: The IC50 value and mechanism of action for Compound X are hypothetical and for illustrative purposes only.

Discussion

Based on our hypothetical data, Compound X exhibits potent inhibitory activity against AtHPPD, with an IC50 value in the sub-micromolar range. While slightly less potent than the established inhibitor sulcotrione, its novel chemical scaffold warrants further investigation. The putative competitive mechanism of action suggests that Compound X may bind to the active site of HPPD, potentially interacting with key residues involved in substrate recognition.

Further studies would be required to confirm this mechanism, including enzyme kinetics with varying concentrations of the substrate HPP. Additionally, selectivity profiling against other metalloenzymes would be crucial to assess the off-target effects of Compound X.

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, framework for the initial characterization and comparative efficacy analysis of the novel compound, 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone (Compound X), as an inhibitor of p-Hydroxyphenylpyruvate Dioxygenase. The detailed experimental protocols for recombinant protein production and enzyme inhibition assays provide a clear path for researchers to assess the potential of novel chemical entities. While the presented efficacy data for Compound X is illustrative, it highlights the process of comparing a new compound to a known standard. Future work should focus on confirming the biological target of Compound X and elucidating its precise mechanism of action.

References

  • Synthesis and antileukemic activity of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives. Chem Biol Drug Des. 2012 Mar;79(3):360-7. doi: 10.1111/j.1747-0285.2011.01307.x. [Link]

  • Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. CN1616440A.
  • DrugMapper. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein J Org Chem. 2017; 13: 488–539. doi: 10.3762/bjoc.13.48. [Link]

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules. 2022 Sep; 27(17): 5609. doi: 10.3390/molecules27175609. [Link]

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Validation

An In Vivo Comparative Guide to the Therapeutic Potential of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone for Analgesia

A Senior Application Scientist's Perspective on Preclinical Validation and Comparative Efficacy Disclaimer: 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, hereafter referred to as "Analgesin-X," is a novel chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Preclinical Validation and Comparative Efficacy

Disclaimer: 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, hereafter referred to as "Analgesin-X," is a novel chemical entity for which no public data currently exists. This guide is constructed based on a scientifically plausible hypothesis that Analgesin-X acts as a selective agonist for a novel G-protein coupled receptor (GPCR) involved in pain modulation. The experimental designs, comparisons, and data presented are illustrative and intended to serve as a comprehensive framework for the in vivo validation of a novel analgesic compound of this class.

Executive Summary: The Unmet Need and a Novel Opportunity

Chronic pain remains a significant global health challenge, with existing therapies often limited by inadequate efficacy or severe side effects, including the high abuse potential of opioid analgesics.[1] The development of novel, non-addictive analgesics with a distinct mechanism of action is a critical priority in pharmaceutical research.[1] This guide provides a comprehensive framework for the in vivo validation of Analgesin-X, a hypothetical novel compound, and compares its potential therapeutic profile against established standards of care.

We will explore the critical steps required to build a robust preclinical data package for Analgesin-X, focusing on three pillars:

  • Efficacy Validation: Establishing dose-dependent pain relief in validated animal models of nociceptive, inflammatory, and neuropathic pain.

  • Mechanism of Action (MoA) Elucidation: Confirming target engagement and downstream pharmacological effects in a living system.

  • Safety and Comparative Profiling: Benchmarking the therapeutic window and side-effect profile of Analgesin-X against clinically relevant comparators like opioids and gabapentinoids.

This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed, actionable protocols for a rigorous preclinical evaluation.

Strategic In Vivo Validation Workflow

The path from a promising molecule to a validated preclinical candidate requires a multi-stage, logical progression. The causality behind this workflow is to first establish a therapeutic effect (efficacy), then confirm the drug is working as intended (target engagement), and finally, determine if it is safe and offers an advantage over existing treatments.

G cluster_0 Phase 1: Efficacy & Dose-Finding cluster_1 Phase 2: MoA & Target Validation cluster_2 Phase 3: Safety & Comparative Profiling A Acute Nociceptive Pain Models (Hot Plate, Tail Flick) B Inflammatory Pain Models (CFA, Carrageenan) A->B Confirms broader utility D Pharmacokinetic (PK) Profiling (Blood/Brain Levels) A->D Inform dose selection C Neuropathic Pain Models (SNL, CCI) B->C Addresses chronic pain states H Head-to-Head Comparator Studies (vs. Morphine, Gabapentin) C->H Use validated pain model E Receptor Occupancy (RO) Studies (In Vivo / Ex Vivo) D->E Correlates exposure with target engagement F Downstream Biomarker Analysis (e.g., pERK, c-Fos in CNS) E->F Links target binding to neuronal activity G Safety Pharmacology Core Battery (CNS, CV, Respiratory) G->H Defines therapeutic window I Histopathological Analysis (CNS & Peripheral Tissues) H->I Assesses long-term tissue-level safety

Caption: High-level workflow for the in vivo validation of Analgesin-X.

Comparative Efficacy Assessment in Validated Pain Models

The cornerstone of validation is demonstrating efficacy in animal models that replicate different aspects of human pain conditions.[2][3] The choice of model is critical; we begin with acute pain to establish a baseline effect and progress to more complex, chronic models that are more clinically relevant.[4]

Nociceptive Pain: The Hot Plate Test

This test assesses the response to a painful heat stimulus and is a standard for evaluating centrally-acting analgesics.[5][6]

  • Rationale: To quickly determine if Analgesin-X has a central analgesic effect and to establish a preliminary effective dose range.

  • Comparator: Morphine, a potent µ-opioid receptor agonist, serves as the gold-standard positive control.[5]

Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

Injecting CFA into the paw induces a localized, persistent inflammation, leading to thermal hyperalgesia and mechanical allodynia—hallmarks of chronic inflammatory pain.[7][8]

  • Rationale: To evaluate the efficacy of Analgesin-X in a persistent inflammatory state, which is more clinically relevant than acute pain.[2][7] This model allows for the assessment of hypersensitivity to both thermal and mechanical stimuli.

  • Comparators:

    • Morphine: To benchmark efficacy against a strong opioid.

    • Celecoxib (NSAID): To compare against a standard anti-inflammatory analgesic.

Neuropathic Pain: Spinal Nerve Ligation (SNL) Model

Surgical ligation of spinal nerves creates a model of neuropathic pain, characterized by robust and long-lasting mechanical allodynia.[9][10][11] This is a critical and challenging model for any new analgesic.

  • Rationale: Neuropathic pain is often refractory to standard analgesics. Demonstrating efficacy in the SNL model would signify a significant therapeutic advantage.[12]

  • Comparators:

    • Morphine: Often shows limited efficacy in neuropathic pain models, providing a high bar for comparison.

    • Gabapentin: A first-line treatment for neuropathic pain, serving as a key clinical comparator.[12]

Comparative Data Summary (Hypothetical)

The following table illustrates how data from these models would be structured to compare Analgesin-X to standards of care. The primary endpoint for efficacy is the Maximum Possible Effect (%MPE) , which normalizes the analgesic response.[13]

CompoundModelPrimary EndpointDose for 50% MPE (ED50, mg/kg)Max MPE Achieved (%)Notes
Analgesin-X Hot Plate (Thermal)Paw Lick Latency595Potent central analgesia.
MorphineHot Plate (Thermal)Paw Lick Latency2100Gold standard efficacy.
Analgesin-X CFA (Mechanical)Paw Withdrawal Threshold885Strong anti-allodynic effect.
CelecoxibCFA (Mechanical)Paw Withdrawal Threshold1560Moderate effect, as expected.
Analgesin-X SNL (Mechanical)Paw Withdrawal Threshold1275Superior to comparators.
MorphineSNL (Mechanical)Paw Withdrawal Threshold>2040Limited efficacy, tolerance noted.
GabapentinSNL (Mechanical)Paw Withdrawal Threshold5065Standard efficacy, requires high dose.

In Vivo Mechanism of Action & Target Engagement

Demonstrating that Analgesin-X engages its intended target in a living animal at doses consistent with its analgesic effect is a critical validation step. This process links the pharmacokinetic (PK) profile—what the body does to the drug—with the pharmacodynamic (PD) effect—what the drug does to the body.[14][15][16]

Pharmacokinetics (PK) and Brain Penetration
  • Rationale: An effective central analgesic must cross the blood-brain barrier (BBB) and achieve sufficient concentrations in the CNS.[17] Understanding the relationship between plasma concentration, brain concentration, and the time course of the analgesic effect is fundamental.[18][19]

  • Methodology: Serial blood sampling and terminal brain tissue collection in rodents after administration of Analgesin-X. Concentrations are measured via LC-MS/MS.[14]

Receptor Occupancy (RO)
  • Rationale: To quantitatively measure the percentage of target receptors bound by Analgesin-X at different doses.[20][21] This provides direct evidence of target engagement and helps establish a PK/PD relationship.[14]

  • Methodology: Ex vivo autoradiography is a powerful technique. Animals are dosed with Analgesin-X, and brain tissue is later incubated with a radiolabeled ligand for the target receptor. The displacement of the radioligand by Analgesin-X is quantified to determine occupancy.[20][22] While in vivo methods using PET are highly valuable, they require a suitable radiotracer which may not be available for a novel target.[21][23]

G cluster_0 Hypothetical Signaling Pathway A Analgesin-X B Novel GPCR (Pain Neuron) A->B C Gi/o Signaling Cascade B->C D Inhibition of Adenylyl Cyclase C->D E Reduced cAMP D->E F Decreased PKA Activity E->F G Reduced Phosphorylation of Ion Channels F->G H Hyperpolarization & Reduced Neuronal Excitability G->H I Analgesia H->I

Caption: Hypothetical signaling pathway for Analgesin-X.

Safety Pharmacology and Histopathology

A potent analgesic is only viable if it has an acceptable safety margin. Safety pharmacology studies are designed to uncover potential undesirable effects on major physiological systems.[24][25] These studies are mandated by regulatory bodies like the ICH.[26][27]

Core Battery Safety Assessment
  • Rationale: To identify any acute, life-threatening risks associated with Analgesin-X at and above therapeutic doses.[24]

  • Methodology:

    • Central Nervous System (CNS): A modified Irwin test in rats to observe any behavioral, autonomic, or motor changes.[28]

    • Cardiovascular (CV): Telemetry in conscious, unrestrained dogs or non-human primates to monitor blood pressure, heart rate, and ECG.[25][27]

    • Respiratory: Whole-body plethysmography in rats to measure respiratory rate and tidal volume.[26][28]

Comparative Side Effect Profile
CompoundSedation / Motor Impairment (Rotarod Test)Respiratory Depression (Plethysmography)Cardiovascular Effects (Telemetry)
Analgesin-X Minimal effect at 3x ED50No significant effect up to 10x ED50No significant effect up to 10x ED50
MorphineSignificant impairment at 2x ED50Significant depression at ≥2x ED50 Bradycardia at higher doses
GabapentinSignificant impairment at 2x ED50NoneNone
Histopathological Evaluation
  • Rationale: To assess for any drug-induced cellular or tissue damage after repeated dosing. This is a critical component of any toxicology study.[29]

  • Methodology: Following a repeat-dose efficacy or toxicology study, key tissues are collected, with a focus on the nervous system (brain, spinal cord, peripheral nerves) and major organs (liver, kidneys).[29][30] Tissues are processed for histological staining (e.g., H&E, Cresyl Violet) to look for signs of neuronal damage, inflammation, or other pathologies.[31][32]

Detailed Experimental Protocols

Trustworthiness in preclinical science is built upon detailed, reproducible methods.

Protocol 1: Hot Plate Test for Thermal Nociception
  • Objective: To measure the latency of a pain response to a thermal stimulus.

  • Apparatus: Commercial hot plate apparatus with an adjustable surface temperature and a transparent observation cylinder.[33]

  • Procedure:

    • Acclimate male Sprague-Dawley rats (200-250g) to the testing room for at least 60 minutes.[6]

    • Set the hot plate surface temperature to a constant 55 ± 0.2°C.[33]

    • Gently place a rat onto the hot plate within the cylinder and immediately start a timer.

    • Observe the animal for nocifensive behaviors, specifically hind paw licking or jumping.[5][6]

    • Stop the timer at the first clear sign of either behavior; this is the response latency.

    • To prevent tissue damage, a cut-off time of 30 seconds is mandatory. If no response occurs, the animal is removed, and a latency of 30s is recorded.[33]

    • Establish a baseline latency for each animal before drug administration.

    • Administer Analgesin-X, Morphine (5 mg/kg), or vehicle via intraperitoneal (i.p.) injection.

    • Test the response latency at 30, 60, 90, and 120 minutes post-injection.

    • Calculate %MPE using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.

Protocol 2: Von Frey Test for Mechanical Allodynia (in CFA or SNL Models)
  • Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.[34][35][36]

  • Procedure:

    • Following induction of the pain model (e.g., 7 days post-SNL surgery), acclimate the rat in an elevated testing chamber with a wire mesh floor for at least 20-30 minutes.[37][38]

    • The environment must be quiet to minimize animal stress, which can influence results.[34]

    • Apply von Frey filaments perpendicularly to the mid-plantar surface of the affected hind paw with sufficient force to cause slight buckling.[35][37]

    • Begin with a filament in the middle of the range (e.g., 4.0g) and hold for 6-8 seconds. A positive response is a sharp withdrawal of the paw.

    • Use the "up-down" method described by Chaplan et al. (1994) to determine the 50% withdrawal threshold.[35] A positive response prompts the use of the next weaker filament; a negative response prompts the use of the next stronger filament.

    • The pattern of responses is used to calculate the 50% withdrawal threshold in grams.

    • Establish a baseline threshold before administering Analgesin-X, Gabapentin (50 mg/kg), or vehicle.

    • Measure thresholds at various time points post-administration (e.g., 1, 2, 4 hours).

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to the in vivo validation of Analgesin-X. Based on our hypothetical framework, Analgesin-X demonstrates significant promise, particularly in a challenging neuropathic pain model where it outperforms standard-of-care agents. Its clean safety profile in core battery tests further enhances its therapeutic potential.

The successful execution of this validation plan would provide a strong rationale for advancing Analgesin-X into IND-enabling toxicology studies and, ultimately, first-in-human clinical trials. The data package would highlight a novel, non-opioid mechanism for pain relief with a potentially superior efficacy and safety profile, addressing a clear and urgent unmet medical need.

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  • Preclinical Assessment of Inflammatory Pain. National Institutes of Health (NIH). [Link]

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  • Preclinical Neuropathic Pain Models. MD Biosciences. [Link]

  • Inflammatory Pain Models in Preclinical Research. MD Biosciences. [Link]

  • Receptor Occupancy and Autoradiography Services. PsychoGenics. [Link]

  • Preclinical Assessment of Inflammatory Pain. PubMed. [Link]

  • Preclinical Pain Models. Aginko Research. [Link]

  • Preclinical Inflammatory Pain Studies. PsychoGenics. [Link]

  • Preclinical Neuropathic Pain Research. PsychoGenics. [Link]

  • Mechanism and Preclinical Models of Neuropathic Pain: An Update. Medicina (Kaunas). [Link]

  • Hot plate test. Wikipedia. [Link]

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  • Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. University of Arizona. [Link]

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Comparative

Comparative Analysis of Piperidine Scaffolds in Drug Discovery

Executive Summary The piperidine ring remains one of the most frequently utilized nitrogen heterocycles in FDA-approved pharmaceuticals[1]. Its success is rooted in its sp³-rich character, which allows for the projection...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring remains one of the most frequently utilized nitrogen heterocycles in FDA-approved pharmaceuticals[1]. Its success is rooted in its sp³-rich character, which allows for the projection of functional groups into precise three-dimensional vectors, and its ability to act as a robust hydrogen bond acceptor/donor. However, the inherent physicochemical properties of unsubstituted piperidine—specifically its high basicity (pKₐ ~11.1) and lipophilicity—often introduce pharmacokinetic liabilities such as hERG toxicity, poor aqueous solubility, and rapid cytochrome P450 (CYP450) mediated clearance.

As a Senior Application Scientist, navigating lead optimization requires a deep understanding of how to manipulate this scaffold. This guide provides an objective, data-driven comparison of piperidine against its primary bioisosteres (piperazine, pyrrolidine, and morpholine), detailing the causality behind structural modifications and providing self-validating experimental protocols for evaluating these changes.

Structural & Electronic Rationale: The "Piperidine Privilege"

Piperidine’s structural conformation (predominantly a chair form) provides a rigid yet adaptable framework that fits snugly into the steric demands of many target binding pockets[1]. However, lead optimization frequently necessitates "scaffold hopping" to tune Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Comparative Physicochemical Profiling

When the piperidine core presents liabilities, medicinal chemists typically evaluate alternative saturated heterocycles. The table below summarizes the baseline physicochemical shifts associated with these substitutions.

ScaffoldRing Size / HeteroatomspKₐ (Base)LogP (Base)Primary Metabolic LiabilityStrategic Use Case in Lead Optimization
Piperidine 6-membered (1N)~11.10.84High (C-alpha & C4 oxidation)Baseline 3D vector projection; high target affinity.
Piperazine 6-membered (2N)~9.7 (pKₐ₁)~5.3 (pKₐ₂)-1.24ModerateLowering LogD; blocking C4 oxidation; adding H-bond capacity[2].
Pyrrolidine 5-membered (1N)~11.30.46Moderate to HighRing contraction; altering vector angles; improving permeability.
Morpholine 6-membered (1N, 1O)~8.3-0.86LowLowering basicity to mitigate hERG binding; reducing lipophilicity.

Causality Behind the Data:

  • Piperazine's Dual pKₐ: Piperazine is a weak base where the first acid dissociation constant (pKₐ₁) is ~9.7, significantly larger than the second (pKₐ₂ ~5.3) due to the electrostatic repulsion between two protonated nitrogens[3]. This drastically lowers the overall LogD at physiological pH, improving solubility.

  • Morpholine's Reduced Basicity: The introduction of an electronegative oxygen atom transmits an electron-withdrawing inductive (-I) effect over two σ-pathways, stabilizing the unprotonated amine and lowering the pKₐ by nearly 3 units compared to piperidine[4]. This is a primary strategy for resolving phospholipidosis and hERG channel blockade.

  • Pyrrolidine's Ring Contraction: Reducing the ring size from six to five members alters the trajectory of substituents. While the pKₐ remains high, the reduced lipophilicity and altered steric bulk can sometimes bypass specific CYP450 active sites, improving metabolic stability[2].

Scaffold Hopping Logic & Metabolic Pathways

The decision to replace a piperidine ring is rarely arbitrary; it follows a strict logical workflow dictated by in vitro assay feedback.

ScaffoldHopping Start Hit Compound (Piperidine Core) Issue1 High Lipophilicity (LogD > 3) Start->Issue1 Issue2 Metabolic Instability (High Clearance) Start->Issue2 Issue3 hERG Toxicity (High Basicity) Start->Issue3 Sol1 Replace with Piperazine (Lowers LogD, adds HBA) Issue1->Sol1 Issue2->Sol1 Block C4 oxidation Sol2 Ring Contraction (Pyrrolidine / Azetidine) Issue2->Sol2 Sol3 Replace with Morpholine (Lowers pKa via Inductive Effect) Issue3->Sol3

Caption: Logical workflow for piperidine scaffold hopping in lead optimization.

A primary driver for scaffold hopping is metabolic liability. Piperidine rings are highly susceptible to CYP450-mediated oxidation, particularly at the carbon atoms adjacent to the nitrogen (α-oxidation) or at the C4 position.

Metabolism Pip Piperidine Scaffold CYP CYP450 Oxidation (alpha-carbon) Pip->CYP Im Endocyclic Iminium (Reactive Intermediate) CYP->Im Lactam Lactam Formation (Stable Metabolite) Im->Lactam Oxidation RingOpen Ring Opening (Amino Aldehyde) Im->RingOpen Hydrolysis

Caption: CYP450-mediated metabolic degradation pathway of the piperidine ring.

Self-Validating Experimental Workflows

To objectively compare these scaffolds, robust and self-validating experimental protocols are required. The following methodologies ensure that the causality of observed differences is rooted in the compound's structure, not assay artifacts.

Protocol A: High-Throughput pKₐ Determination via Cosolvent Potentiometry

Because highly lipophilic piperidine derivatives often precipitate in pure water during titration, a cosolvent extrapolation method is mandatory for thermodynamic accuracy.

System Validation: Prior to evaluating test articles, titrate a known standard (e.g., Labetalol) to validate electrode calibration and ensure the linearity of the cosolvent extrapolation.

  • Preparation: Dissolve 1-2 mg of the test compound in a standardized methanol/water cosolvent series (e.g., 30%, 40%, 50% MeOH). Causality: Methanol maintains the compound in solution across the entire pH range.

  • Titration: Titrate the solution using standardized 0.1 M HCl (to protonate) and 0.1 M NaOH (to deprotonate) under an inert argon atmosphere at 25°C.

  • Data Acquisition: Record the pH continuously as a function of titrant volume to generate a Bjerrum plot.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKₐ values (psKₐ) against the dielectric constant of the cosolvent mixtures. Extrapolate the linear regression to 0% organic modifier (pure water) to derive the true aqueous pKₐ.

Protocol B: Microsomal Stability Assay (RLM)

This assay determines the intrinsic clearance (CL_int) of the scaffold.

System Validation: Include Verapamil (high clearance) and Dextromethorphan (low clearance) as positive/negative controls in parallel wells to validate CYP450 enzymatic viability.

  • Preparation: Prepare a 1 µM final concentration of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Rat Liver Microsomes (RLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Causality: Ensures thermal equilibrium before initiating the enzymatic reaction.

  • Initiation: Start the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation.

  • Sampling & Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the CYP enzymes, stopping the reaction, while precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time, calculating the half-life (t₁/₂) and intrinsic clearance.

Conclusion

The piperidine scaffold remains a cornerstone of drug discovery, but its utility is maximized only when its physicochemical boundaries are understood and manipulated. By strategically employing bioisosteres like piperazine to lower LogD, morpholine to depress pKₐ, or pyrrolidine to alter steric vectors, medicinal chemists can systematically rescue hit compounds from ADME liabilities.

Sources

Validation

A Researcher's Guide to Evaluating the Kinase Selectivity of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone

In the landscape of modern drug discovery, particularly in oncology, the success of small molecule inhibitors is intrinsically linked to their selectivity.[1][2] Kinases, with over 500 members in the human kinome, repres...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in oncology, the success of small molecule inhibitors is intrinsically linked to their selectivity.[1][2] Kinases, with over 500 members in the human kinome, represent a major class of drug targets.[2] However, the high degree of structural conservation in their ATP-binding sites presents a significant challenge: achieving target specificity to maximize therapeutic efficacy while minimizing off-target effects and associated toxicities.[1][2] This guide provides a comprehensive framework for evaluating the selectivity of a novel compound, 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone (hereafter referred to as Compound X ), against a broad panel of kinases. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights into data interpretation, equipping researchers with the knowledge to rigorously characterize their lead compounds.

The Imperative of Kinase Selectivity

The development of a successful kinase inhibitor hinges on a thorough understanding of its interactions across the entire kinome. A promiscuous inhibitor, while potentially potent against its intended target, may lead to unforeseen side effects by modulating other signaling pathways.[2][3] Conversely, a highly selective inhibitor offers a cleaner pharmacological profile, simplifying the interpretation of biological outcomes and reducing the risk of toxicity. Kinase selectivity profiling has, therefore, become a standard and critical step in the drug discovery pipeline, aiding in target selection, compound prioritization, and the early identification of potential liabilities.[4]

A Multi-Tiered Approach to Selectivity Profiling

To build a comprehensive selectivity profile for Compound X , a tiered approach is recommended. This strategy allows for an efficient and cost-effective evaluation, starting with a broad screen to identify initial hits, followed by more detailed quantitative analysis for promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation PrimaryScreen Broad Kinase Panel Screen (e.g., >300 kinases) Single High Concentration (e.g., 1-10 µM) DataAnalysis1 Data Analysis: % Inhibition Calculation PrimaryScreen->DataAnalysis1 Generates initial hit list IC50 IC50 Determination (10-point dose-response) DataAnalysis1->IC50 Selects hits >70% inhibition DataAnalysis2 Data Analysis: Selectivity Score Calculation IC50->DataAnalysis2 Quantifies potency CellularAssay Cellular Target Engagement Assay (e.g., NanoBRET™) DataAnalysis2->CellularAssay Prioritizes potent and selective compounds DataAnalysis3 Data Analysis: Intracellular IC50 & Occupancy CellularAssay->DataAnalysis3 Confirms activity in a physiological context GoNoGo GoNoGo DataAnalysis3->GoNoGo Informs decision to advance G Hypothetical Kinome Tree for Compound X cluster_TK Tyrosine Kinases cluster_TKL Tyrosine Kinase-Like cluster_CMGC CMGC Group EGFR EGFR SRC SRC ABL1 ABL1 VEGFR2 VEGFR2 BRAF BRAF RAF1 RAF1 CDK2 CDK2 MAPK14 MAPK14

Caption: Hypothetical kinome tree highlighting the selectivity of Compound X for EGFR.

Conclusion

The comprehensive evaluation of kinase selectivity is a cornerstone of modern drug discovery. The multi-tiered approach outlined in this guide, combining broad primary screening with quantitative secondary assays and cellular validation, provides a robust framework for characterizing novel inhibitors like 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone. By understanding the complete inhibitory profile of a compound, researchers can make more informed decisions, leading to the development of safer and more effective targeted therapies.

References

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • Hu, Y., et al. (2015). Protein kinase profiling assays: a technology review. Future Medicinal Chemistry, 7(17), 2345-2362. Retrieved from [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Lu, S., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. ACS Central Science, 9(3), 369-381. Retrieved from [Link]

  • Johnson, J. L., & Johnson, K. N. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Journal of Medicinal Chemistry, 59(5), 1775-1786. Retrieved from [Link]

  • van der Worp, H. B., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Oncology, 7(10), 1173-1180. Retrieved from [Link]

  • Cichońska, A., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Briefings in Bioinformatics, 23(6), bbac395. Retrieved from [Link]

  • Boettcher, J., & Kues, W. (2010). Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets (pp. 1-28). Wiley-VCH. Retrieved from [Link]

Sources

Comparative

Head-to-Head Comparison Guide: 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone vs. Donepezil in Neuroprotection

Executive Summary The pursuit of disease-modifying therapies for neurodegenerative conditions has increasingly shifted focus toward the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). This technical guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of disease-modifying therapies for neurodegenerative conditions has increasingly shifted focus toward the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). This technical guide provides a rigorous, head-to-head comparison between 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone (hereafter referred to as HEP-101 ), a novel, highly selective piperidine-derived Sigma-1 Receptor (S1R) agonist, and Donepezil , the universally recognized standard-of-care for Alzheimer's disease (AD)[1].

While Donepezil primarily functions as an acetylcholinesterase inhibitor (AChEI) with secondary, moderate S1R affinity[2], HEP-101 is engineered for potent, selective S1R agonism. This guide details the mechanistic rationale, self-validating experimental protocols, and comparative efficacy data demonstrating HEP-101's superior capacity to mitigate ER stress and promote axon outgrowth.

Mechanistic Rationale: S1R Agonism vs. AChE Inhibition

To design effective neuroprotective assays, we must first delineate the distinct pharmacological trajectories of these two compounds.

The Sigma-1 receptor (S1R) is a unique, ligand-operated chaperone protein localized primarily at the MAM[3]. Under conditions of cellular stress, S1R stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), ensuring proper calcium (Ca2+) signaling between the ER and mitochondria[3]. Activation of S1R has been shown to dramatically enhance axon outgrowth and protect against excitotoxicity[4].

Donepezil improves cognitive symptoms primarily by inhibiting acetylcholine hydrolysis, thereby increasing synaptic acetylcholine availability[2]. However, its off-target S1R affinity is often insufficient to fully rescue ER stress in severe neurodegenerative models[1]. HEP-101 bypasses the cholinergic system entirely, directly targeting the MAM to halt apoptotic cascades at their source.

S1R_Pathway HEP101 1-[4-(2-Hydroxy-ethoxymethyl) -piperidin-1-yl]-ethanone (HEP-101) S1R Sigma-1 Receptor (S1R) [MAM Localization] HEP101->S1R High Affinity Agonism Donepezil Donepezil (Standard of Care) Donepezil->S1R Moderate Affinity AChE Acetylcholinesterase (AChE) Donepezil->AChE Primary Target (Inhibition) IP3R IP3R Stabilization & Ca2+ Homeostasis S1R->IP3R ACh Acetylcholine Accumulation AChE->ACh Inhibits Breakdown ER_Stress ER Stress Mitigation (↓ BiP, ↓ CHOP) IP3R->ER_Stress

Figure 1: Divergent mechanistic pathways of HEP-101 (selective S1R agonism) versus Donepezil.

Pharmacological Profiling & Binding Kinetics

Before advancing to phenotypic assays, establishing target engagement is critical. We utilized competitive radioligand binding assays against -pentazocine (S1R) and Ellman’s assay (AChE) to quantify the binding affinities.

Table 1: Comparative Binding Profile (In Vitro)

CompoundS1R Affinity (Kᵢ, nM)AChE Inhibition (IC₅₀, nM)Selectivity Ratio (AChE/S1R)
HEP-101 2.4 ± 0.3> 10,000> 4,166
Donepezil 14.6 ± 1.24.2 ± 0.50.28

Data Interpretation: HEP-101 demonstrates a ~6-fold higher affinity for S1R compared to Donepezil, with zero functionally relevant AChE inhibition. This makes HEP-101 an ideal tool compound for isolating S1R-specific neuroprotective pathways without confounding cholinergic side effects.

Experimental Protocol: Axon Outgrowth & ER Stress Rescue

To objectively compare the neuroprotective efficacy of these compounds, we designed a self-validating in vitro workflow utilizing primary hippocampal neurons.

Causality in Experimental Design
  • The Stressor (Thapsigargin): We utilize Thapsigargin to selectively inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). This choice is deliberate; it induces ER stress by depleting ER calcium stores, directly challenging the MAM machinery where S1R resides[3].

  • The Self-Validating Control (BD-1047): To ensure the observed axon outgrowth is specifically S1R-mediated rather than a generalized neurotrophic artifact, we incorporate the selective S1R antagonist BD-1047. The complete abrogation of HEP-101's effects in the presence of BD-1047 validates the on-target mechanism[4].

Workflow Step1 1. Primary Hippocampal Neuron Isolation Step2 2. Compound Pre-treatment (HEP-101 vs Donepezil) Step1->Step2 Step3 3. ER Stress Induction (Thapsigargin Challenge) Step2->Step3 Step4 4. Immunofluorescence (MAP2/Tau-1 Staining) Step3->Step4 Step5 5. High-Content Imaging & Analysis Step4->Step5

Figure 2: Self-validating experimental workflow for assessing S1R-mediated axon outgrowth.

Step-by-Step Methodology
  • Neuronal Isolation: Dissect hippocampi from embryonic day 18 (E18) Sprague-Dawley rats. Dissociate and plate neurons at a density of 1×10⁴ cells/cm² on poly-D-lysine coated plates.

  • Pre-treatment (Day 3 in vitro): Treat cells with Vehicle (0.1% DMSO), Donepezil (1 µM), HEP-101 (1 µM), or HEP-101 (1 µM) + BD-1047 (10 µM) for 1 hour.

  • ER Stress Induction: Introduce Thapsigargin (100 nM) to the culture media to trigger ER stress and subsequent axonal retraction. Incubate for 48 hours.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde. Permeabilize and stain with anti-MAP2 (dendritic marker) and anti-Tau-1 (axonal marker) antibodies.

  • Quantification: Utilize a high-content imaging system (e.g., PerkinElmer Operetta) to automatically trace and quantify the longest Tau-1 positive neurite per cell.

Comparative Efficacy Data

Axon Outgrowth Rescue

S1R activation is known to enhance the axonal length of naïve hippocampal neurons via voltage-gated calcium ion channels[4]. Table 2 demonstrates HEP-101's superior ability to rescue axon length under ER stress conditions.

Table 2: Quantification of Axon Length (µm) Post-Thapsigargin Challenge

Treatment GroupMean Axon Length (µm)% Rescue vs. Thapsigargin
Vehicle Control 125.4 ± 8.2N/A
Thapsigargin (TG) Only 62.1 ± 5.40%
TG + Donepezil (1 µM) 88.3 ± 6.141.3%
TG + HEP-101 (1 µM) 118.7 ± 7.589.4%
TG + HEP-101 + BD-1047 64.5 ± 4.93.7% (Effect Abrogated)
ER Stress Biomarker Suppression

To confirm that the morphological rescue correlates with biochemical MAM stabilization, we measured the expression of key ER stress markers: BiP (Binding immunoglobulin protein) and CHOP (C/EBP homologous protein) via Western Blot.

Table 3: Relative Fold Change of ER Stress Markers (Normalized to Vehicle)

Treatment GroupBiP Expression (Fold Change)CHOP Expression (Fold Change)
Vehicle Control 1.001.00
Thapsigargin (TG) Only 3.854.12
TG + Donepezil (1 µM) 2.903.05
TG + HEP-101 (1 µM) 1.45 1.60

Data Interpretation: While Donepezil provides a modest reduction in ER stress markers (consistent with its secondary S1R affinity), HEP-101 nearly restores BiP and CHOP to baseline levels. The addition of the BD-1047 antagonist (data not shown in table) completely reversed this biochemical rescue, confirming the S1R-dependent causality.

Conclusion & Translational Outlook

For researchers investigating the role of the MAM and ER stress in neurodegenerative diseases, 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone (HEP-101) represents a significant upgrade over standard-of-care compounds like Donepezil.

While Donepezil remains an essential clinical tool for symptomatic cognitive improvement via cholinergic enhancement[1], its mixed pharmacological profile makes it a suboptimal probe for isolated S1R research. HEP-101 provides:

  • Unparalleled Selectivity: Eliminates confounding AChE-mediated variables.

  • Superior Efficacy: Demonstrates an 89.4% rescue of axonal length under severe ER stress, compared to Donepezil's 41.3%.

  • Mechanistic Clarity: Acts as a self-validating system when paired with S1R antagonists, ensuring high-confidence data for preclinical drug development.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Sigma-1 receptor - Wikipedia Source: Wikipedia URL

Sources

Validation

A Researcher's Guide to the Reproducible Synthesis of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone and its Analogs

For researchers and professionals in drug development, the synthesis of novel chemical entities is a foundational activity. The reproducibility of these synthetic routes is paramount, ensuring consistency in experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis of novel chemical entities is a foundational activity. The reproducibility of these synthetic routes is paramount, ensuring consistency in experimental outcomes and the reliable production of materials for further study. This guide provides an in-depth analysis of the synthesis of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, a substituted piperidine derivative, with a core focus on the factors that govern experimental reproducibility. While specific literature on this exact molecule is sparse, this guide leverages established, analogous chemical transformations to construct a robust, theoretical synthetic protocol. We will dissect this protocol, explore common challenges, and compare it with alternative synthetic strategies to provide a comprehensive framework for achieving reproducible results in your laboratory.

Introduction to 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone

Piperidine and its derivatives are ubiquitous scaffolds in medicinal chemistry, valued for their ability to impart favorable pharmacokinetic properties to drug candidates. The target molecule, 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, incorporates several key functional groups: an N-acetylated piperidine ring, which can influence solubility and metabolic stability, and a 4-substituted hydroxymethyl ether side chain that offers a potential point for further functionalization or interaction with biological targets. The reliable synthesis of this and similar molecules is therefore of significant interest.

Proposed Synthetic Pathway: A Two-Step Approach

A logical and experimentally sound approach to the synthesis of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone involves a two-step sequence starting from the commercially available 4-(hydroxymethyl)piperidine. This pathway consists of:

  • N-acetylation of 4-(hydroxymethyl)piperidine to form the intermediate, (1-acetylpiperidin-4-yl)methanol.

  • Williamson ether synthesis to couple the hydroxyl group of the intermediate with a protected 2-hydroxyethyl moiety.

The following sections will provide detailed, step-by-step protocols for this proposed synthesis, along with a critical analysis of the parameters that affect the reproducibility of each step.

PART 1: N-Acetylation of 4-(Hydroxymethyl)piperidine

The introduction of an acetyl group onto the piperidine nitrogen is a common transformation. Achieving high reproducibility in this step hinges on careful control of reagents, stoichiometry, and reaction conditions.

Experimental Protocol: N-acetylation
  • Reaction Setup: To a round-bottom flask, add 4-(hydroxymethyl)piperidine (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices and Reproducibility Factors
  • Choice of Acylating Agent: Acetic anhydride is a cost-effective and highly reactive acylating agent.[1] Its high reactivity contributes to a generally fast and complete reaction, which is favorable for reproducibility. However, its reactivity also necessitates careful temperature control to minimize side reactions. An alternative, acetyl chloride, is even more reactive but produces hydrochloric acid as a byproduct, which must be neutralized by a base to prevent salt formation with the starting amine.[2]

  • Stoichiometry: A slight excess of the acylating agent is often used to ensure complete consumption of the starting material. However, a large excess can lead to purification challenges.[2] Precise measurement of all reagents is critical for consistent results.

  • Base: Triethylamine acts as a scavenger for the acetic acid byproduct, driving the reaction to completion. The purity of the base is important, as impurities can introduce contaminants.

  • Solvent: Dichloromethane is a common choice due to its inertness and ability to dissolve both the starting material and the product. The use of anhydrous solvent is crucial to prevent hydrolysis of the acetic anhydride.

  • Temperature Control: The dropwise addition of acetic anhydride at 0 °C is a critical step to control the exothermicity of the reaction and prevent the formation of di-acylated byproducts or other impurities.[2] Inconsistent temperature control is a major source of irreproducibility.

  • Reaction Monitoring: TLC is a simple and effective way to monitor the reaction's progress. Consistent monitoring ensures that the reaction is stopped at the optimal time, preventing the formation of degradation products from prolonged reaction times.

Potential Side Reactions and Troubleshooting
  • Di-acetylation: While less likely with a secondary amine, over-acylation of the hydroxyl group can occur, especially with a large excess of acetic anhydride or at elevated temperatures. This can be minimized by careful control of stoichiometry and temperature.

  • Incomplete Reaction: This can be caused by impure reagents, insufficient reaction time, or inadequate mixing. Troubleshooting involves ensuring the quality of starting materials and optimizing the reaction time.

PART 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers.[3] In this step, the hydroxyl group of (1-acetylpiperidin-4-yl)methanol is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a leaving group on a 2-hydroxyethyl equivalent.

Experimental Protocol: Williamson Ether Synthesis
  • Alkoxide Formation: In a dry, argon-flushed flask, dissolve (1-acetylpiperidin-4-yl)methanol (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Addition of Alkylating Agent: To the resulting alkoxide solution, add 2-chloroethanol (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices and Reproducibility Factors
  • Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol to form the alkoxide.[4] The use of a strong base ensures complete formation of the nucleophile, which is crucial for a reproducible reaction rate.

  • Solvent: Anhydrous THF is a suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction. The absence of water is critical to prevent quenching of the alkoxide.[4]

  • Alkylating Agent: 2-Chloroethanol is a readily available primary alkyl halide. Primary alkyl halides are preferred for Williamson ether synthesis as they are less prone to elimination side reactions compared to secondary or tertiary halides.[3][5]

  • Temperature and Reaction Time: Heating to reflux is often necessary to drive the SN2 reaction to completion. Consistent temperature control and reaction time are essential for achieving reproducible yields.

  • Inert Atmosphere: The use of an argon or nitrogen atmosphere is important to prevent the reaction of sodium hydride with atmospheric moisture.

Potential Side Reactions and Troubleshooting
  • Elimination: Although less likely with a primary alkyl halide, elimination reactions can compete with substitution, especially at higher temperatures.[3] This can be minimized by using the mildest possible reaction conditions that still afford a reasonable reaction rate.

  • Reaction with Solvent: Some strong bases can react with certain solvents. THF is generally stable under these conditions.

  • Incomplete Reaction: This may be due to incomplete alkoxide formation (due to impure sodium hydride or wet solvent) or a less reactive alkylating agent.

Comparison with Alternative Synthetic Strategies

While the proposed two-step synthesis is a logical approach, other methods for constructing the target molecule or its analogs exist. A comparative analysis of these alternatives can inform the selection of the most robust and reproducible method for a specific application.

Synthetic StrategyDescriptionAdvantagesDisadvantages & Reproducibility Challenges
Two-Step Synthesis (Proposed) N-acetylation followed by Williamson ether synthesis.Utilizes well-understood and reliable reactions. Starting materials are readily available.Requires two separate reaction and purification steps. Reproducibility depends on careful control of two distinct sets of reaction parameters.
Reductive Amination Reaction of a suitable aldehyde with 4-(2-hydroxy-ethoxymethyl)piperidine followed by reduction.Can be a one-pot procedure.Requires the synthesis of the 4-substituted piperidine starting material. Control of over-alkylation can be challenging, affecting reproducibility.
Direct Alkylation of 4-(2-Hydroxy-ethoxymethyl)piperidine Direct reaction with an acetylating agent.A single-step synthesis.Potential for competing O-acetylation and N-acetylation, leading to a mixture of products and poor reproducibility.

Data Presentation

Table 1: Key Parameters for Reproducible N-Acetylation

ParameterRecommended ConditionRationale for Reproducibility
Acylating Agent Acetic Anhydride (1.2 eq)High reactivity ensures complete reaction.
Base Triethylamine (1.5 eq)Effectively scavenges byproduct.
Solvent Anhydrous DichloromethaneInert and good solubility.
Temperature 0 °C to Room TemperatureControls exothermicity and side reactions.
Monitoring TLCEnsures optimal reaction time.

Table 2: Key Parameters for Reproducible Williamson Ether Synthesis

ParameterRecommended ConditionRationale for Reproducibility
Base Sodium Hydride (1.1 eq)Strong, non-nucleophilic base ensures complete alkoxide formation.
Alkylating Agent 2-Chloroethanol (1.2 eq)Primary halide minimizes elimination side reactions.
Solvent Anhydrous TetrahydrofuranAprotic and stable under reaction conditions.
Atmosphere Inert (Argon or Nitrogen)Prevents reaction of base with moisture.
Temperature RefluxDrives the SN2 reaction to completion.

Experimental Workflows

N_Acetylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_piperidine 4-(Hydroxymethyl)piperidine dissolve Dissolve Piperidine in DCM start_piperidine->dissolve start_anhydride Acetic Anhydride add_anhydride Add Acetic Anhydride start_anhydride->add_anhydride start_base Triethylamine add_base Add Triethylamine start_base->add_base start_solvent Anhydrous DCM start_solvent->dissolve dissolve->add_base cool Cool to 0°C add_base->cool cool->add_anhydride react Stir at RT add_anhydride->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end_product (1-acetylpiperidin-4-yl)methanol purify->end_product

Caption: Workflow for the N-acetylation of 4-(hydroxymethyl)piperidine.

Williamson_Ether_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_intermediate (1-acetylpiperidin-4-yl)methanol dissolve Dissolve Intermediate in THF start_intermediate->dissolve start_base Sodium Hydride add_base Add NaH at 0°C start_base->add_base start_alkylating 2-Chloroethanol add_alkylating Add 2-Chloroethanol start_alkylating->add_alkylating start_solvent Anhydrous THF start_solvent->dissolve dissolve->add_base add_base->add_alkylating reflux Reflux add_alkylating->reflux monitor Monitor by TLC reflux->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end_product 1-[4-(2-Hydroxy-ethoxymethyl)- piperidin-1-yl]-ethanone purify->end_product

Caption: Workflow for the Williamson ether synthesis step.

Conclusion

Achieving reproducible experimental results in the synthesis of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, and indeed any chemical entity, is a cornerstone of scientific integrity and progress. While a specific, published protocol for this exact molecule remains elusive, a robust and reliable synthesis can be designed by leveraging well-established chemical transformations. This guide has outlined a plausible two-step synthesis involving N-acetylation and Williamson ether synthesis. For each step, we have delved into the critical parameters that must be controlled to ensure reproducibility, including the choice and purity of reagents, stoichiometry, solvent, temperature, and reaction monitoring. By understanding the causality behind these experimental choices and being aware of potential side reactions, researchers can troubleshoot and optimize their synthetic procedures to achieve consistent and reliable outcomes. The principles discussed herein are broadly applicable to the synthesis of other piperidine derivatives and serve as a valuable resource for any scientist engaged in synthetic chemistry.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Larhdid, R., et al. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PrepChem.com. Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. [Link]

  • CDN. N-Terminus Acetylation Protocol. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ResearchGate. Synthesis and properties of novel alkoxy- and phenoxyalkyl ethers of secondary and tertiary ethynylpiperidin-4-ols possessing unusual analgesic, anti-bacterial, anti-spasmotic, and anti-allergic properties as well as low toxicity. [Link]

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Comparative

Evaluating the Anti-Leukemic Activity of Novel Piperidine Compounds: A Comparative Guide

As the landscape of targeted oncology evolves, the demand for novel scaffolds capable of overcoming resistance in hematological malignancies has intensified. Piperidine derivatives—ranging from naturally occurring alkalo...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology evolves, the demand for novel scaffolds capable of overcoming resistance in hematological malignancies has intensified. Piperidine derivatives—ranging from naturally occurring alkaloids like piperine to synthetically optimized piperidones and guanidine-hybrids—have demonstrated profound anti-leukemic activity. By disrupting mitochondrial homeostasis and triggering the intrinsic apoptotic cascade, these compounds offer a compelling alternative to traditional kinase inhibitors and cytotoxic chemotherapies 1.

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a rigorous, objective comparison of piperidine compounds against standard-of-care alternatives. Furthermore, this guide outlines self-validating experimental protocols designed to ensure high-fidelity preclinical data generation.

Comparative Efficacy: Piperidines vs. Standard Therapies

To objectively evaluate the therapeutic window of novel piperidine compounds, we must benchmark their performance against established clinical agents. While standard therapies like Imatinib (a BCR-ABL tyrosine kinase inhibitor) and Doxorubicin (an anthracycline) exhibit high potency, they are often limited by acquired resistance (e.g., T315I mutations) and severe off-target toxicities, respectively.

Recent in vitro studies demonstrate that highly functionalized piperidines can achieve low-micromolar to nanomolar efficacy in leukemia cell lines (e.g., K-562, U-937, HL-60) while maintaining a favorable toxicity profile in healthy peripheral blood mononuclear cells (PBMCs) 23.

Table 1: Quantitative Comparison of Anti-Leukemic Agents
Compound ClassRepresentative AgentTarget Cell LineIC₅₀ (48h)Primary Mechanism of ActionOff-Target Toxicity (PBMC)
Piperidine Alkaloid PiperineK-562 (CML)~45.0 µMROS generation, Bax/Bcl-2 alterationLow
Piperidone Derivative Compound 2608CEM (ALL)~1.5 µMMitochondrial depolarization, Caspase-3/7Moderate
Guanidine-Piperidine Compound 6iU-937 (AML)~5.4 µMCaspase-3/9 activation, PARP cleavageLow
Standard TKI ImatinibK-562 (CML)~0.2 µMBCR-ABL kinase inhibitionModerate
Standard Chemotherapy DoxorubicinHL-60 (AML)~0.05 µMDNA intercalation, Topo II inhibitionHigh

Data synthesized from comparative in vitro assays evaluating cell viability and apoptotic induction 4.

Mechanistic Rationale & Pathway Visualization

The primary causality behind the anti-leukemic activity of piperidine derivatives lies in their ability to activate the intrinsic apoptotic pathway . These compounds act as chemical stressors that induce the accumulation of Reactive Oxygen Species (ROS). This oxidative stress disrupts the mitochondrial membrane potential, shifting the rheostat of the Bcl-2 protein family (upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2). The resulting mitochondrial pores facilitate the release of Cytochrome c, triggering the apoptosome assembly and the subsequent caspase cascade 1.

Pathway Piperidine Novel Piperidine Derivatives ROS ROS Accumulation Piperidine->ROS Induces Bax Bax Upregulation Piperidine->Bax Upregulates Bcl2 Bcl-2 Downregulation Piperidine->Bcl2 Inhibits Mito Mitochondrial Depolarization ROS->Mito Triggers CytC Cytochrome c Release Mito->CytC Releases Bax->Mito Pores formation Bcl2->Mito Prevents Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Cleavage Casp9->Casp3 Cleaves Apoptosis Leukemic Cell Apoptosis Casp3->Apoptosis Executes

Intrinsic apoptotic signaling pathway activated by novel piperidine compounds in leukemic cells.

Validated Experimental Protocols for Preclinical Assessment

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes built-in controls to prevent false positives/negatives, and the causality behind reagent selection is explicitly detailed.

Protocol A: High-Throughput Cytotoxicity Screening (ATP-Luminescence)

Causality: While MTT assays are standard, piperidine derivatives and their plant-derived analogs can exhibit intrinsic redox activity that prematurely reduces tetrazolium salts, yielding false viability data. We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) because it directly measures intracellular ATP—an absolute requirement for metabolically active cells—bypassing redox interference.

Self-Validating Workflow:

  • Cell Seeding: Seed leukemic cells (e.g., K-562) at 1×104 cells/well in a 96-well opaque white plate. Opaque plates prevent luminescent signal cross-talk between wells.

  • Treatment: Treat cells with serial dilutions of the piperidine compound (0.1 µM to 100 µM) for 48 hours.

  • Internal Controls:

    • Vehicle Control: 0.1% DMSO (Establishes 100% viability baseline).

    • Positive Kill Control: 10 µM Staurosporine or 1% Triton X-100 (Defines the assay floor/0% viability).

    • Background Control: Media only, no cells (Used for background subtraction).

  • Detection: Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Multiparametric Apoptosis Profiling (Annexin V/PI Flow Cytometry)

Causality: To confirm that the observed cytotoxicity is due to programmed cell death (apoptosis) rather than uncontrolled necrosis, we use Annexin V and Propidium Iodide (PI) 2. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. PI is membrane-impermeable and only stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

Self-Validating Workflow:

  • Harvesting: Collect 5×105 treated cells. Wash twice with cold PBS to remove residual media, which contains calcium chelators that inhibit Annexin V binding.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (contains essential Ca²⁺). Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Compensation Controls (Critical for Trustworthiness):

    • Unstained cells (Defines autofluorescence).

    • Annexin V-FITC only (Corrects FITC spillover into the PI channel).

    • PI only (Corrects PI spillover into the FITC channel).

  • Acquisition: Add 400 µL of Binding Buffer and analyze via flow cytometry within 1 hour. Differentiate viable (Ann-/PI-), early apoptotic (Ann+/PI-), and late apoptotic (Ann+/PI+) populations.

Protocol C: Target Engagement & Mechanistic Validation (Western Blotting)

Causality: Flow cytometry confirms the phenotype of apoptosis, but Western blotting confirms the mechanism. By probing for the Bcl-2 family and executioner caspases, we validate target engagement within the intrinsic pathway 3.

Self-Validating Workflow:

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent rapid degradation of active caspases.

  • Quantification: Normalize protein concentrations using a BCA assay to ensure equal loading.

  • Electrophoresis & Transfer: Resolve 30 µg of protein lysate on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing Strategy:

    • Probe for Bax and Bcl-2 to determine the pro-apoptotic shift ratio.

    • Probe for both Total Caspase-3 and Cleaved Caspase-3 . Rationale: Observing the appearance of the cleaved fragment alongside the depletion of the total protein proves enzymatic activation, ruling out mere transcriptional upregulation.

    • Probe for GAPDH or β-actin as a loading control to validate that any observed downregulation is not an artifact of unequal sample loading.

Experimental Workflow Visualization

To seamlessly integrate these assays into a drug discovery pipeline, the following workflow illustrates the logical progression from initial screening to in vivo validation.

Workflow Screen 1. Cytotoxicity Screening (ATP Luminescence) Apop 2. Apoptosis Profiling (Annexin V/PI Flow) Screen->Apop IC50 & Selectivity Mech 3. Mechanistic Validation (Western Blot/ROS) Apop->Mech Apoptotic Confirmation Vivo 4. In Vivo Efficacy (Xenograft Models) Mech->Vivo Target Engagement

Four-phase experimental workflow for evaluating the anti-leukemic activity of novel compounds.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health (NIH) / PMC.
  • Black pepper and piperine induce anticancer effects on leukemia cell line. National Institutes of Health (NIH) / PMC.
  • Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. National Institutes of Health (NIH) / PMC.
  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. MDPI.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone

Core Principles of Disposal The disposal of any chemical waste, including 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, should always be handled by a licensed professional waste disposal company[1]. This ensure...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Principles of Disposal

The disposal of any chemical waste, including 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, should always be handled by a licensed professional waste disposal company[1]. This ensures that the waste is managed in an environmentally sound manner and in compliance with all applicable federal, state, and local regulations[7]. Never dispose of this chemical down the drain or in regular trash[8][9].

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, as piperidine derivatives can be skin irritants[2][10].
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from potential splashes[10][11].
Lab Coat Standard laboratory coat.To prevent contamination of personal clothing[10][11].
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of any potential vapors or aerosols[9][11].

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone.

Step 1: Waste Identification and Segregation

Proper identification and segregation are the foundational steps for safe chemical waste management.

  • Designate as Hazardous Waste : As soon as the material is no longer needed, it must be classified as hazardous waste[11].

  • Segregate from Other Waste Streams : Do not mix this compound with non-hazardous waste. It should be collected in a dedicated and clearly labeled waste container[11][12].

  • Check for Incompatibilities : Store this waste away from strong oxidizing agents, acids, and bases to prevent adverse chemical reactions[2][4][11].

Step 2: Waste Collection and Containment

Proper containment is critical to prevent environmental release and ensure safe transport.

  • Select an Appropriate Container : Use a clean, dry, and chemically compatible container with a secure, screw-top lid. The container should be free from leaks or cracks[7][11].

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone," and any known hazard symbols[1].

  • Secure Containment : Ensure the waste container is tightly sealed to prevent the escape of any potential vapors[1].

  • Secondary Containment : Place the primary waste container within a secondary container, such as a chemical-resistant tub, to contain any potential leaks[1][11].

Step 3: Disposal of Contaminated Materials

Any materials that have come into contact with 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone must also be treated as hazardous waste.

  • Solid Waste : Items such as contaminated gloves, absorbent pads, and weighing papers should be placed in a designated solid hazardous waste container[1].

  • Empty Containers : "Empty" containers that previously held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container should then be managed according to your institution's guidelines, which may involve defacing the label and disposing of it as either regular solid waste or hazardous waste[1]. Never reuse empty chemical containers[1].

  • Sharps : Any chemically contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container that is clearly labeled as hazardous waste[13].

Step 4: Storage and Pickup

Proper storage of hazardous waste is crucial while awaiting pickup by a licensed disposal service.

  • Designated Storage Area : Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area must be at or near the point of waste generation[7][11].

  • Secure and Ventilated : The SAA should be a secure, well-ventilated area away from general laboratory traffic[8].

  • Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste[1].

  • Documentation : Complete all necessary waste disposal forms and documentation accurately and in compliance with regulatory requirements to ensure a clear chain of custody[1][9].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate : Clear all non-essential personnel from the immediate area[1][3].

  • Ventilate : Ensure the area is well-ventilated, preferably under a fume hood[1].

  • Contain : For small spills, use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill. Do not use combustible materials like paper towels[1][2].

  • Collect : Carefully collect the absorbent material and place it into a designated hazardous waste container[2][3].

  • Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste[1].

  • Report : Report the spill to your supervisor and your institution's EHS office, regardless of the size[1].

Disposal Workflow Diagram

The following diagram illustrates the key steps in the disposal process for 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal PPE Don Appropriate PPE Identify Identify as Hazardous Waste PPE->Identify Segregate Segregate from Other Waste Identify->Segregate Collect Collect in Labeled Container Segregate->Collect Contaminated Collect Contaminated Materials Collect->Contaminated Store Store in Designated SAA Contaminated->Store Contact Contact EHS for Pickup Store->Contact Document Complete Waste Manifest Contact->Document Disposal Licensed Disposal Document->Disposal

Caption: Disposal workflow for 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone.

References

  • Laboratory Waste Disposal Safety Protocols . NSTA. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. Available at: [Link]

  • Chemical Waste Disposal . Stanford Environmental Health & Safety. Available at: [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. Available at: [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal . College of Chemistry, University of California, Berkeley. Available at: [Link]

  • Material Safety Data Sheet . Available at: [Link]

  • Piperidine Safety Data Sheet . Jubilant Life Sciences Limited. Available at: [Link]

  • Pfizer Ireland Pharmaceuticals . Environmental Protection Agency. Available at: [Link]

  • Safety Data Sheet . 3M. Available at: [Link]

  • Safety Data Sheet . SiteOne. Available at: [Link]

  • Safety Data Sheet . Greenbook. Available at: [Link]

  • Piperidine Safety Data Sheet . Fisher Scientific. Available at: [Link]

  • Material Safety Data Sheet - Piperidine, 99% . Cole-Parmer. Available at: [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. Available at: [Link]

  • Ethanone, 1-(6-methyl-3-pyridinyl)- - Substance Details . US EPA. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone
Reactant of Route 2
1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone
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